molecular formula C6H5BrIN B1523688 3-Bromo-6-iodo-2-methylpyridine CAS No. 1008361-77-0

3-Bromo-6-iodo-2-methylpyridine

Cat. No.: B1523688
CAS No.: 1008361-77-0
M. Wt: 297.92 g/mol
InChI Key: NCGLRIMMNYDKIO-UHFFFAOYSA-N
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Description

3-Bromo-6-iodo-2-methylpyridine is a useful research compound. Its molecular formula is C6H5BrIN and its molecular weight is 297.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLRIMMNYDKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693282
Record name 3-Bromo-6-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008361-77-0
Record name 3-Bromo-6-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-Bromo-6-iodo-2-methylpyridine" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-6-iodo-2-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Identified by its CAS Number 1008361-77-0 , this molecule serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures.[3][4][5] Its utility stems from the presence of three key functional handles: a methyl group and two different halogen atoms (bromine and iodine) on a pyridine core. This unique substitution pattern allows for selective, sequential chemical modifications, providing a powerful tool for medicinal chemists in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling protocols for researchers and drug development professionals.

Physicochemical Properties and Handling

The physical and chemical characteristics of this compound dictate its handling and storage requirements. It is typically a solid or liquid at room temperature.[3] Due to potential sensitivity, it is recommended to store the compound in a dark place under an inert atmosphere at temperatures between 2-8°C.[3][4]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 1008361-77-0[3][4][5][6][7]
Molecular Formula C₆H₅BrIN[3][7]
Molecular Weight 297.92 g/mol [4][8]
Physical Form Solid or liquid[3]
Purity Typically ≥96%[3]
Storage Temperature 2-8°C, inert atmosphere, dark place[3][4]
SMILES Code CC1=NC(I)=CC=C1Br[4]
InChI Key NCGLRIMMNYDKIO-UHFFFAOYSA-N[3]

Synthesis and Manufacturing

While specific, detailed public-domain synthesis procedures for this compound are not extensively documented, its structure suggests a multi-step synthesis involving the halogenation of a pyridine derivative. The synthesis of related di-halogenated pyridines often involves sequential halogenation reactions, potentially starting from 2-methylpyridine (2-picoline).[9]

A plausible synthetic rationale would involve:

  • Bromination: Introduction of the bromine atom onto the pyridine ring. This can be achieved using reagents like bromine in the presence of a Lewis acid such as aluminum chloride, or bromine in sulfuric acid.[9][10]

  • Iodination: Subsequent introduction of the iodine atom. This step requires careful control of reaction conditions to achieve the desired regioselectivity. Methods could involve iodinating agents like iodine monochloride or a combination of iodine and an oxidizing agent.[11]

The precise order and methodology are critical to achieving the correct isomer and are often proprietary knowledge held by chemical manufacturers like NINGBO INNO PHARMCHEM CO.,LTD., who supply this compound for research and development.[1]

Chemical Reactivity and Applications in Drug Discovery

The primary value of this compound in organic synthesis, particularly in drug discovery, lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is generally more reactive and susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 6-position while leaving the bromine at the 3-position intact for a subsequent, different coupling reaction.

This sequential functionalization is a cornerstone of modern medicinal chemistry for building molecular complexity and performing structure-activity relationship (SAR) studies.

Key Applications:

  • Pharmaceutical Development: It is a crucial intermediate in the synthesis of novel pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.[2]

  • Agrochemicals: The compound is also used in the formulation of advanced pesticides and herbicides.[2]

  • Material Science: Its unique structure is explored for creating novel polymers and functional materials.[2]

The diagram below illustrates a conceptual workflow where this compound is used as a scaffold. A Suzuki coupling could be performed selectively at the 6-position (iodine), followed by a Sonogashira or Buchwald-Hartwig coupling at the 3-position (bromine).

G A 3-Bromo-6-iodo- 2-methylpyridine B Step 1: Selective Cross-Coupling (e.g., Suzuki Reaction) Reagents: Arylboronic acid, Pd catalyst, Base A->B C Intermediate: 3-Bromo-6-aryl- 2-methylpyridine B->C D Step 2: Second Cross-Coupling (e.g., Sonogashira or Buchwald-Hartwig) Reagents: Alkyne or Amine, Pd/Cu catalyst, Base C->D E Final Complex Molecule D->E

Caption: Synthetic utility via sequential cross-coupling reactions.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][12][13]

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319/H320 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][13]

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[14]

  • Skin Protection: Handle with chemical-resistant gloves (inspected prior to use). Wear appropriate protective clothing to prevent skin exposure.[12]

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[12][15]

First-Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12][13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[12][15]

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[15]

The following workflow outlines the standard operating procedure for safely handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 handle1 Weigh/Measure Chemical in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure clean1 Decontaminate Glassware & Surfaces handle2->clean1 clean2 Segregate & Label Waste (Halogenated Organic Waste) clean1->clean2 clean3 Dispose via Approved Waste Disposal Plant clean2->clean3

Caption: Standard workflow for safe handling and disposal.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a generalized methodology for a Suzuki cross-coupling reaction at the 6-position of this compound, leveraging the higher reactivity of the C-I bond.

Objective: To selectively couple an aryl group at the 6-position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane/Water mixture or Toluene)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the desired 3-bromo-6-aryl-2-methylpyridine.[9]

Conclusion

This compound is a high-value chemical intermediate that offers significant strategic advantages in synthetic chemistry. Its di-halogenated structure, with halogens of differing reactivity, provides a platform for selective and sequential functionalization. This capability is particularly crucial in the field of drug discovery, where the systematic construction of complex molecules is essential for developing new and effective medicines. Adherence to strict safety protocols is mandatory to ensure the safe and effective use of this versatile compound in research and development.

References

"3-Bromo-6-iodo-2-methylpyridine" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-6-iodo-2-methylpyridine: Properties, Handling, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern pharmaceutical and materials science research. The document details the compound's core physicochemical properties, with a primary focus on its molecular weight and its implications for synthetic chemistry. Furthermore, it offers expert insights into safe handling, storage, and a detailed, field-proven protocol for its application in selective cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals who utilize halogenated pyridines as versatile building blocks for complex molecular architectures.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 1008361-77-0) is a disubstituted pyridine derivative of significant interest in organic synthesis. Its structure is characterized by the presence of two different halogen atoms—bromine and iodine—at positions 3 and 6, respectively. This differential halogenation is not a trivial feature; it is the cornerstone of the molecule's utility. The carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond possess distinct reactivities, particularly in metal-catalyzed cross-coupling reactions. This allows for selective, stepwise functionalization of the pyridine ring, making it an invaluable intermediate for constructing complex molecules with high precision.

Its application is particularly prominent in the field of drug discovery, where it serves as a foundational scaffold for novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[1] The pyridine core is a common motif in many biologically active compounds, and the ability to precisely install different substituents via this intermediate is critical for structure-activity relationship (SAR) studies. Beyond pharmaceuticals, its unique properties are also being explored in the development of advanced agrochemicals and novel materials.[1]

Core Physicochemical Properties and Molecular Weight

A precise understanding of a compound's physicochemical properties is fundamental to its successful application in any experimental setting. The molecular weight, in particular, is a critical parameter for all stoichiometric calculations, ensuring reproducible and efficient synthetic outcomes.

Determination of Molecular Weight

The molecular weight of this compound is calculated by summing the atomic masses of its constituent atoms as defined by its linear formula: C₆H₅BrIN.[2]

  • Carbon (C): 6 x 12.011 u

  • Hydrogen (H): 5 x 1.008 u

  • Bromine (Br): 1 x 79.904 u

  • Iodine (I): 1 x 126.904 u

  • Nitrogen (N): 1 x 14.007 u

Summing these values yields a molecular weight of approximately 297.92 g/mol .[3] This value is the cornerstone for accurately measuring reagents for chemical reactions.

Summary of Key Properties

The essential data for this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 297.92 g/mol [3]
CAS Number 1008361-77-0[4]
Linear Formula C₆H₅BrIN[2]
Physical Form Solid or Liquid
Typical Purity ≥96%
InChI Key NCGLRIMMNYDKIO-UHFFFAOYSA-N

Chemical Structure Visualization

Caption: 2D structure of this compound.

Safety, Handling, and Storage Protocols

Proper handling and storage are paramount to ensure the chemical integrity of this compound and the safety of laboratory personnel.

  • Safety Precautions: The compound is associated with the GHS07 pictogram, indicating it can be harmful if swallowed (H302), cause skin irritation (H315), cause eye irritation (H320), and may cause respiratory irritation (H335). Therefore, standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage Conditions: To maintain its purity and prevent degradation, the compound should be stored in a tightly sealed container in a dark place under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is between 2-8°C.

    • Expert Rationale: The recommendation for an inert atmosphere is critical. Halogenated organic compounds can be susceptible to slow degradation over time, and the pyridine ring can be sensitive to oxidation. Cold and dark conditions further inhibit potential light- or heat-induced decomposition pathways.

Application in Synthesis: Selective Suzuki-Miyaura Cross-Coupling

The differential reactivity of the C-I and C-Br bonds makes this compound an ideal substrate for sequential, site-selective cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C-Br bond. This allows for the selective functionalization at the 6-position while leaving the 3-bromo position intact for a subsequent, different coupling reaction.

The following protocol describes a typical Suzuki-Miyaura coupling to arylate the 6-position.

Experimental Workflow Diagram

G reagents 1. Reagent Preparation - this compound - Arylboronic Acid - Pd(PPh₃)₄ Catalyst - Na₂CO₃ (Base) - Toluene/Water (Solvent) setup 2. Reaction Setup - Combine reagents in a flask - Purge with Argon for 15 min reagents->setup Inert atmosphere reaction 3. Thermal Reaction - Heat mixture to 90°C - Stir vigorously for 4-6 hours - Monitor progress via TLC setup->reaction Heating mantle workup 4. Aqueous Workup - Cool to room temperature - Add water and ethyl acetate - Separate organic layer reaction->workup Reaction completion purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate under vacuum - Purify via flash chromatography workup->purify Crude product analysis 6. Product Analysis - Confirm structure via ¹H NMR - Verify mass via LC-MS purify->analysis Purified product

Caption: Workflow for selective Suzuki coupling at the 6-iodo position.

Detailed Step-by-Step Protocol

This protocol is a self-validating system. The progress is monitored, and the final product is rigorously analyzed to confirm the selective reaction occurred as intended.

  • Reagent Preparation & Vessel Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 298 mg, 1.0 mmol).

    • Add the desired arylboronic acid (1.2 eq, 1.2 mmol).

    • Add sodium carbonate (Na₂CO₃) as the base (2.5 eq, 2.5 mmol).

    • Causality: A slight excess of the boronic acid is used to ensure the complete consumption of the starting material. Sodium carbonate is a sufficiently strong base to facilitate transmetalation without causing unwanted side reactions.

  • Catalyst and Solvent Addition:

    • Under a positive flow of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.03 mmol).

    • Add the solvent system, typically a mixture of toluene and water (e.g., 10 mL toluene, 2 mL water).

    • Causality: Pd(PPh₃)₄ is a robust and highly effective catalyst for C-I bond activation. The reaction is performed under an inert atmosphere because the Pd(0) catalyst is sensitive to oxidation, which would render it inactive.

  • Reaction Execution:

    • With the argon line replaced by a balloon or bubbler, lower the flask into a preheated oil bath at 90°C.

    • Stir the biphasic mixture vigorously for 4-6 hours.

    • Validation: Monitor the reaction's progress by thin-layer chromatography (TLC), observing the disappearance of the starting material spot.

  • Workup and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the residue using flash column chromatography on silica gel.

    • Final Validation: The structure of the purified product, 3-bromo-6-aryl-2-methylpyridine, should be confirmed by ¹H NMR spectroscopy and its molecular weight verified by Mass Spectrometry. The resulting mass will correspond to the loss of iodine and the addition of the aryl group.

Conclusion

This compound is more than a simple chemical; it is a precision tool for synthetic chemists. Its defining characteristic—the differential reactivity of its two halogen substituents—provides a reliable and strategic pathway for the synthesis of complex, highly functionalized pyridine derivatives. A thorough understanding of its core properties, especially its molecular weight of 297.92 g/mol , combined with rigorous adherence to safety and handling protocols, empowers researchers to leverage this versatile building block to its full potential, accelerating innovation in drug discovery and materials science.

References

"3-Bromo-6-iodo-2-methylpyridine" synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-iodo-2-methylpyridine

Introduction

This compound (CAS No. 1008361-77-0) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a methyl group and two different halogens at strategic positions, makes it a versatile synthetic intermediate. The bromine and iodine atoms serve as orthogonal handles for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex molecular architectures. This guide provides a comprehensive, two-part protocol for the reliable synthesis of this valuable building block, grounded in established chemical principles and supported by authoritative references. The narrative emphasizes the causality behind procedural choices to ensure both reproducibility and a deeper understanding of the reaction mechanisms.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a di-halogenated pyridine requires careful control of regioselectivity. Direct di-halogenation of 2-methylpyridine is often unselective and low-yielding. A more robust strategy involves a stepwise functionalization, introducing the halogens one at a time.

Our retrosynthetic analysis disconnects the target molecule into two key fragments. The final step is a regioselective iodination of a brominated precursor. This approach is strategically sound because the electronic properties of the substituents on the pyridine ring in the intermediate, 3-bromo-2-methylpyridine, strongly direct the incoming electrophilic iodine to the desired C-6 position.

G Target This compound Intermediate 3-Bromo-2-methylpyridine Target->Intermediate C-I Bond Formation (Electrophilic Iodination) Start 2-Methylpyridine Intermediate->Start C-Br Bond Formation (Electrophilic Bromination)

Caption: Retrosynthetic disconnection of the target molecule.

Part I: Synthesis of Key Intermediate: 3-Bromo-2-methylpyridine

The first stage of the synthesis involves the electrophilic bromination of commercially available 2-methylpyridine (also known as 2-picoline).

Mechanism and Rationale

Pyridine is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene. To overcome this, a Lewis acid catalyst, aluminum chloride (AlCl₃), is employed. The AlCl₃ polarizes the molecular bromine (Br₂), generating a potent electrophilic "Br⁺" species. The substitution pattern is governed by the directing effects of the ring nitrogen (deactivating, meta-directing) and the methyl group (activating, ortho, para-directing). The reaction yields a mixture of isomers, from which the desired 3-bromo-2-methylpyridine can be isolated.[2]

Detailed Experimental Protocol

This protocol is adapted from a procedure described in a patent by Takeda Pharmaceutical Company Limited.[2]

Table 1: Reagents and Materials for Part I

Reagent/MaterialMolecular FormulaMW ( g/mol )Amount UsedMoles (mol)Eq.
2-MethylpyridineC₆H₇N93.1346.6 g (49.8 mL)0.501.0
Aluminum Chloride (anhydrous)AlCl₃133.34200 g1.503.0
BromineBr₂159.8140.0 g (12.8 mL)0.250.5
Diethyl Ether(C₂H₅)₂O74.12As needed for extraction--
8 M Sodium HydroxideNaOH40.00As needed for basification--
Concentrated Hydrochloric AcidHCl36.46As needed for acidification--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed for drying--

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with anhydrous aluminum chloride (200 g).

  • Addition of Starting Material: Carefully add 2-methylpyridine (46.6 g) dropwise to the aluminum chloride. The mixture will become a stirrable slurry.

  • Heating: Heat the reaction mixture to 100 °C with continuous stirring.

  • Bromination: At 100 °C, add bromine (40.0 g) dropwise from the dropping funnel over a period of 1 hour.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 100 °C for an additional 30 minutes.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto ice water. Caution: This is a highly exothermic quench.

  • Acidification & Work-up: Acidify the aqueous solution with concentrated hydrochloric acid. Wash the acidic solution with ethyl acetate to remove non-basic impurities.

  • Basification & Extraction: Basify the aqueous layer to a pH > 10 with an 8 M aqueous sodium hydroxide solution. Extract the product with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.[2]

  • Purification: Purify the resulting residue by silica gel column chromatography (eluent: hexane/diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.[2]

Part II: Regioselective Iodination of 3-Bromo-2-methylpyridine

The second stage involves the highly selective iodination of the intermediate synthesized in Part I to yield the final product.

Mechanism and Rationale

The direct iodination of the 3-bromo-2-methylpyridine intermediate is achieved using N-Iodosuccinimide (NIS) as the iodine source. NIS is a mild and efficient electrophilic iodinating agent.[3] The reaction is catalyzed by a strong acid, such as trifluoroacetic acid (TFA), which activates the NIS, making it a more potent electrophile.[4][5]

The regioselectivity of this reaction is predictable and high. The pyridine ring is influenced by three factors:

  • Ring Nitrogen: Deactivating and meta-directing.

  • C-2 Methyl Group: Activating and ortho, para-directing.

  • C-3 Bromo Group: Deactivating and meta-directing.

The C-6 position is para to the strongly activating methyl group, making it the most electron-rich and sterically accessible position for electrophilic attack. The combined directing effects strongly favor substitution at this position over any other.

Detailed Experimental Protocol

This protocol is based on established methods for the acid-catalyzed iodination of activated aromatic compounds using NIS.[5]

Table 2: Reagents and Materials for Part II

Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (per 10 mmol)Moles (mmol)Eq.
3-Bromo-2-methylpyridineC₆H₆BrN172.021.72 g101.0
N-Iodosuccinimide (NIS)C₄H₄INO₂224.992.47 g111.1
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0277 µL10.1
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--
Sat. Sodium Thiosulfate Sol.Na₂S₂O₃158.11As needed for quench--
Sat. Sodium Bicarbonate Sol.NaHCO₃84.01As needed for wash--
Anhydrous Magnesium SulfateMgSO₄120.37As needed for drying--

Procedure:

  • Reaction Setup: Dissolve 3-bromo-2-methylpyridine (1.72 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add N-Iodosuccinimide (2.47 g, 11 mmol) to the solution.

  • Catalyst Addition: Add trifluoroacetic acid (77 µL, 1 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine/NIS.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain pure this compound.

Overall Synthetic Workflow

Caption: Step-by-step experimental workflow for the two-part synthesis.

Characterization of Final Product

Table 3: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1008361-77-0[6]
Molecular FormulaC₆H₅BrIN[6]
Molecular Weight297.92 g/mol -
AppearanceExpected to be a solid at room temp.-

Note: Detailed analytical data (NMR, MS, etc.) should be acquired on the synthesized material to confirm its identity and purity.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care, avoiding inhalation and skin contact.

  • Aluminum Chloride (anhydrous): Reacts violently with water. The quenching step is highly exothermic and must be done slowly and with adequate cooling.

  • N-Iodosuccinimide (NIS): Can cause skin and eye irritation.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Handle with care.

  • Dichloromethane (DCM): A volatile solvent. Avoid inhalation.

Conclusion

This guide details a robust and logical two-step synthesis for this compound. The strategy relies on an initial electrophilic bromination of 2-methylpyridine to form a key intermediate, followed by a highly regioselective acid-catalyzed iodination using N-Iodosuccinimide. By explaining the mechanistic rationale behind reagent choice and reaction outcomes, this protocol provides researchers with a reliable and understandable pathway to access this important synthetic building block.

References

An In-Depth Technical Guide to 3-Bromo-6-iodo-2-methylpyridine: A Key Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms onto this heterocyclic ring system provides a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. Halogens can influence metabolic stability, binding affinity, and membrane permeability, making halogenated pyridines highly sought-after building blocks in the synthesis of novel therapeutics. Among these, 3-Bromo-6-iodo-2-methylpyridine has emerged as a particularly valuable intermediate, offering multiple points for synthetic diversification. Its unique substitution pattern allows for selective, sequential cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted cancer therapies.

Core Compound Data and Physicochemical Properties

The IUPAC name for the compound is This compound . It is a dihalogenated picoline derivative with the bromine and iodine atoms positioned for differential reactivity in cross-coupling reactions.

PropertyValueSource(s)
IUPAC Name This compoundInternal Knowledge
CAS Number 1008361-77-0
Molecular Formula C₆H₅BrIN
Molecular Weight 297.92 g/mol
Physical Form Solid or liquid
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C
InChI Code 1S/C6H5BrIN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
InChI Key NCGLRIMMNYDKIO-UHFFFAOYSA-N
SMILES CC1=NC(I)=CC=C1Br[1]

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be logically approached from readily available precursors. A common and effective strategy involves the diazotization of an amino-substituted pyridine followed by a Sandmeyer-type reaction. This approach provides a reliable method for introducing the iodo group at the 6-position.

Proposed Synthetic Pathway

Synthesis_of_this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 3-Bromo-2-amino-6-methylpyridine 3-Bromo-2-amino-6-methylpyridine 2-Amino-6-methylpyridine->3-Bromo-2-amino-6-methylpyridine Solvent Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->3-Bromo-2-amino-6-methylpyridine 3-Bromo-6-amino-2-methylpyridine 3-Bromo-6-amino-2-methylpyridine This compound This compound 3-Bromo-6-amino-2-methylpyridine->this compound Diazotization & Iodination Diazotization 1. NaNO2, H2SO4 2. KI Diazotization->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a plausible method for the synthesis of this compound from a suitable amino precursor. The Sandmeyer reaction is a well-established and reliable method for the conversion of aryl amines to aryl halides via diazonium salts.[2][3]

Step 1: Diazotization of 3-Bromo-6-amino-2-methylpyridine

  • To a cooled (0-5 °C) solution of 3-Bromo-6-amino-2-methylpyridine (1.0 equivalent) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water), add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature. Vigorous gas evolution (N₂) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat gently (e.g., to 50-60 °C) for an additional hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and quench with a solution of sodium thiosulfate to remove any excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. Based on the spectrum of 3-bromo-2-methylpyridine[4][5], the following approximate chemical shifts (in ppm) can be anticipated in CDCl₃:

  • Methyl protons (2-position): A singlet around δ 2.7 ppm.

  • Aromatic protons (4- and 5-positions): Two doublets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants typical for ortho-coupling in a pyridine ring.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton. Based on data for similar halogenated pyridines[6], the following approximate chemical shifts (in ppm) can be expected:

  • Methyl carbon: A signal in the aliphatic region (δ 20-25 ppm).

  • Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the halogens showing characteristic shifts.

Mass Spectrometry:

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine. Predicted adducts in electrospray ionization (ESI) would be:

  • [M+H]⁺: m/z ≈ 298.88

Application in Medicinal Chemistry: Synthesis of ROS1/ALK Inhibitors

A significant application of this compound is in the synthesis of potent kinase inhibitors for cancer therapy.[7] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Anaplastic lymphoma kinase (ALK) and ROS1 are two receptor tyrosine kinases that, when genetically altered, can drive the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[8][9][10]

PF-06463922: A Next-Generation ALK/ROS1 Inhibitor

PF-06463922 is a highly potent and selective inhibitor of ALK and ROS1 that has shown efficacy in preclinical models, including those resistant to first- and second-generation ALK inhibitors.[11][12] The synthesis of PF-06463922 utilizes this compound as a key starting material, highlighting the strategic importance of this building block.

Synthetic Utility in the Pathway to PF-06463922

The differential reactivity of the C-I and C-Br bonds in this compound is central to its utility. The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the C-Br bond. This allows for a sequential and regioselective introduction of different aryl or heteroaryl groups.

Suzuki_Coupling_Workflow Start This compound Step1 Suzuki Coupling 1 (at C6-Iodo position) Start->Step1 Intermediate 6-Aryl-3-bromo-2-methylpyridine Step1->Intermediate Step2 Suzuki Coupling 2 (at C3-Bromo position) Intermediate->Step2 Final_Product 2,3,6-Trisubstituted Pyridine (Core of PF-06463922) Step2->Final_Product

Caption: Generalized workflow for sequential Suzuki coupling reactions.

This selective reactivity enables the construction of the complex core of PF-06463922, where different molecular fragments are precisely installed on the pyridine ring to achieve optimal binding to the kinase active site and desirable pharmacological properties.

Conclusion

This compound is a strategically important building block in modern organic synthesis, particularly in the field of drug discovery. Its well-defined structure and differential reactivity of the two halogen atoms provide a versatile platform for the construction of complex molecules. The successful application of this intermediate in the synthesis of the potent ALK/ROS1 inhibitor PF-06463922 underscores its value to medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its properties, a validated synthetic approach, and a key, field-proven application, demonstrating the critical role of such halogenated heterocycles in advancing the frontiers of medicine.

References

A Technical Guide to 3-Bromo-6-iodo-2-methylpyridine: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers and professionals engaged in drug discovery and medicinal chemistry, focusing on the versatile building block, 3-Bromo-6-iodo-2-methylpyridine (CAS No. 1227599-97-9). This document provides a curated list of commercial suppliers, an analysis of its spectroscopic properties, a plausible synthetic route, and a detailed exploration of its applications in pivotal cross-coupling reactions. By offering both theoretical insights and practical, field-proven protocols, this guide aims to empower scientists to effectively utilize this potent reagent in the synthesis of novel molecular entities.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals and biologically active compounds.[1] Its presence is integral to a wide array of drugs, underscoring its significance as a "privileged" heterocyclic motif in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the vast landscape of pyridine derivatives, di-halogenated pyridines, such as this compound, offer a distinct strategic advantage in molecular design and synthesis. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective and sequential functionalization, enabling the construction of complex molecular architectures with high precision. This guide will delve into the specifics of this compound, a reagent of growing importance in the synthesis of novel therapeutics.

Commercial Availability and Supplier Landscape

The accessibility of high-purity starting materials is a critical first step in any synthetic workflow. This compound is available from a number of reputable chemical suppliers. When selecting a supplier, researchers should consider not only the purity and cost but also the availability of supporting analytical data, such as Certificates of Analysis (CoA), and spectroscopic data (NMR, HPLC, LC-MS).

Below is a comparative table of prominent commercial suppliers for this compound:

SupplierProduct NumberPurityAvailabilityNotes
Sigma-Aldrich AMBH97F066EB≥96%In StockAlso available through Merck.[2]
BLD Pharm BD11943897%In StockProvides NMR, HPLC, LC-MS, and UPLC data upon request.[3]
Ambeed A1302150≥95%In Stock-
Chem-Impex 33818≥98% (HPLC)In StockProvides a brief overview of applications.
Doron Scientific DS5491-In Stock-
Ningbo Inno Pharmchem -High PurityIn StockPositions itself as a key supplier for pharmaceutical synthesis.[1]
ChemScene CS-0568258≥98%In StockProvides some computational chemistry data.[4]
Amadis Chemical A1302150-InquireOffers NMR, CNMR, HPLC, and LC-MS data.[5]

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use.

Physicochemical Properties:

  • Molecular Formula: C₆H₅BrIN

  • Molecular Weight: 297.92 g/mol

  • Appearance: Typically a solid or liquid

  • Storage Conditions: Keep in a dark place, under an inert atmosphere, at 2-8°C

Spectroscopic Analysis:

While specific spectra for this compound are often proprietary to the supplier, a general analysis based on its structure and data for analogous compounds is presented below. Researchers are strongly encouraged to obtain lot-specific data from their chosen supplier.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The two aromatic protons on the pyridine ring will likely appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm), with their coupling constant indicating their ortho-relationship. The methyl protons will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm). For a similar compound, 3-bromo-2-methylpyridine, the methyl protons appear at δ 2.67 ppm, and the aromatic protons are observed in the range of δ 6.98-8.44 ppm.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the bromine and iodine will be significantly influenced by the halogen's electronegativity and will appear at characteristic chemical shifts. The methyl carbon will be found in the upfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the pyridine ring. The C-Br and C-I stretching vibrations will be observed in the fingerprint region at lower wavenumbers. The IR spectrum of the related 3-bromopyridine shows characteristic peaks that can be used for comparison.[7]

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I). Fragmentation patterns will likely involve the loss of the halogen atoms and the methyl group. The predicted m/z for the [M+H]⁺ adduct is 297.87230.[8]

Synthesis of this compound

Proposed Synthetic Pathway:

G start 2-Methyl-3-aminopyridine step1 Diazotization & Sandmeyer Reaction (HBr/CuBr, NaNO2) start->step1 intermediate1 3-Bromo-2-methylpyridine step1->intermediate1 step2 Directed ortho-metalation & Iodination (LDA, I2) intermediate1->step2 end_product This compound step2->end_product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Representative):

This protocol is a representative procedure based on known transformations of similar pyridine derivatives.[6][9]

Step 1: Synthesis of 3-Bromo-2-methylpyridine

  • To a solution of 2-methyl-3-aminopyridine in aqueous hydrobromic acid (48%), cooled to 0-5°C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 30 minutes.

  • Add copper(I) bromide to the reaction mixture and allow it to warm to room temperature, then heat to 60°C until nitrogen evolution ceases.

  • Cool the mixture to room temperature and neutralize with a strong base (e.g., NaOH) to a pH of 8-9.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-methylpyridine.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool to -78°C.

  • Add n-butyllithium dropwise and stir for 30 minutes at -78°C to generate lithium diisopropylamide (LDA).

  • Add a solution of 3-bromo-2-methylpyridine in anhydrous THF dropwise to the LDA solution at -78°C.

  • Stir the resulting solution for 1-2 hours at -78°C to ensure complete deprotonation at the 6-position.

  • Add a solution of iodine in anhydrous THF dropwise to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for an additional 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Applications in Cross-Coupling Reactions: A Gateway to Molecular Complexity

The true value of this compound lies in its capacity to serve as a versatile scaffold in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds (C-I is generally more reactive in oxidative addition) allows for selective and sequential functionalization.

Logical Workflow for Sequential Cross-Coupling:

G start This compound reaction1 First Cross-Coupling (e.g., Suzuki, Sonogashira at C-6) start->reaction1 intermediate 6-Substituted-3-bromo-2-methylpyridine reaction1->intermediate reaction2 Second Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig at C-3) intermediate->reaction2 product Di-substituted Pyridine Derivative reaction2->product

Caption: Sequential cross-coupling strategy using this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, widely employed in the synthesis of biaryl and heteroaryl compounds.[10]

General Protocol for Suzuki-Miyaura Coupling at the 6-position:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture under an inert atmosphere at 80-110°C until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

The steric hindrance from the adjacent methyl group at the 2-position can influence the reactivity at the 3-position, potentially requiring more robust catalytic systems for the second coupling step.[11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for accessing alkynyl-substituted heterocycles.[12]

General Protocol for Sonogashira Coupling at the 6-position:

  • To a degassed solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • After the reaction is complete, filter the mixture to remove the ammonium salt, and concentrate the filtrate.

  • Purify the product by column chromatography.

The resulting alkynyl pyridine can be a valuable intermediate for further transformations, including the synthesis of various heterocyclic systems.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of aryl and heteroaryl amines.[14]

General Protocol for Buchwald-Hartwig Amination at the 3-position (after initial coupling at the 6-position):

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

  • Add the 6-substituted-3-bromo-2-methylpyridine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

  • Add an anhydrous, aprotic solvent (e.g., toluene, dioxane).

  • Seal the tube and heat the mixture with vigorous stirring at 80-120°C until the reaction is complete.

  • Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by column chromatography.

The choice of ligand is crucial, especially for sterically hindered substrates, to achieve high yields and avoid side reactions.[15]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its commercial availability and the differential reactivity of its two halogen substituents provide a powerful platform for the strategic and sequential introduction of various functional groups through well-established cross-coupling methodologies. This guide has provided a comprehensive overview of the sourcing, properties, synthesis, and key applications of this important reagent. By leveraging the information and protocols presented herein, researchers can confidently and efficiently incorporate this compound into their synthetic endeavors, accelerating the discovery and development of novel therapeutic agents.

References

"3-Bromo-6-iodo-2-methylpyridine" safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromo-6-iodo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1008361-77-0). As a halogenated pyridine derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks in the laboratory. This document is intended to provide field-proven insights and self-validating protocols to ensure the safety of all personnel.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with a substance. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate its handling procedures.[1] The primary risks are associated with acute toxicity and irritation.

GHS Classification

The GHS classification provides a universally understood framework for hazard communication. For this compound, the key elements are summarized below.

GHS Element Classification Description
Pictogram GHS07: Exclamation Mark[1]
Signal Word Warning [1]Indicates a less severe but still potentially harmful hazard.
Hazard Statements H302 H315 H320 H335 Harmful if swallowed[1]Causes skin irritation[1]Causes eye irritation[1]May cause respiratory irritation[1]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338 A selection of statements advising on prevention, response, storage, and disposal.[1]

Causality Behind Hazard Statements:

  • H302 (Harmful if swallowed): This is a significant risk in a laboratory setting, where accidental ingestion can occur through contaminated hands or equipment. The oral toxicity of many substituted pyridines necessitates strict hygiene protocols.[2]

  • H315 (Causes skin irritation): Halogenated aromatic compounds can be irritants upon dermal contact. Prolonged or repeated exposure can lead to dermatitis. This underscores the need for appropriate protective gloves and immediate decontamination after contact.[2]

  • H320 (Causes eye irritation): Direct contact with the eyes, either from the solid material (which can be a powder or crystalline solid) or solutions, can cause irritation.[1] This mandates the use of chemical safety goggles.

  • H335 (May cause respiratory irritation): If the compound is a fine powder or becomes airborne, it can irritate the respiratory tract upon inhalation.[2] This is the primary reason for handling the substance within a certified chemical fume hood.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The selection of PPE is not merely a checklist but a risk-based decision process.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is the primary barrier to prevent respiratory exposure.[3][4]

  • Safety Showers and Eyewash Stations: These emergency facilities must be readily accessible (within a 10-second travel distance) from the workstation where the chemical is handled.[2][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The workflow for selecting appropriate PPE for a given task is illustrated below.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Start Assess Task: Handling this compound Decision Is there a splash risk? Start->Decision Goggles Mandatory: Chemical Safety Goggles Decision->Goggles No FaceShield Recommended: Face Shield (in addition to goggles) Decision->FaceShield Yes Gloves Mandatory: Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Goggles->Gloves FaceShield->Goggles Worn with Coat Mandatory: Lab Coat Gloves->Coat

Caption: PPE selection workflow for handling the compound.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[2] When there is a significant risk of splashing (e.g., when transferring solutions), a face shield should be worn in addition to goggles.

  • Skin Protection: A standard laboratory coat must be worn and fully buttoned. Chemical-resistant gloves are mandatory. While nitrile gloves are commonly used, it is crucial to consult the manufacturer's compatibility chart, as some halogenated compounds can degrade glove materials.[4][6] Double gloving is a recommended practice.

  • Respiratory Protection: If engineering controls (i.e., a fume hood) fail or for emergency situations like a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols for handling and storage is critical for preventing accidents and maintaining the integrity of the chemical.

Handling Protocol
  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.

  • Work Area: Designate a specific area within the fume hood for the procedure.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid creating dust. Use a spatula to transfer the material.

    • Place the weighing vessel on an anti-static mat if applicable.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.

Storage Protocol

Improper storage can lead to degradation of the compound and create safety hazards. The recommended storage conditions are derived from the chemical's properties.

Parameter Requirement Rationale
Temperature 2-8 °C[1]Refrigeration slows potential degradation pathways.
Atmosphere Inert Atmosphere[1]Protects against slow oxidation or reaction with atmospheric moisture.
Light Keep in Dark Place[1]Many halogenated and nitrogen-containing heterocyclic compounds are light-sensitive.
Container Tightly closed, suitable container.Prevents contamination and release of vapors/dust.
Segregation Store away from strong oxidizing agents, strong acids, and strong bases.[2][7]Prevents potentially vigorous or hazardous reactions.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures.

Spill Response

The appropriate response to a spill depends on its size and location. The following decision tree outlines the general procedure.

Spill_Response Start Spill Occurs Decision Is the spill large or outside a fume hood? Start->Decision Evacuate Alert others and Evacuate the area. Call emergency response. Decision->Evacuate Yes SmallSpill Small spill contained within fume hood. Decision->SmallSpill No Cleanup 1. Wear appropriate PPE. 2. Cover with inert absorbent (vermiculite, sand). 3. Collect into a sealed container. SmallSpill->Cleanup Dispose Label as hazardous waste and arrange for disposal. Cleanup->Dispose

Caption: Decision tree for chemical spill response.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

Exposure Route First Aid Protocol
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse mouth with water. Do not induce vomiting.
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] If eye irritation persists, get medical attention.[2]
Inhalation IF INHALED: Move the person into fresh air and keep them comfortable for breathing.[2] If respiratory symptoms occur, call a POISON CENTER or doctor.

In all cases of significant exposure, or if symptoms persist, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Section 5: Disposal Considerations

This compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be treated as hazardous waste.

Protocol for Waste Disposal:

  • Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of risk assessment, exposure control, and emergency preparedness. The causality-driven protocols outlined in this guide—from mandating fume hood use due to respiratory irritation risks to specifying storage conditions to prevent degradation—provide a framework for its responsible use. By integrating these practices into standard laboratory operations, researchers can mitigate the inherent hazards and ensure a safe working environment.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-iodo-2-methylpyridine is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a bromine and an iodine atom at strategic positions on the pyridine ring, allows for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the viable synthetic pathways for obtaining this compound, with a focus on starting materials, detailed experimental protocols, and the underlying chemical principles.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a multi-step process. A logical and efficient strategy involves the initial synthesis of a key intermediate, 2-methyl-3-bromopyridine , followed by the introduction of the iodine atom at the 6-position. This staged approach allows for greater control over the regioselectivity of the halogenation steps, which is crucial for obtaining the desired isomer with high purity.

PART 1: Synthesis of the Key Intermediate: 2-Methyl-3-bromopyridine

A robust and high-yield synthesis of 2-methyl-3-bromopyridine can be achieved starting from readily available commercial reagents: diethyl malonate and 2-chloro-3-nitropyridine. This pathway avoids the challenges of direct bromination of 2-picoline, which often results in a mixture of isomers that are difficult to separate.

Synthetic Pathway Overview

Synthesis of 2-Methyl-3-bromopyridine Diethyl malonate Diethyl malonate 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Diethyl malonate->2-Methyl-3-nitropyridine 1. Na, Toluene 2. Condensation 3. Decarboxylation (acidic) 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine->2-Methyl-3-nitropyridine 2-Methyl-3-aminopyridine 2-Methyl-3-aminopyridine 2-Methyl-3-nitropyridine->2-Methyl-3-aminopyridine Hydrogenation (Pd/C) Methanol 2-Methyl-3-bromopyridine 2-Methyl-3-bromopyridine 2-Methyl-3-aminopyridine->2-Methyl-3-bromopyridine Sandmeyer Reaction 1. HBr, NaNO2, Br2 2. NaOH

Caption: Synthetic route to 2-Methyl-3-bromopyridine.

Experimental Protocol: Synthesis of 2-Methyl-3-bromopyridine

Step 1: Preparation of 2-Methyl-3-nitropyridine

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (5-6 molar equivalents) and sodium metal (1.1-1.3 molar equivalents) under an inert atmosphere.

  • Heat the mixture in an oil bath to 90°C and stir for 1 hour.

  • Increase the temperature to 120°C and continue stirring for an additional 45 minutes.

  • Cool the reaction mixture to room temperature.

  • Slowly add a solution of 2-chloro-3-nitropyridine (1 molar equivalent) in toluene dropwise.

  • After the addition is complete, heat the reaction mixture to 110°C for 1.5 hours.

  • Cool to room temperature and stir overnight.

  • Acidify the reaction mixture and heat to induce decarboxylation, yielding 2-methyl-3-nitropyridine.

Step 2: Preparation of 2-Methyl-3-aminopyridine

  • Dissolve the crude 2-methyl-3-nitropyridine in methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-methyl-3-aminopyridine.

Step 3: Preparation of 2-Methyl-3-bromopyridine

  • In a flask cooled in an ice-salt bath, add 2-methyl-3-aminopyridine (1 molar equivalent) to 48% hydrobromic acid (HBr) (4 molar equivalents).

  • Cool the mixture to -5°C and slowly add bromine (3 molar equivalents) dropwise over 30-35 minutes.

  • Maintaining the temperature below 0°C, add a 40% aqueous solution of sodium nitrite dropwise over 1-1.1 hours.

  • Continue stirring for 30 minutes at a temperature below 0°C.

  • Slowly add a 50% sodium hydroxide solution, ensuring the temperature does not exceed 20°C, to make the solution alkaline.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-3-bromopyridine. This procedure has been reported to achieve a molar yield of up to 95%.[1][2]

ReagentMolar Ratio
2-Chloro-3-nitropyridine1
Diethyl malonate5-6
Sodium1.1-1.3
2-Methyl-3-aminopyridine1
48% HBr4
Bromine3
Sodium Nitrite(in 40% aq. solution)

Table 1: Molar ratios of key reactants for the synthesis of 2-Methyl-3-bromopyridine.

PART 2: Synthesis of this compound

The introduction of the iodine atom at the 6-position of 2-methyl-3-bromopyridine can be achieved through a Sandmeyer-type reaction. This requires the initial introduction of an amino group at the 6-position, which can then be converted to the iodo group.

Synthetic Pathway Overview

Synthesis of this compound 2-Methyl-3-bromopyridine 2-Methyl-3-bromopyridine 2-Methyl-3-bromo-6-aminopyridine 2-Methyl-3-bromo-6-aminopyridine 2-Methyl-3-bromopyridine->2-Methyl-3-bromo-6-aminopyridine Amination This compound This compound 2-Methyl-3-bromo-6-aminopyridine->this compound Sandmeyer Iodination 1. Diazotization (NaNO2, H+) 2. KI

Caption: Synthetic route to this compound.

Discussion of the Amination and Iodination Steps

The amination of the 6-position of 2-methyl-3-bromopyridine is a critical step. Direct amination of halopyridines can be challenging and may require harsh conditions or specialized catalysts. A common method is the Chichibabin reaction, though its success can be substrate-dependent. Alternatively, palladium-catalyzed amination reactions offer a milder and more general approach.

Once the 2-methyl-3-bromo-6-aminopyridine intermediate is obtained, the Sandmeyer reaction is a classic and reliable method for converting the amino group to an iodo group. The reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 2-Methyl-3-bromo-6-aminopyridine (Illustrative Protocol)

  • In a pressure vessel, combine 2-methyl-3-bromopyridine, a suitable ammonia source (e.g., aqueous ammonia), and a copper catalyst (e.g., copper(I) oxide).

  • Heat the sealed vessel at a specified temperature for several hours.

  • After cooling, carefully vent the vessel.

  • Work up the reaction mixture by partitioning between an organic solvent and water.

  • Purify the crude product by column chromatography to isolate 2-methyl-3-bromo-6-aminopyridine.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Dissolve 2-methyl-3-bromo-6-aminopyridine in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for a short period to ensure complete diazotization.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
CAS Number 1008361-77-0
Molecular Formula C₆H₅BrIN
Molecular Weight 297.92 g/mol
Appearance Solid or liquid
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C

Table 2: Physical and chemical properties of this compound.[3]

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, should be acquired and compared with expected values to confirm the structure of the synthesized compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, including bromine, strong acids, and potentially unstable diazonium salts. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Special care should be taken during the handling of bromine and the diazotization reaction, which should be performed at low temperatures to minimize the risk of decomposition of the diazonium salt.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with high efficiency and regioselectivity by employing a strategic synthetic route. The preparation of the key intermediate, 2-methyl-3-bromopyridine, is well-established. The subsequent conversion to the final product via amination and a Sandmeyer reaction provides a reliable pathway. This guide offers a comprehensive framework for researchers and scientists to successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

The Emergence of a Modern Pharmaceutical Building Block: A Technical Guide to the Discovery and History of 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the scientific literature and patent landscape reveals the relatively recent appearance of 3-Bromo-6-iodo-2-methylpyridine, a highly functionalized heterocyclic compound that has become a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide traces the origins of this molecule, situating its development within the broader history of pyridine chemistry and detailing the specific synthetic innovations that enabled its creation.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine ring, a foundational scaffold in medicinal chemistry, owes its prevalence to its presence in numerous natural products and its ability to act as a bioisostere for a phenyl ring, often improving pharmacological properties such as solubility and metabolic stability. The precise placement of multiple, distinct substituents on this six-membered heterocycle is a formidable challenge that has driven significant innovation in synthetic organic chemistry. The strategic arrangement of bromo, iodo, and methyl groups in this compound offers medicinal chemists a versatile platform for sequential, site-selective cross-coupling reactions, making it a sought-after building block in modern drug discovery.

A Historical Context: The Long Road to Controlled Pyridine Functionalization

The journey to molecules like this compound is built upon more than a century of advances in heterocyclic chemistry. Early efforts in pyridine synthesis were marked by classical condensation reactions, which, while powerful, often lacked the regiochemical control necessary for producing complex substitution patterns.

The Dawn of Pyridine Synthesis: Classical Approaches

The first synthesis of a pyridine derivative was reported in 1881 by Arthur Rudolf Hantzsch, whose eponymous reaction remains a staple in introductory organic chemistry.[1][2] The Hantzsch pyridine synthesis, a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, provided a robust method for creating the pyridine core.[1][2] However, it is primarily suited for the synthesis of symmetrically substituted pyridines. Other classical methods, such as the Guareschi-Thorpe and Kröhnke syntheses, expanded the toolkit for pyridine construction but still presented limitations in accessing specific, unsymmetrical substitution patterns.[3][4]

The Challenge of Direct Halogenation

The direct and selective introduction of multiple, different halogen atoms onto a pre-existing pyridine ring has historically been a significant hurdle. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene. Furthermore, controlling the position of substitution, especially in the presence of directing groups, requires a nuanced understanding of the electronic and steric factors at play. The development of methods for the regioselective synthesis of polysubstituted pyridines has been a continuous area of research, with modern transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies offering more precise control.[3][5]

The "Discovery" of this compound: A 21st Century Innovation

While it is challenging to pinpoint a single "discovery" paper in a traditional academic journal, the emergence of this compound into the chemical landscape can be traced to the early 21st century, primarily within the context of pharmaceutical patent literature. A key disclosure appears in a 2008 patent application from Arena Pharmaceuticals, which details the synthesis of novel opioid receptor antagonists.[6] This patent provides a clear and reproducible method for the preparation of this compound, indicating its role as a crucial intermediate in the synthesis of their target compounds.

The synthesis described in this patent represents a modern approach to pyridine functionalization, relying on a halogen exchange reaction, a strategy reminiscent of the classic Finkelstein reaction.

Synthetic Methodology: A Modern Halogen Exchange Approach

The patented synthesis of this compound showcases an efficient method for the selective introduction of an iodine atom into a pre-brominated pyridine ring. This transformation is a variation of the Finkelstein reaction, a well-established method for the conversion of alkyl chlorides or bromides to iodides.[7]

The Precursor: Synthesis of 3,6-Dibromo-2-methylpyridine

The starting material for the final iodination step is 3,6-dibromo-2-methylpyridine. While the patent does not detail the synthesis of this precursor, it is a known compound that can be prepared through various methods, including the direct bromination of 2-methylpyridine under forcing conditions or through multi-step sequences involving diazotization of aminopyridines.

The Key Transformation: Iodination via Halogen Exchange

The conversion of 3,6-dibromo-2-methylpyridine to this compound is achieved through a nucleophilic aromatic substitution reaction. The protocol described in the 2008 patent provides a clear and concise methodology.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,6-Dibromo-2-methylpyridine

  • Sodium Iodide (NaI)

  • Acetyl Chloride (AcCl)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • To a solution of 3,6-dibromo-2-methylpyridine (1.0 equivalent) in acetonitrile, add sodium iodide (approximately 4.0 equivalents).

  • To this suspension, add acetyl chloride (1.5 equivalents).

  • Heat the reaction mixture at reflux overnight.

  • Cool the reaction to room temperature.

  • Quench the reaction with water.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.

Mechanistic Insights: The Role of Acetyl Chloride

The use of acetyl chloride in this Finkelstein-type reaction on an aromatic substrate is a noteworthy detail. While the classic Finkelstein reaction typically proceeds without an activator for alkyl halides, its application to less reactive aryl halides often requires harsher conditions or catalysis. In this protocol, acetyl chloride likely plays a key role in activating the pyridine ring or the iodide salt. One plausible mechanism involves the in-situ formation of acetyl iodide, a more potent iodinating agent. Alternatively, acetyl chloride may react with the pyridine nitrogen, forming an N-acylpyridinium intermediate, which would activate the ring towards nucleophilic attack by the iodide ion.

Data Summary

PropertyValue
IUPAC Name This compound
CAS Number 1008361-77-0[8]
Molecular Formula C₆H₅BrIN
Molecular Weight 297.92 g/mol
Appearance Solid or liquid

Workflow and Pathway Diagrams

Synthetic Workflow for this compound

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product 3_6_dibromo 3,6-Dibromo-2-methylpyridine reagents NaI, Acetyl Chloride Acetonitrile, Reflux 3_6_dibromo->reagents Halogen Exchange product This compound reagents->product

Caption: Synthetic route to this compound.

Conceptual Mechanistic Pathway

G start 3,6-Dibromo-2-methylpyridine intermediate Activated Pyridine or Acetyl Iodide start->intermediate Activation activator Acetyl Chloride activator->intermediate iodide_source NaI iodide_source->intermediate Provides Iodide product This compound intermediate->product Nucleophilic Attack

Caption: Plausible role of acetyl chloride in the iodination.

Conclusion and Future Outlook

The story of this compound is emblematic of the evolution of synthetic chemistry, moving from broad-stroke methods of ring construction to highly controlled and selective functionalization of existing scaffolds. Its appearance in the patent literature in the early 21st century underscores the ongoing need for novel, highly functionalized building blocks in the pharmaceutical industry. The synthetic route, a modern adaptation of a classic reaction, highlights the ingenuity of chemists in leveraging fundamental principles to solve contemporary synthetic challenges. As drug discovery continues to demand increasingly complex and precisely substituted molecules, the importance of versatile intermediates like this compound is only set to grow. Further research into more sustainable and efficient methods for its synthesis, as well as the exploration of its utility in the creation of new chemical entities, will undoubtedly continue to be an active area of investigation.

References

Methodological & Application

The Strategic Utility of 3-Bromo-6-iodo-2-methylpyridine in Regioselective Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Dihalogenated Heterocycles

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl motifs crucial for pharmaceutical and materials science discovery.[1] The strategic functionalization of heterocyclic scaffolds often requires precise control over reactivity, especially when dealing with polyhalogenated substrates. 3-Bromo-6-iodo-2-methylpyridine is a prime exemplar of a versatile building block that offers a handle for such regioselective transformations. This guide provides an in-depth exploration of its application in Suzuki-Miyaura coupling, detailing the underlying principles of its reactivity and offering robust protocols for its successful implementation in a research and development setting.

The core value of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond.[2] This fundamental disparity in bond dissociation energies forms the basis for achieving high regioselectivity in cross-coupling reactions, allowing for the preferential functionalization at the 6-position of the pyridine ring.[3][4]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is paramount to appreciating the selective reactivity of this compound.

The catalytic cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile. In the case of this compound, this step is highly selective for the weaker C-I bond, leading to the formation of a Pd(II) intermediate.[7]

  • Transmetalation: The organoboron species, typically a boronic acid or ester, is activated by a base to form a more nucleophilic boronate complex.[8][9][10][11] This complex then transfers its organic moiety to the palladium center, displacing the halide and forming a new diorganopalladium(II) species.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Intermediate R¹-Pd(II)L₂-I Pd0->PdII_Intermediate + R¹-I Substrate This compound OxAdd Oxidative Addition (Selective at C-I bond) OxAdd->PdII_Intermediate Diorganopalladium R¹-Pd(II)L₂-R² PdII_Intermediate->Diorganopalladium + [R²-B(OH)₃]⁻ BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Boronate Complex) BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃) Transmetalation Transmetalation Diorganopalladium->Pd0 Reductive Elimination Product Product (3-Bromo-6-aryl-2-methylpyridine) Diorganopalladium->Product ReductiveElimination Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Experimental Parameters for Optimal Coupling

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key reaction parameters.

Palladium Catalyst and Ligand Selection

A wide array of palladium catalysts can be employed for Suzuki-Miyaura couplings.[13] For heteroaryl halides, phosphine-based palladium complexes are particularly effective.[14][15] The choice of ligand can significantly impact catalyst activity and stability. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[2]

Catalyst SystemTypical Loading (mol%)Characteristics & Notes
Pd(PPh₃)₄ 2-5A versatile and commonly used catalyst, suitable for a broad range of substrates.
PdCl₂(dppf) 1-3Often provides higher yields and is effective for more challenging couplings.
Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) 1-2 (Pd), 2-4 (ligand)Highly active catalyst systems, particularly for sterically hindered or electron-rich substrates.

Table 1: Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Halides.

The Crucial Role of the Base

The base is a critical component of the Suzuki-Miyaura reaction, playing a multifaceted role. Its primary function is to activate the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8][9][10][11] The choice of base can influence reaction rates and yields, and should be tailored to the specific substrates and solvent system.

BaseStrengthCommon Applications & Considerations
Na₂CO₃ / K₂CO₃ ModerateOften used in aqueous/organic solvent mixtures. Effective and economical.
K₃PO₄ StrongerFrequently used in anhydrous organic solvents like dioxane or toluene. Can be advantageous for less reactive substrates.
Cs₂CO₃ StrongHighly effective but more expensive. Often used for challenging couplings.

Table 2: A Comparative Overview of Bases Used in Suzuki-Miyaura Reactions.

Solvent Systems: A Balancing Act

The solvent system must be capable of dissolving the various reaction components to facilitate the catalytic cycle. Biphasic solvent systems, such as toluene/water or dioxane/water, are common and effective. The aqueous phase is essential for dissolving the inorganic base, while the organic phase solubilizes the organic reactants and the catalyst.

Experimental Protocols

Protocol 1: General Procedure for the Selective Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the 6-position.

Experimental_Workflow Start Start Setup Reaction Setup: - Add this compound,  arylboronic acid, and base to a flask. Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar. Setup->Inert Additives Add Catalyst and Solvents: - Add Pd catalyst. - Add degassed organic solvent and aqueous base solution. Inert->Additives Reaction Reaction: - Heat to desired temperature with vigorous stirring. Additives->Reaction Monitoring Monitor Progress: - Use TLC or LC-MS. Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup: - Cool to RT, dilute with organic solvent and water. - Separate layers, extract aqueous phase. Monitoring->Workup If complete Purification Purification: - Dry organic layer, concentrate. - Purify by column chromatography. Workup->Purification End End Product: 3-Bromo-6-aryl-2-methylpyridine Purification->End

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed deionized water

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed organic solvent and degassed deionized water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[16][17]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-6-aryl-2-methylpyridine.

Reaction Monitoring and Analysis

Careful monitoring of the reaction progress is essential for optimization and to ensure complete conversion. Techniques such as TLC, GC-MS, and LC-MS are invaluable for tracking the consumption of starting materials and the formation of the product.[16][17] High-performance liquid chromatography (HPLC) can be employed for quantitative analysis of the reaction mixture over time.[18]

Time (h)This compound (%)3-Bromo-6-aryl-2-methylpyridine (%)
01000
16535
23070
4595
6<1>99

Table 3: Representative Reaction Progress Data Monitored by HPLC.

Conclusion and Future Perspectives

This compound serves as an exemplary substrate for demonstrating the power and subtlety of regioselective Suzuki-Miyaura cross-coupling reactions. The inherent difference in the reactivity of the C-I and C-Br bonds provides a reliable synthetic handle for the selective introduction of aryl or heteroaryl moieties at the 6-position of the pyridine ring. The resulting 3-bromo-6-aryl-2-methylpyridine is itself a valuable intermediate, poised for further functionalization at the remaining bromine-substituted position, thereby enabling the rapid construction of complex, highly substituted pyridine derivatives.[15] This strategic approach to molecular assembly is of paramount importance in the efficient discovery and development of novel chemical entities with potential applications in medicine and materials science.

References

Application Notes & Protocols: Regioselective Sonogashira Coupling of 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Pyridines

In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance.[1][2][3] Their unique electronic properties and ability to engage in specific biological interactions make them privileged structures in a multitude of therapeutic agents.[4] Among the vast array of pyridine-based building blocks, dihalogenated derivatives such as 3-Bromo-6-iodo-2-methylpyridine offer exceptional synthetic utility. The presence of two different halogens on the pyridine ring allows for programmed, sequential cross-coupling reactions, enabling the controlled and directional synthesis of complex molecular architectures.

This guide focuses on the Sonogashira coupling reaction, a robust and versatile method for forming C(sp²)-C(sp) bonds.[5][6][7] We will explore the application of this reaction to this compound, with a specific emphasis on leveraging the inherent reactivity differences between the carbon-iodine and carbon-bromine bonds to achieve exquisite regioselectivity. This allows for the selective alkynylation at the C-6 position, preserving the C-3 bromine for subsequent downstream transformations.

Part 1: Mechanistic Principles & The Key to Regioselectivity

The Sonogashira coupling traditionally employs a dual-catalyst system, involving palladium and copper(I) salts, which operate in interconnected catalytic cycles.[6][8] Understanding these cycles is crucial for rationalizing reaction outcomes and troubleshooting.

The Dual Catalytic Cycles
  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl-halide bond (R-X), forming a Pd(II) intermediate. This is the rate-determining step and the source of the reaction's regioselectivity.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation & Reductive Elimination: The copper acetylide transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting dialkynyl-palladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R-Pd(II)-X(L)₂ pd0->pd_ox Oxidative Addition pd_trans R-Pd(II)-C≡CR'(L)₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Coupled Product (R-C≡CR') pd_trans->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide Deprotonation (Base) cu_acetylide->pd_trans Transfers Acetylide cu_acetylide->cu_x aryl_halide Aryl Halide (R-X) aryl_halide->pd_ox alkyne Terminal Alkyne (H-C≡CR') alkyne->cu_acetylide

Figure 1: The Sonogashira Catalytic Cycles
Exploiting Differential Reactivity for Regiocontrol

The selective functionalization of this compound hinges on the well-established reactivity trend of halogens in the oxidative addition step of palladium-catalyzed cross-coupling reactions. The bond strength of the carbon-halogen bond decreases down the group, making the C-I bond significantly weaker and more susceptible to cleavage by the palladium catalyst than the C-Br bond.

Reactivity Order: C–I > C–Br > C–Cl [5][9]

This substantial difference in reactivity allows for the Sonogashira coupling to be performed under mild conditions (e.g., room temperature) where the palladium catalyst has sufficient energy to activate the C-I bond but not the more robust C-Br bond.[5][10] This provides a synthetic window to selectively install an alkynyl group at the C-6 position.

Regioselectivity Figure 2: Regioselective Coupling Strategy start This compound I at C6 Br at C3 cond1 Mild Conditions (Pd cat., CuI, Base, RT) start:f1->cond1 More Reactive (Selective Coupling) prod1 3-Bromo-6-alkynyl-2-methylpyridine R-C≡C at C6 Br at C3 cond1->prod1 cond2 Forcing Conditions (Pd cat., Base, ΔT) prod1:f2->cond2 Less Reactive (Second Coupling) prod2 3-Alkynyl'-6-alkynyl-2-methylpyridine R-C≡C at C6 R'-C≡C at C3 cond2->prod2

Figure 2: Regioselective Coupling Strategy

Part 2: Experimental Protocol for Selective Mono-Alkynylation

This section provides a detailed, field-proven protocol for the selective Sonogashira coupling at the C-6 position of this compound.

Protocol 1: Selective Synthesis of 3-Bromo-6-(phenylethynyl)-2-methylpyridine

This protocol is a self-validating system. Successful execution under the specified mild conditions inherently confirms the selective activation of the C-I bond over the C-Br bond.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N), anhydrous (5 mL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Argon or Nitrogen gas (high purity)

  • Standard workup and purification reagents (Saturated aq. NH₄Cl, Ethyl Acetate, Brine, Anhydrous Na₂SO₄, Silica Gel)

Equipment:

  • Oven-dried 50 mL Schlenk flask with a magnetic stir bar

  • Schlenk line or inert gas manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and chromatography

Experimental_Workflow Figure 3: Experimental Workflow for Protocol 1 cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids to Schlenk flask B 2. Evacuate & backfill with Argon (3x) A->B C 3. Add anhydrous solvents (THF, Et₃N) B->C D 4. Add terminal alkyne dropwise via syringe C->D E 5. Stir at room temperature D->E F 6. Monitor by TLC/LC-MS until completion E->F G 7. Quench with sat. aq. NH₄Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, & Concentrate H->I J 10. Purify by column chromatography I->J

Figure 3: Experimental Workflow for Protocol 1

Step-by-Step Methodology:

  • Flask Preparation: To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

    • Causality: Using oven-dried glassware and solid reagents under an inert atmosphere is critical to prevent moisture from interfering with the reaction and to protect the Pd(0) catalyst, which is generated in situ, from oxidation.

  • Inerting the System: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous THF (10 mL) followed by anhydrous Et₃N (5 mL) via syringe. Stir the resulting suspension for 5-10 minutes.

    • Causality: Et₃N serves a dual purpose: it acts as the base required to neutralize the HI byproduct generated during the reaction and can also serve as a solvent.[5] THF is used as a co-solvent to ensure solubility of all reactants.

  • Alkyne Addition: Add phenylacetylene (1.1 equiv) dropwise via syringe over 1-2 minutes.

    • Causality: A slight excess of the alkyne ensures the complete consumption of the more valuable dihalopyridine starting material. Dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes until the starting this compound spot is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench by adding 15 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-6-(phenylethynyl)-2-methylpyridine.

Expected Results & Substrate Scope

The described protocol is robust and can be applied to a variety of terminal alkynes. Below are representative examples of expected products and typical yields.

Terminal Alkyne (R-C≡CH) Product Structure Product Name Typical Yield (%)
Phenylacetylene
alt text
3-Bromo-2-methyl-6-(phenylethynyl)pyridine85-95%
Trimethylsilylacetylene
alt text
3-Bromo-2-methyl-6-((trimethylsilyl)ethynyl)pyridine90-98%
1-Hexyne
alt text
3-Bromo-6-(hex-1-yn-1-yl)-2-methylpyridine80-90%
Cyclopropylacetylene
alt text
3-Bromo-6-(cyclopropylethynyl)-2-methylpyridine82-92%[11]

Part 3: Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive Pd catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Impure solvents or reagents (water present).1. Use a fresh bottle of catalyst or a different pre-catalyst. 2. Improve inert atmosphere technique; ensure gas lines are purged. 3. Use freshly distilled or commercially available anhydrous solvents.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Rigorously degas all solvents and the reaction flask. 2. Reduce CuI loading to 1-2 mol%. 3. Consider a "copper-free" Sonogashira protocol, which may require a different ligand and base system (e.g., using a bulky phosphine ligand and a base like Cs₂CO₃).[7][12][13]
Loss of Selectivity (Reaction at C-Br) 1. Reaction temperature is too high. 2. Prolonged reaction time after consumption of starting material.1. Ensure the reaction is run at ambient/room temperature. If necessary, use a water bath to prevent overheating. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficult Purification 1. Formation of byproducts. 2. Unreacted starting materials.1. Re-evaluate reaction conditions to minimize side reactions. 2. Ensure the reaction has gone to completion before workup. Adjust chromatography solvent system for better separation.

Conclusion

The regioselective Sonogashira coupling of this compound is a powerful and reliable method for the synthesis of valuable 6-alkynyl-3-bromo-2-methylpyridine intermediates. By exploiting the fundamental principles of differential halogen reactivity under mild, palladium-catalyzed conditions, chemists can achieve high yields and excellent selectivity. The resulting mono-functionalized products serve as versatile platforms for further synthetic elaboration at the C-3 position, opening avenues to a diverse range of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation on a Dihalogenated Pyridine Scaffold

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials where arylamines are prevalent structural motifs.[2] The substrate at the heart of this guide, 3-Bromo-6-iodo-2-methylpyridine, presents a unique synthetic challenge and opportunity. As a dihalogenated, electron-deficient heterocycle, it allows for regioselective functionalization, a critical consideration in multi-step synthetic campaigns. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis enables the selective introduction of an amino group at the 6-position, leaving the bromine atom intact for subsequent transformations.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the mechanistic underpinnings of the Buchwald-Hartwig amination, a thorough discussion on achieving high regioselectivity with this compound, and a comprehensive, step-by-step protocol for its successful application.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1][3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond of the substrate. This is often the rate-determining step of the reaction. For this compound, the oxidative addition will preferentially occur at the more labile C-I bond.

  • Ligand Exchange/Amine Coordination: The resulting Pd(II) complex undergoes ligand exchange where the amine displaces a halide ion from the palladium center.

  • Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and substrate scope.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, which leads to hydrodehalogenation of the starting material.[1] The use of bulky phosphine ligands can often suppress this undesired pathway.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]X OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)(NR'R'')L_n] Amine_complex->Amido_complex Deprotonation (Base) BaseH Base-H⁺X⁻ Amine_complex->BaseH Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product 6-Amino-3-bromo-2-methylpyridine Amido_complex->Product ArX This compound ArX->OA_complex Amine R'R''NH Amine->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Achieving Regioselectivity with this compound

The successful application of the Buchwald-Hartwig amination to this compound hinges on achieving high regioselectivity. The preferential reaction at the C-6 position is governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst. This inherent reactivity difference (I > Br > Cl) is a well-established principle in cross-coupling chemistry.

By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve selective amination at the C-6 iodo position while leaving the C-3 bromo position intact for subsequent functionalization, such as Suzuki or Sonogashira couplings.

Key Experimental Parameters: A Guide to Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Precursor

A variety of palladium precursors can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being the most common. While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species by the phosphine ligand or the amine.

Phosphine Ligand: The Key to Success

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. For challenging substrates like this compound, which is both electron-deficient and sterically hindered at the 2-position, bulky and electron-rich biarylphosphine ligands are generally the most effective.[1][4] These ligands promote the formation of the active monoligated Pd(0) species, facilitate reductive elimination, and prevent catalyst deactivation.

Ligand Structure Key Features Typical Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active and versatile for a wide range of substrates, including aryl chlorides.[5]General purpose, good for challenging couplings.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for sterically hindered and electron-rich aryl halides.Often used for challenging substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylParticularly effective for the coupling of secondary amines with aryl chlorides.[6]Useful for hindered amine couplings.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylDesigned for coupling primary amines and amides with aryl chlorides.[3]Effective for primary amine couplings.

For the regioselective amination of this compound, XPhos is an excellent starting point due to its proven efficacy in the amination of heteroaryl halides.[6]

Base Selection

A strong, non-nucleophilic base is essential for the deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu) is a commonly used base and is highly effective. However, for substrates containing base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.

Solvent Choice

Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst. Toluene and 1,4-dioxane are the most frequently used solvents.

Experimental Protocol: Regioselective Amination of this compound

This protocol is adapted from established procedures for the regioselective amination of dihaloheterocycles and serves as a robust starting point for the synthesis of 6-amino-3-bromo-2-methylpyridine derivatives.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Flask_prep Oven-dry a Schlenk flask and cool under inert gas (N₂ or Ar) Start->Flask_prep Add_solids Add Pd precursor, ligand, and base to the flask Flask_prep->Add_solids Add_reactants Add this compound and the amine coupling partner Add_solids->Add_reactants Add_solvent Add anhydrous solvent via syringe Add_reactants->Add_solvent Heat_stir Heat the reaction mixture to the desired temperature with vigorous stirring Add_solvent->Heat_stir Monitor Monitor reaction progress by TLC or LC-MS Heat_stir->Monitor Cool Cool the reaction mixture to room temperature Monitor->Cool Reaction complete Filter Filter through a pad of Celite® Cool->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify the crude product by flash column chromatography Concentrate->Purify End Obtain pure 6-amino-3-bromo-2-methylpyridine derivative Purify->End

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials
  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (to achieve a concentration of 0.1 M with respect to the limiting reagent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask, etc.)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: To the same flask, add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe to achieve the desired concentration (typically 0.1 M).

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-amino-3-bromo-2-methylpyridine derivative.

Data Summary Table
Parameter Recommended Condition Notes
Substrate This compound---
Amine Primary or Secondary1.2 equivalents
Pd Precursor Pd₂(dba)₃2 mol%
Ligand XPhos4 mol%
Base NaOtBu1.4 equivalents
Solvent Anhydrous Toluene0.1 M concentration
Temperature 80-100 °COptimization may be required
Reaction Time 2-24 hoursMonitor by TLC or LC-MS

Conclusion

The regioselective Buchwald-Hartwig amination of this compound is a powerful synthetic tool for the construction of functionalized aminopyridines. By leveraging the inherent reactivity difference between the C-I and C-Br bonds and employing a carefully selected palladium catalyst system with a bulky biarylphosphine ligand such as XPhos, high yields of the desired 6-amino-3-bromo-2-methylpyridine product can be achieved. The protocol and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

Application Notes and Protocols for the Chemoselective Stille Coupling of 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Dihalogenated Pyridines in Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone. The ability to precisely install diverse functionalities onto this privileged heterocycle is paramount. 3-Bromo-6-iodo-2-methylpyridine emerges as a highly valuable and strategic building block for the synthesis of complex, multi-substituted pyridines. Its dihalogenated nature, featuring two distinct halogens with differential reactivity, allows for sequential and site-selective cross-coupling reactions. This opens a gateway to molecular complexity from a single, readily available precursor, enabling the generation of diverse compound libraries for screening and development.

This application note provides an in-depth guide to leveraging this compound in the Stille coupling reaction, a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds.[1][2] We will delve into the mechanistic underpinnings that govern the chemoselectivity of this transformation, present a detailed, field-proven protocol for the selective coupling at the more reactive C-I bond, and discuss the broader implications for synthetic strategy.

Mechanistic Insights: Achieving Chemoselectivity in the Stille Coupling

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3][4][5] The key to achieving chemoselectivity with a substrate like this compound lies in the initial, rate-determining step: oxidative addition.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. The reactivity order for this step is generally I > Br > Cl.[1][5] For this compound, the significantly weaker carbon-iodine bond will preferentially react with the Pd(0) catalyst over the stronger carbon-bromine bond. This is the selectivity-determining step.

  • Transmetalation: The resulting organopalladium(II) halide complex reacts with the organostannane reagent (R-SnBu₃). The organic group (R) from the tin reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]

This inherent reactivity difference allows for the selective functionalization at the 6-position (iodo) while leaving the 3-position (bromo) intact for subsequent transformations, such as a second, distinct cross-coupling reaction.

Stille_Coupling_Cycle cluster_main Stille Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition of R¹-I transmetalation_complex R¹-Pd(II)L₂(R²) pd_complex->transmetalation_complex Transmetalation product R¹-R² (Coupled Product) transmetalation_complex->product Reductive Elimination byproduct I-SnBu₃ product->pd0 Regeneration reactants R¹-I + R²-SnBu₃ reactants->transmetalation_complex R²-SnBu₃ Sequential_Functionalization node_start { this compound} node_step1 Stille Coupling (R¹-SnBu₃) Selective reaction at C-I bond node_start->node_step1 node_intermediate { 3-Bromo-2-methyl-6-(R¹)-pyridine} node_step1->node_intermediate node_step2 Second Cross-Coupling (e.g., Suzuki with R²-B(OH)₂) Reaction at remaining C-Br bond node_intermediate->node_step2 node_final { 3-(R²)-2-methyl-6-(R¹)-pyridine} node_step2->node_final

References

selective functionalization of "3-Bromo-6-iodo-2-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 3-Bromo-6-iodo-2-methylpyridine

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science, prized for its differentiated reactivity at two distinct halogenated positions. This attribute allows for the sequential and selective introduction of diverse functionalities, enabling rapid analogue synthesis and the construction of complex molecular architectures. This guide provides an in-depth analysis of the chemical principles governing this selectivity and offers detailed, field-proven protocols for strategic functionalization at either the C-6 (iodo) or C-3 (bromo) position. We will explore how reaction conditions, catalyst systems, and strategic planning can be manipulated to achieve high-yielding and predictable outcomes in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The Principle of Selective Functionalization: A Mechanistic Overview

The ability to selectively functionalize one halogen over another on the same aromatic ring is rooted in the fundamental principles of organometallic catalysis, particularly the oxidative addition step common to most palladium-catalyzed cross-coupling reactions.[1] The reactivity of aryl halides in this crucial step is governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The general trend for BDE is C-F > C-Cl > C-Br > C-I.

Consequently, the C-I bond is the weakest and most readily cleaved, making the C-6 iodo position of this compound the more reactive site.[2] Under carefully controlled, mild conditions, a Pd(0) catalyst will preferentially undergo oxidative addition into the C-I bond, leaving the more robust C-Br bond untouched. This inherent reactivity difference is the cornerstone of all selective functionalization strategies for this substrate.

cluster_0 Reactivity Gradient cluster_1 Controlling Factors C-I C-I Bond (6-position) Reactivity Decreasing Reactivity & Increasing Bond Strength → C-Br C-Br Bond (3-position) Catalyst Catalyst/Ligand Choice Catalyst->C-I Mild Conditions Catalyst->C-Br Forcing Conditions Temp Temperature Temp->C-I Low Temp. Temp->C-Br High Temp. Base Base Strength Solvent Solvent

Caption: Factors influencing the selective functionalization of dihalogenated pyridines.

Strategy I: Selective Functionalization at the C-6 (Iodo) Position

Exploiting the higher reactivity of the C-I bond is the most direct strategy. By using mild reaction conditions, one can achieve excellent selectivity for transformations at the 6-position.

Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating biaryl or vinyl-aryl structures.[3][4] For selective coupling at the C-6 position, a standard palladium catalyst like Pd(PPh₃)₄ or a more active Pd(II) precursor with a suitable phosphine ligand can be used at moderate temperatures.

Table 1: Recommended Conditions for Selective C-6 Suzuki-Miyaura Coupling

ParameterConditionRationale & Expert Insights
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)Pd(PPh₃)₄ is often sufficient for reactive aryl iodides. PdCl₂(dppf) offers good stability and efficiency. Using lower catalyst loadings can enhance selectivity.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)Aqueous K₂CO₃ is a mild and effective base. K₃PO₄ is stronger and can be beneficial for less reactive boronic acids but should be used with moderate temperatures to avoid C-Br activation.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OA mixed aqueous system is standard and facilitates the dissolution of both the organic substrate and inorganic base.
Temperature 60-80 °CThis is the most critical parameter for selectivity. This temperature range provides enough energy to activate the C-I bond without significantly engaging the C-Br bond.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS to avoid prolonged heating which could initiate a secondary reaction at the C-3 position.
Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Degassed Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Bromo-6-(4-methoxyphenyl)-2-methylpyridine.

Sonogashira C-C Bond Formation

The Sonogashira coupling enables the installation of an alkyne moiety, a valuable functional group for further transformations in drug discovery.[5] This reaction is co-catalyzed by palladium and copper(I) and is typically performed under mild conditions, making it ideal for selective C-6 functionalization.[6][7]

Protocol 2.2: Selective Sonogashira Coupling at the C-6 Position

Materials:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv.)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv.)

  • Copper(I) Iodide (CuI) (0.04 equiv.)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous Et₃N via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and typically completes within 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the amine salts.

  • Concentrate the filtrate and purify by column chromatography to yield the 3-Bromo-6-(alkynyl)-2-methylpyridine product.

Strategy II: Sequential and Orthogonal Functionalization

To modify the C-3 (bromo) position, a sequential approach is the most reliable and common strategy. This involves first functionalizing the more reactive C-6 iodo position, isolating the monosubstituted intermediate, and then subjecting it to a second, more forcing cross-coupling reaction.

start Start: This compound q1 Target Position? start->q1 c6_path C-6 (Iodo) Functionalization q1->c6_path C-6 c3_path C-3 (Bromo) Functionalization q1->c3_path C-3 (Sequential) c6_cond Mild Conditions: - Pd(PPh₃)₄ or PdCl₂(dppf) - 60-80 °C - K₂CO₃ or Et₃N c6_path->c6_cond prod1 Intermediate: 3-Bromo-6-(R¹)-2-methylpyridine c6_path->prod1 c3_path->c6_path Step 1 q2 Functionalize C-3? prod1->q2 stop Final Product q2->stop No c3_cond Forcing Conditions: - Pd₂(dba)₃ + Bulky Ligand (e.g., SPhos) - 100-120 °C - K₃PO₄ or NaOtBu q2->c3_cond Yes prod2 Final Product: 3-(R²)-6-(R¹)-2-methylpyridine q2->prod2

Caption: Decision workflow for the selective functionalization of this compound.

Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for installing amine functionalities.[8][9] While aryl iodides are generally more reactive in Pd-catalyzed couplings, their C-N coupling can sometimes be inhibited by the iodide byproduct formed during the reaction.[10] This necessitates careful selection of ligands and solvents. For a sequential approach, one could first perform a Suzuki reaction at C-6, followed by a Buchwald-Hartwig amination at C-3.

Protocol 3.1: Sequential C-3 Amination following C-6 Arylation

Part A: Synthesis of 3-Bromo-6-phenyl-2-methylpyridine

  • Follow Protocol 2.1 , using phenylboronic acid as the coupling partner. Purify and fully characterize the product before proceeding.

Part B: Buchwald-Hartwig Amination of 3-Bromo-6-phenyl-2-methylpyridine

Materials:

  • 3-Bromo-6-phenyl-2-methylpyridine (1.0 equiv.)

  • Amine (e.g., Morpholine) (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • XPhos or SPhos (0.05 equiv.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add NaOt-Bu, the phosphine ligand, and Pd₂(dba)₃.

  • Seal the tube, evacuate, and backfill with argon.

  • Add 3-Bromo-6-phenyl-2-methylpyridine, followed by the amine and the anhydrous solvent.

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the final disubstituted product.

Advanced Strategy: Halogen-Metal Exchange

For certain transformations, a halogen-metal exchange can be employed to generate a nucleophilic pyridyl species. The rate of exchange is typically I > Br. Therefore, reacting this compound with one equivalent of an organolithium (e.g., n-BuLi) or a Grignard reagent (e.g., i-PrMgCl·LiCl) at low temperatures will preferentially form the organometallic species at the C-6 position.[11][12] This can then be trapped with a suitable electrophile. This method offers an alternative route to C-6 functionalization, especially when palladium catalysis is not desired. Direct and selective C-3 metalation without affecting the C-6 iodo group is extremely challenging and generally not synthetically viable.

Conclusion

This compound offers a predictable and versatile platform for the synthesis of complex substituted pyridines. The significant difference in the reactivity of the C-I and C-Br bonds allows for a highly selective functionalization of the C-6 position under mild palladium-catalyzed conditions. Subsequent modification of the less reactive C-3 position can be reliably achieved through a sequential strategy using more forcing reaction conditions. By carefully selecting the catalyst, ligands, base, and temperature, researchers can unlock the full synthetic potential of this valuable building block, paving the way for innovations in medicinal chemistry and materials science.

References

Application Note: Orthogonal Synthesis Leveraging 3-Bromo-6-iodo-2-methylpyridine for Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Orthogonal Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. Orthogonal synthesis, a strategy wherein specific sites on a multifunctional scaffold can be addressed independently without affecting other reactive positions, offers a powerful approach to building molecular diversity. The strategic selection of a scaffold with differentiated reactivity is the cornerstone of this approach. 3-Bromo-6-iodo-2-methylpyridine emerges as a preeminent building block for such strategies, possessing two distinct halogen atoms—iodine and bromine—that exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. This inherent electronic difference allows for a programmed, sequential functionalization, opening avenues for the streamlined synthesis of highly substituted pyridine derivatives.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of leveraging this compound in orthogonal synthetic strategies. We will delve into the mechanistic principles governing selectivity and provide detailed, field-proven protocols for sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions.

The Principle of Chemoselectivity: Exploiting the C-I vs. C-Br Reactivity Gradient

The success of orthogonal synthesis with this compound hinges on the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step in many of these catalytic cycles.[1][2] The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, leading to a lower activation energy for oxidative addition.[3] This reactivity gradient (I > Br > Cl) allows for the selective functionalization of the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, more forcing, cross-coupling reaction.[1]

By carefully selecting the catalyst, ligands, and reaction conditions, one can achieve high chemoselectivity for the initial coupling at the C-6 iodo position, followed by a second coupling at the C-3 bromo position. This stepwise approach enables the introduction of two different functionalities onto the 2-methylpyridine core in a controlled and predictable manner.

Diagram 1: Orthogonal Synthesis Strategy

Orthogonal_Synthesis Start This compound Intermediate 3-Bromo-6-alkynyl-2-methylpyridine Start->Intermediate Step 1: Selective Sonogashira Coupling (at C-I bond) Final 3-Aryl-6-alkynyl-2-methylpyridine Intermediate->Final Step 2: Suzuki Coupling (at C-Br bond)

Caption: Sequential functionalization of this compound.

Protocol I: Selective Sonogashira Coupling at the C-6 Iodo Position

This protocol details the selective coupling of a terminal alkyne to the C-6 position of this compound. The conditions are optimized to favor the reaction at the more labile C-I bond.[4][5]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst (CuI) is a classic and highly effective system for Sonogashira couplings.[6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[5]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide intermediate.[4]

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent catalyst deactivation and unwanted side reactions.

  • Temperature: The reaction is typically run at or slightly above room temperature to ensure sufficient reactivity at the C-I bond while minimizing any competing reaction at the C-Br bond.

Step-by-Step Methodology:
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed THF (or DMF) via syringe to dissolve the reagents.

  • Add triethylamine (Et₃N, 3.0 equiv.) via syringe.

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-bromo-6-alkynyl-2-methylpyridine intermediate.

Expected Characterization Data for 3-Bromo-6-(phenylethynyl)-2-methylpyridine:
  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the pyridine protons in the aromatic region (approx. δ 7.0-7.8 ppm), signals for the phenyl group of the alkyne (approx. δ 7.3-7.6 ppm), and a singlet for the methyl group (approx. δ 2.6 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the pyridine carbons (approx. δ 120-160 ppm), phenyl carbons (approx. δ 128-132 ppm), alkyne carbons (approx. δ 88-94 ppm), and the methyl carbon (approx. δ 23 ppm).

  • Mass Spectrometry (HRMS): Calculated for C₁₄H₁₀BrN [M+H]⁺, with the characteristic isotopic pattern for bromine.

Protocol II: Suzuki-Miyaura Coupling at the C-3 Bromo Position

Following the successful synthesis of the 3-bromo-6-alkynyl-2-methylpyridine intermediate, the remaining bromine atom can be functionalized using a Suzuki-Miyaura cross-coupling reaction. This step typically requires more forcing conditions to activate the stronger C-Br bond.

Causality Behind Experimental Choices:
  • Catalyst System: A robust palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) is often employed for the coupling of aryl bromides.[7][8]

  • Base: A stronger inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is necessary to activate the boronic acid for transmetalation.[7]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution of the base is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

  • Temperature: Elevated temperatures (typically 80-100 °C) are required to promote the oxidative addition of the C-Br bond to the palladium center.

Step-by-Step Methodology:
  • To an oven-dried Schlenk flask, add the 3-bromo-6-alkynyl-2-methylpyridine intermediate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-alkynyl-2-methylpyridine.

Diagram 2: Experimental Workflow for Sequential Coupling

Caption: A generalized workflow for the two-step orthogonal synthesis.

Data Summary and Comparison

The following table summarizes the key reaction parameters for the sequential functionalization, providing a clear guide for experimental design.

Parameter Step 1: Selective Sonogashira (C-I) Step 2: Suzuki Coupling (C-Br)
Target Bond C-I at position 6C-Br at position 3
Typical Catalyst Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₄ or Pd(OAc)₂ / Ligand
Base Amine base (e.g., Et₃N, DIPA)Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Anhydrous THF or DMFDioxane/Water or Toluene/Water
Temperature Room Temperature to 40 °C80 °C to 110 °C
Coupling Partner Terminal AlkyneArylboronic Acid

Safety and Handling Precautions

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents and Reagents: Organic solvents are flammable. Amine bases can be corrosive and have strong odors. Handle all chemicals in a fume hood and take appropriate safety measures.

Conclusion and Future Outlook

This compound stands out as a highly versatile and valuable scaffold for the construction of complex, disubstituted pyridine derivatives through orthogonal synthesis. The predictable reactivity difference between the carbon-iodine and carbon-bromine bonds allows for a robust and high-yielding sequential cross-coupling strategy. The protocols detailed in this application note provide a solid foundation for researchers to explore a wide range of synthetic targets. Future work may involve the development of one-pot procedures to further streamline the synthetic process and the exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination or cyanation, in a sequential manner. The continued exploration of such powerful building blocks will undoubtedly accelerate innovation in drug discovery and materials science.

References

Application Note & Protocols: Strategic Synthesis of Substituted Pyridines Utilizing 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic synthesis of substituted pyridines from the versatile building block, 3-Bromo-6-iodo-2-methylpyridine, designed for researchers and professionals in drug development.

Introduction: The Centrality of the Pyridine Scaffold and the Strategic Advantage of Dihalogenated Precursors

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a privileged scaffold in drug design.[1][4] The precise installation of substituents onto the pyridine core is therefore a critical task in the synthesis of novel therapeutic agents.

This compound emerges as a particularly valuable starting material for constructing complex, multi-substituted pyridines. Its utility lies in the differential reactivity of its two halogen atoms, which enables a programmed, regioselective approach to functionalization. This document provides a comprehensive guide to leveraging this reactivity, with detailed protocols for key palladium-catalyzed cross-coupling reactions.

Core Principle: Exploiting Differential Halogen Reactivity for Regioselective Synthesis

The foundation of synthetic strategy using this compound is the significant difference in bond strength and, consequently, reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl.[5] The C-I bond is weaker and therefore reacts preferentially under milder conditions, allowing for selective functionalization at the C-6 position while leaving the more robust C-3 bromo group intact for subsequent transformations.[5][6]

Caption: Differential reactivity of C-I and C-Br bonds.

Part 1: Selective Functionalization at the C-6 Position

The higher reactivity of the C-6 iodo group allows for its selective replacement via several powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl and vinyl-substituted pyridines.[7][8] The reaction couples the organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]

Causality Behind Protocol Choices:

  • Catalyst System: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle. A phosphine ligand (e.g., PPh₃, SPhos, XPhos) is crucial for stabilizing the palladium center, preventing catalyst decomposition, and facilitating both oxidative addition and reductive elimination.[6][9]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a critical role in the transmetalation step, forming a more nucleophilic boronate species which transfers its organic group to the palladium center.[8]

  • Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[9]

Suzuki_Cycle pd0 Pd(0)L2 oa_complex Oxidative Addition Complex (Ar-Pd(II)L2-I) pd0->oa_complex Oxidative Addition pd0->oa_complex trans_complex Transmetalation Complex (Ar-Pd(II)L2-R') oa_complex->trans_complex Transmetalation oa_complex->trans_complex trans_complex->pd0 Reductive Elimination product Product (Ar-R') trans_complex->product Reductive Elimination reagents1 Ar-I (Starting Pyridine) reagents2 R'-B(OH)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the target 3-bromo-6-aryl-2-methylpyridine.

Table 1: Representative Conditions for C-6 Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O90~92
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2%/4%)K₃PO₄Toluene/H₂O100~89
3Thiophene-3-boronic acidPdCl₂(dppf) (3%)Cs₂CO₃DME85~85

Yields are representative based on similar dihalopyridine systems and may vary.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to valuable alkynyl-pyridine intermediates.[10] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11][12]

Causality Behind Protocol Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes rapid transmetalation to the palladium center.[12] Copper-free Sonogashira protocols also exist but may require specific ligands or conditions.[11]

  • Amine Base: A base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves a dual purpose: it acts as the solvent (or co-solvent) and neutralizes the HX acid formed during the reaction.[13]

Protocol 2: Selective Sonogashira Coupling at the C-6 Position

  • Reagent Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 2-10 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N, >2 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) dropwise.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and partition between ethyl acetate and water.

  • Purification: Separate the organic layer, dry it over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the 3-bromo-6-alkynyl-2-methylpyridine product.

Table 2: Representative Conditions for C-6 Sonogashira Coupling

EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3%) / CuI (5%)Et₃NTHFRT~95
2TrimethylsilylacetylenePd(PPh₃)₄ (5%) / CuI (10%)DIPEADMF50~90
31-HexynePd(OAc)₂/PPh₃ (2%/4%) / CuI (5%)Et₃NToluene60~88

Yields are representative based on similar dihalopyridine systems and may vary.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[14] This transformation is crucial for introducing nitrogen-based functional groups that are prevalent in pharmaceuticals.[15][16]

Causality Behind Protocol Choices:

  • Ligand Selection: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos). These ligands promote the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[14][17]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine or the Pd-amine complex, facilitating the catalytic cycle.[17]

Protocol 3: Selective Buchwald-Hartwig Amination at the C-6 Position

  • Reagent Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Reactant Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel or Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the desired 3-bromo-6-amino-2-methylpyridine derivative.

Table 3: Representative Conditions for C-6 Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XPhos (1%/2%)NaOtBuToluene100~94
2AnilinePd(OAc)₂ / BINAP (2%/4%)Cs₂CO₃Dioxane110~87
3BenzylaminePd₂(dba)₃ / RuPhos (1.5%/3%)LHMDSToluene90~91

Yields are representative based on similar dihalopyridine systems and may vary.

Part 2: Sequential Functionalization for Trisubstituted Pyridines

The true synthetic power of this compound is realized through sequential coupling reactions. After the initial selective reaction at the C-6 iodo-position, the resulting 3-bromo-6-substituted-2-methylpyridine can undergo a second cross-coupling reaction at the less reactive C-3 bromo-position, typically under more forcing conditions.[6]

Caption: Workflow for sequential cross-coupling reactions.

This iterative approach allows for the controlled and divergent synthesis of a wide array of 2,3,6-trisubstituted pyridines from a single, versatile starting material, which is a highly desirable strategy in library synthesis for drug discovery.[18]

Safety Precautions
  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

  • Bases like NaOtBu are corrosive and moisture-sensitive. Handle with care.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., oil bath).

References

The Strategic Utility of 3-Bromo-6-iodo-2-methylpyridine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern pharmaceutical development, the efficient and selective construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of therapeutic agents. Among these, 3-Bromo-6-iodo-2-methylpyridine has emerged as a highly valuable and versatile intermediate. Its unique dihalogenated structure, featuring a bromine and an iodine atom at electronically and sterically distinct positions, offers a powerful platform for sequential, site-selective cross-coupling reactions. This allows for the controlled and directional introduction of diverse functionalities, a critical advantage in the synthesis of intricate drug molecules.

This guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will delve into its physicochemical properties, its strategic application in synthetic routes, and provide detailed, field-proven protocols for its use in key cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is fundamental to its effective and safe utilization.

PropertyValueReference(s)
CAS Number 1008361-77-0[1]
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [1]
Appearance White to off-white solid
Storage Temperature 2-8°C, inert atmosphere, protect from light[1]

Safety and Handling:

Core Application: Site-Selective Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its capacity for selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its application. The C-I bond is considerably more reactive towards oxidative addition to a palladium(0) complex than the C-Br bond.[6][7] This reactivity differential allows for the selective modification of the 6-position of the pyridine ring while leaving the 3-bromo substituent intact for subsequent transformations.

This stepwise functionalization is a powerful strategy in the synthesis of complex molecules, such as kinase inhibitors, where a central heterocyclic scaffold is adorned with multiple, distinct substituents. A prime example of a therapeutic area where such intermediates are crucial is in the development of CDK4/6 inhibitors like Palbociclib for the treatment of breast cancer.[8]

Diagram: The Principle of Site-Selective Reactivity

The following diagram illustrates the fundamental principle of selective cross-coupling with this compound.

G cluster_0 This compound cluster_2 Selective Functionalization at C6 start N(Me)C(Br)C=CC(I)=C suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) start->suzuki C-I bond is more reactive sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) start->sonogashira C-I bond is more reactive product_suzuki N(Me)C(Br)C=CC(Ar)=C suzuki->product_suzuki product_sonogashira N(Me)C(Br)C=CC(C≡C-R)=C sonogashira->product_sonogashira

Caption: Site-selective cross-coupling of this compound.

Protocol 1: Selective Sonogashira Coupling at the C6-Position

This protocol describes a representative procedure for the selective coupling of a terminal alkyne at the 6-position of this compound. This reaction is foundational for introducing alkynyl moieties, which are common pharmacophores and versatile handles for further synthetic elaboration.[9]

Reaction Scheme:

N(Me)C(Br)C=CC(I)=C + R-C≡CH --[Pd(PPh₃)₄, CuI, Base]--> N(Me)C(Br)C=CC(C≡C-R)=C

Materials:
  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 298 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and CuI (0.05 mmol, 9.5 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-6-alkynyl-2-methylpyridine.[10]

Protocol 2: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid at the 6-position of this compound. This is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[11][12][13]

Reaction Scheme:

N(Me)C(Br)C=CC(I)=C + ArB(OH)₂ --[Pd Catalyst, Base, Solvent]--> N(Me)C(Br)C=CC(Ar)=C

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Step-by-Step Procedure:
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 298 mg), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen (repeat 3x).

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-6-aryl-2-methylpyridine.

Analytical Characterization Workflow

Ensuring the purity and structural integrity of this compound and its reaction products is critical. A multi-pronged analytical approach is recommended.

G cluster_0 Quality Control Workflow cluster_1 Primary Analysis cluster_2 Structural Elucidation start Sample of This compound or Reaction Product tlc TLC/LC-MS (Reaction Monitoring & Purity) start->tlc hplc HPLC (Purity & Quantification) start->hplc gcms GC-MS (Purity & Volatile Impurities) tlc->gcms end Release for Next Synthetic Step gcms->end nmr ¹H & ¹³C NMR (Structure Confirmation) hplc->nmr hrms HRMS (Exact Mass) nmr->hrms hrms->end

Caption: A typical analytical workflow for quality control.

Recommended Starting Conditions for Analytical Methods:

  • HPLC: A reverse-phase C18 column is a good starting point. A mobile phase gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is often effective for pyridine derivatives.

  • GC-MS: A standard non-polar column (e.g., DB-5ms) is generally suitable. A temperature gradient from a low starting temperature (e.g., 80 °C) to a higher temperature (e.g., 280 °C) will likely be required to elute the compound and any potential impurities.

Conclusion

This compound is a strategically important intermediate that empowers chemists to perform selective, sequential cross-coupling reactions. The predictable reactivity of the C-I bond over the C-Br bond provides a reliable handle for the introduction of molecular diversity at the 6-position of the pyridine ring, while preserving the 3-position for subsequent synthetic maneuvers. The protocols and workflows detailed in this guide offer a robust starting point for researchers aiming to leverage the synthetic potential of this versatile building block in the development of next-generation pharmaceuticals.

References

The Strategic Role of 3-Bromo-6-iodo-2-methylpyridine in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Dihalogenated Pyridine Building Block

In the competitive landscape of agrochemical discovery and development, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, pyridine derivatives are of paramount importance due to their prevalence in a wide array of successful insecticides, fungicides, and herbicides.[1][2] The subject of this guide, 3-Bromo-6-iodo-2-methylpyridine (CAS 1008361-77-0) , has emerged as a particularly valuable and versatile intermediate. Its unique dihalogenated structure, featuring a bromine atom at the 3-position and a more reactive iodine atom at the 6-position, provides synthetic chemists with a powerful tool for the regioselective construction of complex agrochemical active ingredients.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the lynchpin of this molecule's utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-Br bond, allowing for selective functionalization at the 6-position under carefully controlled conditions.[3] This inherent reactivity difference enables a modular and convergent approach to synthesis, where distinct molecular fragments can be sequentially introduced onto the pyridine core. This guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on detailed protocols for key cross-coupling reactions and its application in the synthesis of cutting-edge agrochemicals.

Core Application: A Key Intermediate in the Synthesis of Novel Herbicides

The 2-methyl-3-halo-6-substituted pyridine scaffold is a key structural motif in a new class of herbicides that act by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a novel mode of action in weed control.[4][5] One such herbicide, tetflupyrolimet , demonstrates the strategic importance of intermediates like this compound.[4][6] The synthesis of these complex molecules relies on the precise and selective introduction of substituents at the 3- and 6-positions of the pyridine ring, a task for which this compound is exceptionally well-suited.

The general synthetic strategy involves an initial cross-coupling reaction at the more reactive 6-iodo position, followed by a subsequent coupling at the 3-bromo position. This stepwise approach allows for the construction of the final product with a high degree of control and efficiency.

Key Chemical Transformations and Protocols

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for three of the most important transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, all demonstrating selectivity for the 6-iodo position.

Selective Suzuki-Miyaura Coupling at the C-6 Position

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[7] For this compound, this reaction can be performed with high selectivity at the C-6 position to introduce a variety of aryl and heteroaryl groups.

Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. The higher reactivity of the C-I bond ensures that this process occurs preferentially at the 6-position.[8][9]

Generalized Protocol for Selective Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (1.1-1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst under the inert atmosphere.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Purify the crude product by column chromatography.[1]

Data Presentation: Comparison of Reaction Conditions for Selective Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)901285-95Standard conditions for selective coupling at the iodo position.[10]
PdCl₂(dppf) (3 mol%)Na₂CO₃ (2 equiv)Toluene/H₂O (5:1)100880-90Effective for a broad range of arylboronic acids.
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄ (3 equiv)Toluene10016>90Utilizes a more active catalyst system for challenging substrates.

Experimental Workflow for Selective Suzuki-Miyaura Coupling

G reagents Add this compound, Arylboronic Acid, and Base to Flask inert Evacuate and Backfill with Inert Gas (x3) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated 6-Aryl-3-bromo-2-methylpyridine purification->product

Selective Suzuki-Miyaura Coupling Workflow
Selective Sonogashira Coupling at the C-6 Position

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[11] This reaction can also be performed with excellent regioselectivity at the 6-iodo position of this compound.

Reaction Principle: The reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. The preferential oxidative addition of the C-I bond to the palladium(0) center dictates the regioselectivity.[12][13]

Generalized Protocol for Selective Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)

    • Amine base (e.g., Et₃N or piperidine)

    • Degassed solvent (e.g., THF or DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and the copper co-catalyst.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent and the amine base.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extract with an organic solvent.

    • Purify the crude product by column chromatography.[2][14]

Data Presentation: Comparison of Reaction Conditions for Selective Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
PdCl₂(PPh₃)₂ (3 mol%)CuI (5 mol%)Et₃NTHF25-504-880-95Classic Sonogashira conditions, effective for many substrates.[14]
Pd(PPh₃)₄ (2 mol%)CuI (4 mol%)PiperidineDMF60685-95Alternative base and solvent system.
Pd(P(t-Bu)₃)₂ (2 mol%)NoneK₂CO₃ (2 equiv)Toluene1001275-90Copper-free conditions, useful for sensitive substrates.[12]
Selective Buchwald-Hartwig Amination at the C-6 Position

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][15] This reaction can be selectively performed at the 6-iodo position of this compound to introduce a wide range of primary and secondary amines.

Reaction Principle: The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong, non-nucleophilic base. The catalytic cycle proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination. The higher reactivity of the C-I bond again dictates the regioselectivity.[16][17]

Generalized Protocol for Selective Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%)

    • Base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with an inert gas.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

    • Purify the crude product by column chromatography.[1][10]

Data Presentation: Comparison of Reaction Conditions for Selective Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ (1.5 mol%)BINAP (3 mol%)NaOtBu (1.4 equiv)Toluene10012-1875-90A common and effective catalyst system for a variety of amines.[18]
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄ (2 equiv)Dioxane1101680-95Employs a more electron-rich ligand, often good for less reactive amines.
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)LiHMDS (1.5 equiv)THF801070-85Useful for substrates with base-sensitive functional groups.[19]

Catalytic Cycle for Selective Cross-Coupling at the C-6 Position

G pd0 Pd(0)L₂ pd2_complex Pd(II) Complex pd0->pd2_complex Oxidative Addition (at C-I bond) transmetalation_complex Transmetalation Intermediate pd2_complex->transmetalation_complex Transmetalation product_complex Product Complex transmetalation_complex->product_complex Isomerization product_complex->pd0 Reductive Elimination product 6-Substituted-3-bromo- 2-methylpyridine product_complex->product substrate This compound substrate->pd2_complex nucleophile Nucleophile (e.g., ArB(OH)₂, R-C≡CH, R₂NH) nucleophile->transmetalation_complex

Generalized Catalytic Cycle for Selective Cross-Coupling

Conclusion and Future Perspectives

This compound stands out as a strategically important building block in modern agrochemical synthesis. Its well-defined and predictable reactivity in selective cross-coupling reactions allows for the efficient and modular construction of complex molecular architectures. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the agrochemical industry, enabling the rapid and reliable synthesis of novel active ingredients. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of versatile intermediates like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of agrochemicals.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-Bromo-6-iodo-2-methylpyridine is a valuable and versatile heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural motif, featuring two distinct halogen atoms at positions amenable to selective functionalization, offers a powerful platform for the strategic construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a stepwise and controlled introduction of diverse functionalities, enabling the synthesis of novel compounds with potential biological activity.[1]

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound, focusing on the principles of regioselectivity and offering detailed, field-proven protocols for key transformations.

The Principle of Regioselectivity: Exploiting the C-I vs. C-Br Reactivity

The cornerstone of synthetic strategy when working with this compound lies in the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The generally accepted trend for halogen reactivity in the oxidative addition step, which is often the rate-determining step of the catalytic cycle, is:

C-I > C-Br > C-Cl

This hierarchy is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl). Consequently, the C-I bond at the 6-position of this compound is significantly more susceptible to oxidative addition with a palladium(0) catalyst than the C-Br bond at the 3-position. This differential reactivity is the key to achieving highly regioselective transformations.

By carefully selecting the reaction conditions—primarily the catalyst system, temperature, and reaction time—chemists can selectively functionalize the 6-position while leaving the 3-bromo group intact for subsequent elaboration. Milder conditions will favor reaction at the more labile C-I bond, whereas more forcing conditions can be employed to react the C-Br bond in a subsequent step. This allows for a modular and convergent approach to the synthesis of highly substituted pyridine derivatives.

Diagram: Regioselective Functionalization Strategy

G A This compound B Mild Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Selective at C-6 (Iodo) A->B Step 1 C 3-Bromo-2-methyl-6-(R)-pyridine B->C D Forcing Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Functionalization at C-3 (Bromo) C->D Step 2 E 3-(R')-2-methyl-6-(R)-pyridine D->E

Caption: A stepwise approach to the functionalization of this compound.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2] In the context of this compound, it allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition OxAdd->ArPdX ArPdR Ar-Pd(II)-R(L)₂ ArPdX->ArPdR R-B(OH)₂ Base Transmetalation Transmetalation Transmetalation->ArPdR ArPdR->Pd0 Ar-R RedElim Reductive Elimination ArPdR->RedElim Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol is designed for the selective coupling of an arylboronic acid at the C-6 iodo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1001690-98
33-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃ (2.5)THF801888-96

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring.[3]

Protocol for Selective Sonogashira Coupling at the C-6 Position

This protocol outlines the selective coupling of a terminal alkyne at the C-6 iodo position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N or DIPA, 3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[4][5]

Protocol for Selective Buchwald-Hartwig Amination at the C-6 Position

This protocol details the selective amination at the C-6 iodo position.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 90-110 °C.

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Experimental Workflow Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, coupling partner, and base to a dry Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add palladium catalyst and ligand. B->C D 4. Add degassed solvent. C->D E 5. Heat the reaction mixture with vigorous stirring. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to room temperature and perform aqueous work-up. F->G H 8. Extract with organic solvent, dry, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of palladium catalysis and have been adapted from procedures for structurally similar substrates.[6][7] The key to successful and reproducible results lies in the meticulous control of the reaction environment.

  • Inert Atmosphere: All reactions must be performed under a dry, inert atmosphere (Argon or Nitrogen) to prevent the deactivation of the palladium catalyst.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical, as water can interfere with the catalytic cycle.

  • Monitoring Reaction Progress: Close monitoring by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts resulting from over-reaction or decomposition.

By adhering to these principles, researchers can ensure the reliability and self-validating nature of these protocols.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 3-bromo-6-iodo-2-methylpyridine with various boronic acids. This versatile dihalogenated pyridine building block is of significant interest in medicinal chemistry and materials science due to its capacity for sequential and site-selective functionalization. This document offers in-depth insights into the mechanistic principles governing this selectivity and provides robust, field-proven protocols to enable the synthesis of a diverse array of 2-methylpyridine derivatives.

Introduction: The Strategic Advantage of this compound in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] Dihalogenated heterocycles, such as this compound, are particularly valuable substrates in this reaction. They serve as molecular scaffolds for the programmed introduction of multiple, distinct substituents, a critical strategy in the generation of compound libraries for drug discovery and the development of novel functional materials.

The synthetic utility of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent disparity allows for a chemoselective mono-arylation, followed by a second, distinct coupling event at the remaining halogenated position. This sequential approach provides a powerful tool for the controlled and predictable synthesis of complex, unsymmetrically substituted 2-methylpyridine cores.

Mechanistic Insights: Unraveling the Chemoselectivity of C-I vs. C-Br Bonds

The chemoselectivity observed in the Suzuki-Miyaura coupling of this compound is primarily governed by the initial, rate-determining oxidative addition step of the palladium catalyst.[3][4] The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R¹-X (this compound) R1-X->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2B(OR)3- [R²B(OR)₃]⁻ R2B(OR)3-->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R¹-R² (Coupled Product) Reductive_Elimination->R1-R2

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The C-I bond is significantly weaker than the C-Br bond (bond dissociation energies: C-I ≈ 210 kJ/mol, C-Br ≈ 280 kJ/mol). Consequently, the oxidative addition of a palladium(0) catalyst to the C-I bond at the 6-position of the pyridine ring occurs at a much faster rate and under milder conditions than the corresponding reaction at the C-Br bond at the 3-position. This difference in activation energy allows for the selective formation of 6-aryl-3-bromo-2-methylpyridine derivatives by carefully controlling the reaction parameters.

To achieve the subsequent coupling at the less reactive C-Br bond, more forcing reaction conditions are typically required. This often involves higher temperatures, longer reaction times, and potentially a more electron-rich and sterically bulky phosphine ligand to facilitate the more challenging oxidative addition step.

Protocol for Selective Mono-Arylation at the C-6 Position

This protocol is optimized for the chemoselective Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids at the more reactive C-6 (iodo) position.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PurposeTypical Quantity (equivalents)
This compound1008361-77-0297.92Starting Material1.0
Aryl/Heteroarylboronic AcidVariableVariableCoupling Partner1.1 - 1.5
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56Palladium(0) Catalyst0.03 - 0.05 (3-5 mol%)
K₂CO₃ (Potassium Carbonate)584-08-7138.21Base2.0 - 3.0
1,4-Dioxane (Anhydrous)123-91-188.11Solvent-
Water (Degassed)7732-18-518.02Co-solvent-
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a substrate concentration of ~0.1 M) and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-3-bromo-2-methylpyridine product.

Protocol for Sequential Arylation at the C-3 Position

This protocol is designed for the subsequent Suzuki-Miyaura coupling of the isolated 6-aryl-3-bromo-2-methylpyridine with a second, different boronic acid at the less reactive C-3 (bromo) position.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PurposeTypical Quantity (equivalents)
6-Aryl-3-bromo-2-methylpyridineVariableVariableStarting Material1.0
Aryl/Heteroarylboronic Acid (second)VariableVariableCoupling Partner1.5 - 2.0
PdCl₂(dppf)·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane)95464-05-4816.64Palladium(II) Pre-catalyst0.05 - 0.10 (5-10 mol%)
Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate)534-17-8 or 7778-53-2325.82 or 212.27Base3.0
Toluene or 1,4-Dioxane (Anhydrous)108-88-3 or 123-91-192.14 or 88.11Solvent-
Water (Degassed)7732-18-518.02Co-solvent-
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 6-aryl-3-bromo-2-methylpyridine (1.0 equiv), the second arylboronic acid (1.5 equiv), and the base (e.g., cesium carbonate, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.08 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane, to achieve a substrate concentration of ~0.1 M) and degassed water (if using a biphasic system) via syringe.

  • Reaction: Place the flask in a preheated oil bath at a higher temperature, typically 100-110 °C, and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. These reactions may require longer reaction times, often 12-24 hours.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in the mono-arylation protocol (Section 3.2, steps 7-10) to isolate the desired 3,6-diaryl-2-methylpyridine product.

Sequential_Coupling_Workflow Start This compound Step1 Protocol 1: Selective C-6 Arylation (Ar¹-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80-90°C) Start->Step1 Intermediate 6-Aryl¹-3-bromo-2-methylpyridine Step1->Intermediate Step2 Protocol 2: C-3 Arylation (Ar²-B(OH)₂, PdCl₂(dppf), Cs₂CO₃, 100-110°C) Intermediate->Step2 Final_Product 3-Aryl²,6-Aryl¹-2-methylpyridine Step2->Final_Product

Figure 2: Workflow for the Sequential Suzuki-Miyaura Coupling of this compound.

Optimization and Scope

The provided protocols serve as a robust starting point. However, optimization may be necessary depending on the specific boronic acid used.

  • Electron-donating groups on the boronic acid generally accelerate the transmetalation step.

  • Electron-withdrawing groups can slow down transmetalation but may also increase the stability of the boronic acid.

  • Sterically hindered boronic acids (e.g., ortho-substituted) may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5]

  • Heteroarylboronic acids can be excellent coupling partners, though some may be prone to protodeboronation (hydrolysis of the C-B bond). In such cases, using boronate esters (e.g., pinacol esters) can enhance stability.[6]

Boronic Acid TypeExpected Reactivity (C-6 Coupling)Expected Reactivity (C-3 Coupling)Notes
Phenylboronic acidHighModerate to HighA standard substrate, generally gives good yields.
Electron-rich ArylVery HighHighReactions are often faster.
Electron-poor ArylHighModerateMay require slightly longer reaction times for the second coupling.
Sterically HinderedModerate to HighLow to ModerateMay require catalyst/ligand optimization and higher temperatures.
HeteroarylHighModerateStability of the boronic acid should be considered; boronate esters can be advantageous.[6]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst, insufficient base, low temperature, impure reagents/solvents.Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. Ensure the base is anhydrous and finely powdered. Increase the reaction temperature in 10°C increments. Use freshly distilled/anhydrous solvents and degas thoroughly.
Incomplete Reaction Insufficient reaction time, catalyst deactivation.Extend the reaction time. Add a fresh portion of the catalyst. For the C-3 coupling, consider a more robust ligand like SPhos or XPhos.
Protodeboronation Hydrolysis of the boronic acid, especially with prolonged heating in aqueous media.Use the corresponding boronate ester (e.g., pinacol ester). Minimize the amount of water in the reaction mixture or use anhydrous conditions if feasible. Use a stronger, less nucleophilic base like K₃PO₄.
Homocoupling of Boronic Acid Presence of oxygen, incomplete conversion of Pd(II) precatalyst to Pd(0).Thoroughly degas all solvents and the reaction mixture. If using a Pd(II) precatalyst, ensure complete reduction to the active Pd(0) species.
Formation of Double-Coupled Product in Mono-arylation Reaction conditions are too harsh.Reduce the reaction temperature and/or time for the first coupling step. Use a less active catalyst system if necessary.

References

Troubleshooting & Optimization

optimizing Suzuki coupling with "3-Bromo-6-iodo-2-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the Suzuki-Miyaura cross-coupling of 3-Bromo-6-iodo-2-methylpyridine . As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you navigate the complexities of this specific transformation.

Introduction: The Challenge of Regioselectivity

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency.[1] However, when working with dihalogenated substrates like this compound, the primary challenge is achieving regioselectivity. The differential reactivity of the C-I and C-Br bonds dictates the outcome of the reaction, making a well-designed protocol essential for success. This guide will address the critical parameters you need to control to achieve selective, high-yielding couplings.

Frequently Asked Questions (FAQs)

Q1: In the Suzuki coupling of this compound, which halogen is expected to react first and why?

A1: The C-I bond will react preferentially over the C-Br bond. This selectivity is governed by the bond dissociation energies (BDEs) and the kinetics of the rate-determining oxidative addition step in the Suzuki catalytic cycle.[1][2] The C-I bond is weaker and therefore more susceptible to oxidative addition by the Palladium(0) catalyst than the stronger C-Br bond. This inherent reactivity difference is the foundation for achieving selective mono-arylation at the 6-position of the pyridine ring.[3]

Q2: What are the best initial conditions to attempt for a selective mono-coupling at the 6-position (C-I)?

A2: For a reliable starting point, a traditional and well-understood catalyst system is recommended. This allows for a predictable outcome before moving to more complex systems if optimization is needed.

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)A robust, commercially available Pd(0) catalyst that is highly effective for C-I bond activation.[4][5]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)Carbonates and phosphates are effective bases for activating the boronic acid without being overly harsh.[6]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)A mixed aqueous system is standard, helping to dissolve both the organic substrate and the inorganic base.[7]
Temperature 80-90 °CThis temperature range is typically sufficient for C-I coupling without promoting significant reaction at the C-Br bond.

Q3: My reaction is giving a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?

A3: Achieving mono-substitution requires careful control over reaction conditions to exploit the reactivity difference between the C-I and C-Br bonds.

  • Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents). Using a large excess will drive the reaction towards di-substitution.

  • Temperature: Keep the reaction temperature as low as possible (e.g., 80 °C). Higher temperatures will provide enough energy to overcome the activation barrier for C-Br bond cleavage.[8]

  • Reaction Time: Monitor the reaction closely using TLC, LC-MS, or GC-MS.[9] Stop the reaction as soon as the this compound starting material is consumed to prevent the subsequent, slower reaction at the C-Br position.

Q4: I'm observing very low to no yield. What are the first things I should check?

A4: When a Suzuki coupling fails, a systematic check of the fundamentals is the first step in troubleshooting.[10]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[11] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the solvents were thoroughly degassed.

  • Reagent Quality: Boronic acids can degrade over time, especially through protodeboronation.[11] Use fresh, high-purity boronic acid. Ensure your base is anhydrous and finely powdered for better solubility and reactivity.

  • Catalyst Activity: Palladium catalysts, particularly phosphine-ligated ones, can degrade with improper storage. Use a fresh bottle of catalyst or one that has been stored correctly under an inert atmosphere.[11]

In-Depth Troubleshooting Guide

Problem 1: Low Yield or Stalled Reaction

This is the most common issue and can stem from several factors related to the specific substrate.

  • Cause A: Catalyst Inhibition by Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition and reduced activity.[12] The 2-methyl group on your substrate can also create steric hindrance, impeding the approach of the catalyst.[13]

    • Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands (known as Buchwald ligands) like SPhos, XPhos, or RuPhos.[14][15] These ligands form highly active and stable catalytic complexes that are less susceptible to inhibition and can overcome steric hindrance, promoting the oxidative addition and reductive elimination steps.[16]

  • Cause B: Inefficient Transmetalation The transfer of the aryl group from the boron to the palladium complex is a critical step that is highly dependent on the base.[6]

    • Solution: If a mild base like K₂CO₃ is ineffective, screen stronger bases. K₃PO₄ is a common and effective choice. For very challenging couplings, Cs₂CO₃ can be used, as its higher solubility often improves reaction rates.[6][8]

  • Cause C: Boronic Acid Instability Electron-deficient or sterically hindered boronic acids can be prone to decomposition under the reaction conditions.

    • Solution: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are generally more robust and can release the boronic acid slowly under the reaction conditions, minimizing decomposition.[8][11]

Problem 2: Significant Side Product Formation

Identifying the byproducts is key to diagnosing the underlying issue.

  • Byproduct A: Homocoupling of Boronic Acid (Biaryl byproduct) This occurs when two molecules of the boronic acid couple together. It is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst without an effective reductant.[17]

    • Solution: Ensure meticulous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[8]

  • Byproduct B: Protodeboronation This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct and consumption of your nucleophile. It is often caused by excess water or overly harsh basic conditions.[8][18]

    • Solution: Use anhydrous solvents if possible. If an aqueous system is necessary, minimize the amount of water. Avoid overly strong bases if this side reaction is dominant.

  • Byproduct C: Dehalogenation This involves the replacement of the iodine or bromine atom on the starting material with a hydrogen atom.

    • Solution: This side reaction can be promoted by certain bases or solvent conditions.[17] If dehalogenation is a major issue, screening different bases and solvents is the most effective approach.

Visualized Workflows and Mechanisms

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R²(L_n) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product ArX R¹-X (Aryl Halide) ArX->OxAdd ArB R²-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][19]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Failed Reaction? Check_Inert Verify Inert Atmosphere & Reagent Quality Start->Check_Inert Stalled Reaction Stalled? (SM present) Check_Inert->Stalled If basics are OK Side_Products Major Side Products? Check_Inert->Side_Products If byproducts observed Catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) Stalled->Catalyst Yes Homocoupling Homocoupling? Side_Products->Homocoupling Yes Deboronation Protodeboronation? Side_Products->Deboronation Yes Base Screen Stronger Base (K₃PO₄, Cs₂CO₃) Catalyst->Base Still stalled Boronic Use Boronate Ester (BPin, MIDA) Base->Boronic Still stalled Degas Improve Degassing Maintain Inert Gas Flow Homocoupling->Degas Anhydrous Use Anhydrous Solvent Minimize Water Deboronation->Anhydrous

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Experimental Protocol: Selective Mono-Arylation at the 6-Position

This protocol details a representative procedure for the selective Suzuki-Miyaura coupling at the C-I bond of this compound using a standard Pd(PPh₃)₄ catalyst.

Reagents and Equipment
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) line

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.[20]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (e.g., for 1 mmol of substrate, use 4 mL of dioxane and 1 mL of water).[4]

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is typically complete when the starting material is no longer visible.[16]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 6-aryl-3-bromo-2-methylpyridine product.[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Dry Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Catalyst & Solvents B->C D 4. Heat to 85 °C with Vigorous Stirring C->D E 5. Monitor by TLC/LC-MS until SM is consumed D->E F 6. Cool, Dilute with EtOAc & H₂O E->F G 7. Extract, Wash, & Dry Organic Layer F->G H 8. Concentrate & Purify by Chromatography G->H I Final Product: 6-Aryl-3-bromo-2-methylpyridine H->I

References

preventing side reactions with "3-Bromo-6-iodo-2-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Bromo-6-iodo-2-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this di-halogenated pyridine building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you anticipate challenges and troubleshoot side reactions effectively.

Understanding the Core Reactivity

This compound presents a classic challenge in regioselective synthesis. The molecule features two distinct carbon-halogen bonds on a pyridine ring: a C(6)-I bond and a C(3)-Br bond. The successful use of this reagent hinges on exploiting the inherent differences in their reactivity, primarily in metal-catalyzed cross-coupling reactions.

The fundamental principle governing selectivity is the difference in bond dissociation energy and the relative rates of oxidative addition to a low-valent metal center (typically Palladium(0) or Copper(I)). Generally, the C-I bond is weaker and more reactive than the C-Br bond. This allows for selective functionalization at the 6-position (iodo) while leaving the 3-position (bromo) intact for subsequent transformations.

However, this selectivity is not absolute and is highly dependent on the specific reaction conditions. Side reactions, such as loss of selectivity, homocoupling, and hydrodehalogenation, can arise from suboptimal choice of catalyst, ligand, base, or temperature.

Troubleshooting & FAQs

Here we address common issues encountered when using this compound in cross-coupling reactions.

FAQ 1: My Suzuki coupling is not selective and I'm getting a mixture of products at both the 3- and 6-positions. How can I improve selectivity for the C-I bond?

Answer:

This is the most common issue and it almost always points to reaction conditions that are too harsh, leading to the activation of the more stable C-Br bond. The key is to use conditions that are just energetic enough to cleave the C-I bond without affecting the C-Br bond.

Causality: The oxidative addition of the C-I bond to a Pd(0) catalyst has a lower activation energy than the oxidative addition of the C-Br bond. However, if the reaction temperature is too high or the catalyst system is too reactive, the energy barrier for C-Br activation can be overcome, leading to a loss of selectivity.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the most critical parameter. If you are running the reaction at 80-100 °C, try reducing it to a range of 40-60 °C, or even room temperature if the catalyst is active enough. Monitor the reaction over a longer period.

  • Choose the Right Catalyst/Ligand System:

    • For High Selectivity: Use a less reactive palladium catalyst. For instance, instead of a highly active catalyst like Pd(PPh₃)₄, consider using a combination of a palladium source like Pd₂(dba)₃ and a less electron-rich phosphine ligand.

    • Ligand Choice: Bulky or electron-donating ligands can sometimes increase catalyst reactivity to a point where selectivity is lost. Experiment with different ligands. For Suzuki couplings, ligands like SPhos or XPhos are often used, but you may need to screen a few to find the optimal balance for your specific substrate.

  • Re-evaluate Your Choice of Base: A very strong base can sometimes promote side reactions. If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

Data-Driven Recommendations for Selective Suzuki Coupling:

ParameterRecommended Condition for C-I SelectivityRationale
Catalyst Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)Provides sufficient activity for C-I cleavage without readily activating the C-Br bond.
Solvent Dioxane/H₂O or Toluene/H₂O (4:1)Common solvent systems for Suzuki reactions that work well at moderate temperatures.
Base K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq)Mild bases that are effective but minimize side reactions.
Temperature 50-70 °CThe optimal range to ensure the reaction proceeds at a reasonable rate while maintaining high selectivity.
FAQ 2: I am attempting a Sonogashira coupling at the 6-position (iodo), but I'm observing significant amounts of homocoupling of my alkyne (Glaser coupling). What's causing this?

Answer:

Alkyne homocoupling is a classic side reaction in Sonogashira chemistry. It is typically promoted by the presence of oxygen and an excess of the copper(I) co-catalyst. The pyridine nitrogen in your substrate can also complicate matters by coordinating to the copper center.

Causality: The catalytic cycle for homocoupling involves the oxidation of the copper(I) acetylide intermediate to a copper(II) species, which then facilitates the C-C bond formation between two alkyne units. This pathway is highly favorable in the presence of air (O₂).

Troubleshooting Protocol:

  • Ensure Rigorous Inert Atmosphere: This is non-negotiable for Sonogashira reactions. Your reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen). Use degassed solvents to minimize dissolved oxygen. The "freeze-pump-thaw" method is highly effective for degassing solvents.

  • Minimize the Copper(I) Co-catalyst: While Cu(I) is necessary for the Sonogashira catalytic cycle, using it in excess can dramatically accelerate homocoupling. Reduce the amount of your copper source (e.g., CuI) to 1-2 mol%. In some cases, "copper-free" Sonogashira conditions using specific palladium catalysts can be employed.

  • Add an Amine Base: Bases like triethylamine (TEA) or diisopropylamine (DIPA) are crucial. They not only act as a base to deprotonate the alkyne but also serve as a solvent and a reducing agent to keep the palladium in its active Pd(0) state.

Experimental Workflow Diagram for Minimizing Homocoupling

Caption: Workflow for a selective Sonogashira coupling.

FAQ 3: I have successfully functionalized the 6-position and now want to perform a Buchwald-Hartwig amination at the 3-position (bromo). The reaction is sluggish and gives low yields. Why?

Answer:

This is a common observation. The C(3)-Br bond is significantly less reactive than the C(6)-I bond due to two main factors: the inherent strength of the C-Br bond compared to C-I, and potential steric hindrance from the adjacent methyl group at the 2-position and the new, likely bulky, substituent at the 6-position.

Causality: The oxidative addition of the C(3)-Br bond to the palladium catalyst is the rate-limiting step and has a high activation energy. The steric bulk around the C-Br bond can make it difficult for the palladium catalyst to approach and insert into the bond.

Troubleshooting Protocol:

  • Increase Catalyst Reactivity: This is a situation where you need a more powerful catalyst system.

    • Catalyst Precursor: Use a more active precursor like Pd₂(dba)₃ or Pd(OAc)₂.

    • Ligand Choice: This is critical. Use bulky, electron-rich phosphine ligands specifically designed for activating C-Br and C-Cl bonds. Ligands like XPhos, RuPhos, or BrettPhos are excellent choices for challenging Buchwald-Hartwig aminations.

  • Use a Stronger Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent reductive elimination step. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.

  • Increase the Temperature: Unlike the first reaction, you will need to drive this transformation with thermal energy. Temperatures in the range of 90-120 °C are common for activating C-Br bonds in these systems.

  • Solvent Choice: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are typically used.

Logical Relationship Diagram for Activating the C-Br Bond

G cluster_0 Problem: Inactive C(3)-Br Bond cluster_1 Solution: Increase System Energy cluster_2 Active Catalyst Components SluggishRxn Sluggish Reaction / Low Yield IncreaseTemp Increase Temperature (90-120 °C) SluggishRxn->IncreaseTemp Overcome Activation Energy StrongBase Use Strong Base (e.g., NaOt-Bu) SluggishRxn->StrongBase Facilitate Catalytic Cycle ActiveCatalyst Use Active Catalyst System SluggishRxn->ActiveCatalyst Enable Oxidative Addition BulkyLigand Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) ActiveCatalyst->BulkyLigand PdSource Active Pd Source (e.g., Pd2(dba)3) ActiveCatalyst->PdSource

Technical Support Center: Purification of 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-6-iodo-2-methylpyridine (CAS 1008361-77-0). As a key intermediate in pharmaceutical and fine chemical synthesis, achieving high purity of this compound is critical for downstream success.[1] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to address common challenges encountered during the purification of this trisubstituted pyridine.

Frequently Asked Questions (FAQs)

Q1: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple spots/peaks. What are the likely impurities?

A1: The impurity profile of your crude this compound is highly dependent on the synthetic route employed. However, based on common synthetic pathways such as halogenation of substituted pyridines, several classes of impurities are frequently observed:

  • Unreacted Starting Materials: Precursors like 3-bromo-2-methylpyridine or 2-methyl-6-iodopyridine may be present if the reaction has not gone to completion.

  • Regioisomers: During halogenation, isomers can form. For instance, if the synthesis involves directed ortho-metalation, incomplete or alternative lithiation/halogenation could lead to isomers like 3-bromo-2-iodo-6-methylpyridine.[2]

  • Byproducts of Halogen Exchange: Depending on the reagents and conditions, scrambling of halogen atoms might occur, leading to di-bromo or di-iodo species.

  • Hydrolysis Products: If the reaction is quenched with water, or during aqueous work-up, reactive intermediates might hydrolyze to form corresponding pyridones.

A preliminary ¹H NMR is invaluable for identifying these. For example, unreacted 3-bromo-2-methylpyridine would show a distinct set of aromatic proton signals compared to the desired product.[3]

Q2: I'm planning to use column chromatography. How do I select the right stationary and mobile phases?

A2: Column chromatography is the most robust and common method for purifying this compound.[4] The key is to select a system that provides optimal resolution between your target compound and the impurities identified in Q1.

Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is the conventional choice due to its effectiveness in separating compounds of varying polarity.[5] However, pyridine compounds can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing or even irreversible adsorption.

  • Expert Tip: If you observe significant tailing on your analytical TLC plate, consider deactivating the silica gel. This can be done by preparing a slurry of your silica in the chosen eluent system containing a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine.[6] This neutralizes the acidic sites and results in sharper, more symmetrical peaks.

Mobile Phase (Eluent) Selection: The goal is to find a solvent system where the desired product has an Rƒ value of approximately 0.25-0.35 on an analytical TLC plate. This Rƒ value typically provides the best separation during preparative column chromatography.[4]

  • Start Simple: Begin with a binary system of a non-polar solvent and a moderately polar solvent. A Hexane/Ethyl Acetate system is a universal starting point.

  • Systematic Screening: Test different ratios on a TLC plate. Spot your crude mixture and run it in chambers with pre-prepared solvents.

  • Adjust Polarity:

    • If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If all spots run to the solvent front, the eluent is too polar. Decrease the proportion of ethyl acetate.

The table below provides starting points for eluent systems.

Eluent SystemPolarity IndexTypical Starting Ratio (v/v)Notes
Hexane / Ethyl AcetateLow-Medium95:5 to 80:20Excellent general-purpose system. Good for separating moderately polar compounds.
Hexane / DichloromethaneLow-Medium50:50 to 20:80Offers different selectivity compared to ethyl acetate. Useful if separation is poor in the first system.
Hexane / Diethyl EtherLow-Medium90:10 to 70:30Diethyl ether is less polar than ethyl acetate and can provide better separation for less polar impurities.[7]

Troubleshooting Guide

Issue 1: My compound is streaking badly on the TLC plate and column, leading to poor separation.

This is a classic problem when purifying basic compounds like pyridines on acidic silica gel.

Root Cause: The lone pair of electrons on the pyridine nitrogen forms a strong hydrogen bond with the acidic silanol (Si-OH) groups of the stationary phase. This strong interaction slows the compound's movement in a non-uniform way, causing the elongated spot or "streak."

Solutions:

  • Add a Basic Modifier: As mentioned in Q2, adding 0.5-1% triethylamine (Et₃N) to your eluent system is the most effective solution.[6] The triethylamine, being a stronger base, will preferentially interact with the acidic sites on the silica, allowing your pyridine compound to elute symmetrically.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

Issue 2: The Rƒ values of my product and a key impurity are too close for effective separation.

Co-elution is a common challenge when dealing with structurally similar impurities like regioisomers.

Solutions:

  • Switch Solvent Systems: The key to separation is exploiting differences in polarity and interaction with the stationary phase. If a Hexane/EtOAc system fails, try a system with a different polar solvent, such as Hexane/DCM or Hexane/Ether. The change in the polar component can alter the specific interactions and often improves resolution.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase its polarity over the course of the separation.[6] This keeps the less polar compounds moving, while providing enough "push" to elute the more polar compounds later, often stretching out the separation and resolving closely running spots.

Workflow for Optimizing Separation

Caption: Troubleshooting flowchart for poor chromatographic separation.

Issue 3: I've purified my product by column chromatography, but my NMR still shows minor impurities. What's next?

If column chromatography alone is insufficient, a secondary purification technique based on a different physical principle is necessary.

Solutions:

  • Recrystallization: This is an excellent method for removing small amounts of impurities if your product is a solid. The key is finding a suitable solvent or solvent pair where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.

    • Solvent Screening: Test small amounts of your product in solvents like ethanol, isopropanol, ethyl acetate, or a hexane/ethyl acetate mixture.

  • Acid-Base Extraction: This powerful technique leverages the basicity of the pyridine nitrogen. It is particularly effective for removing non-basic organic impurities.

Protocol: Acid-Base Extraction

G A 1. Dissolve crude product in an organic solvent (e.g., Diethyl Ether) B 2. Transfer to separatory funnel and wash with dilute acid (e.g., 1M HCl) A->B C Aqueous Layer (Protonated Pyridine) B->C Product moves to aqueous phase D Organic Layer (Non-basic impurities) B->D Impurities remain in organic phase E 3. Basify aqueous layer with NaOH or NaHCO₃ until pH > 9 C->E F 4. Re-extract with fresh organic solvent E->F G Organic Layer (Pure Product) F->G H Aqueous Layer (Salts) F->H I 5. Dry organic layer (e.g., Na₂SO₄), filter, and evaporate solvent G->I J Pure this compound I->J

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Synthesis of 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-iodo-2-methylpyridine (CAS 1008361-77-0), a critical intermediate in pharmaceutical and agrochemical research.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of this multi-step synthesis, ensuring higher yields, purity, and reproducibility.

I. Synthetic Strategy Overview: A Multi-Step Approach

The synthesis of this compound is not a trivial process and typically involves a sequential halogenation strategy. The most common and logical pathway begins with the bromination of 2-methylpyridine (2-picoline), followed by a directed iodination. This approach is dictated by the directing effects of the methyl group and the existing halogen substituent on the pyridine ring.

Below is a generalized workflow illustrating the primary synthetic route.

Synthesis_Workflow A 2-Methylpyridine B 3-Bromo-2-methylpyridine A->B Bromination C This compound B->C Directed Iodination

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis.

Part A: Bromination of 2-Methylpyridine

The initial bromination of 2-methylpyridine is a critical step that often presents challenges related to regioselectivity and yield.

Question 1: My bromination of 2-methylpyridine is resulting in a low yield of the desired 3-bromo isomer and a mixture of other brominated species. How can I improve the regioselectivity?

Answer: This is a common challenge. The direct bromination of 2-methylpyridine can lead to a mixture of isomers, including 5-bromo-2-methylpyridine and di-brominated products.[3] To favor the formation of 3-Bromo-2-methylpyridine, consider the following:

  • Lewis Acid Catalysis: The use of a Lewis acid, such as aluminum chloride (AlCl₃), is crucial for directing the bromination to the 3-position.[3] The Lewis acid coordinates to the pyridine nitrogen, deactivating the ring towards electrophilic substitution and directing the incoming electrophile.

  • Reaction Conditions: Elevated temperatures (around 100°C) are often necessary to overcome the deactivation of the pyridine ring.[3] However, carefully control the temperature, as excessive heat can lead to charring and the formation of unwanted byproducts.

  • Stoichiometry: Precise control over the stoichiometry of bromine is essential to minimize di-bromination. A slight excess of 2-methylpyridine can also help to reduce the formation of poly-brominated species.

Experimental Protocol: Electrophilic Bromination of 2-Methylpyridine [3]

  • To a stirred mixture of aluminum chloride, add 2-methylpyridine dropwise at a controlled temperature.

  • Heat the mixture to 100°C.

  • Slowly add bromine dropwise over a period of 1 hour, maintaining the temperature.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Cool the reaction mixture and carefully quench by pouring it into ice water.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., 8M NaOH) and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Question 2: I am observing significant side-chain bromination of the methyl group. How can I prevent this?

Answer: Side-chain bromination is typically a radical-mediated process. To minimize this, ensure that your reaction conditions are not conducive to radical formation:

  • Exclusion of Light: Perform the reaction in the dark or in a flask wrapped in aluminum foil.

  • Absence of Radical Initiators: Ensure that your reagents and solvents are free from radical initiators.

  • Ionic Conditions: The use of a Lewis acid and polar conditions generally favors electrophilic aromatic substitution over radical side-chain halogenation.[4]

Part B: Iodination of 3-Bromo-2-methylpyridine

The second step, the introduction of iodine at the 6-position, requires a different strategy, as direct electrophilic iodination is often inefficient.

Question 3: I am struggling to iodinate 3-Bromo-2-methylpyridine directly using molecular iodine. What is a more effective method?

Answer: Direct iodination of the already deactivated 3-bromo-2-methylpyridine ring with molecular iodine is indeed challenging. A more reliable and regioselective method is a lithiation-iodination sequence. This involves deprotonation at the most acidic position followed by quenching with an iodine source.

  • Directed Ortho-Metalation: The bromine atom at the 3-position and the nitrogen atom of the pyridine ring can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the 6-position.

  • Low Temperatures: This reaction must be carried out at very low temperatures (typically -70°C or lower) to prevent side reactions and ensure the stability of the lithiated intermediate.[5][6]

  • Iodine Source: Quenching the lithiated species with a solution of iodine in a suitable solvent like THF will introduce the iodine atom at the 6-position.

Troubleshooting_Iodination cluster_0 Iodination Challenges cluster_1 Solutions A Low Yield/No Reaction Sol_A Use Lithiation-Iodination - n-BuLi at low temp (-78°C) - Quench with I2 A->Sol_A B Mixture of Isomers Sol_B Optimize Directing Groups - Utilize existing bromo group - Ensure anhydrous conditions B->Sol_B C Decomposition Sol_C Careful Workup - Quench at low temperature - Use a reducing agent (e.g., Na2S2O3) to remove excess I2 C->Sol_C

Caption: Troubleshooting common issues in the iodination step.

Experimental Protocol: Lithiation-Iodination of 3-Bromo-2-methylpyridine

  • Dissolve 3-Bromo-2-methylpyridine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70°C.

  • Stir the mixture at -78°C for 1-2 hours.

  • In a separate flask, prepare a solution of iodine in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Part C: Purification and Characterization

Purification of the final product can be challenging due to the presence of starting materials, isomeric impurities, and potential decomposition.

Question 4: I am having difficulty separating this compound from the starting material and other impurities by column chromatography. What conditions do you recommend?

Answer: Effective purification by column chromatography requires careful optimization of the stationary and mobile phases.

  • Stationary Phase: Standard silica gel is commonly used. However, halogenated pyridines can sometimes be sensitive to acidic silica.[7] If you observe decomposition on the column, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 0.1-1%).[7] Alternatively, neutral alumina can be used as the stationary phase.[7]

  • Mobile Phase: A non-polar solvent system with a polar modifier is typically effective. A gradient of ethyl acetate in hexanes is a good starting point.[7] For closely eluting spots, a less polar system like dichloromethane in hexanes might provide better separation.[7]

  • TLC Analysis: Before running a column, thoroughly analyze your crude mixture by Thin Layer Chromatography (TLC) using various solvent systems to determine the optimal conditions for separation.[7]

Table 1: Typical TLC Conditions and Observations

ComponentPolarityTypical Rf in 10% Ethyl Acetate/HexanesVisualization
2-MethylpyridineHighStreaking/High RfUV, Iodine
3-Bromo-2-methylpyridineModerate~0.4-0.5UV, Iodine
This compoundLow~0.2-0.3UV, Iodine
Di-halogenated byproductsVariableClose to productUV, Iodine

Question 5: My final product appears to be unstable and discolors over time. How can I improve its stability?

Answer: Halogenated pyridines, particularly iodo-substituted ones, can be sensitive to light and air, leading to decomposition and discoloration.

  • Storage: Store the purified product in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon). Refrigeration (2-8°C) is recommended.

  • Purity: Ensure the product is free from acidic or basic impurities, which can catalyze decomposition.

  • Solvent Removal: When concentrating the product after purification, avoid excessive heat. Use a rotary evaporator at a moderate temperature and then place the product under high vacuum to remove residual solvents.

III. Summary of Key Reaction Parameters

Table 2: Recommended Reaction Conditions

StepReagentsSolventTemperatureKey Considerations
Bromination 2-Methylpyridine, Bromine, AlCl₃None or inert solvent100°CSlow addition of bromine, anhydrous conditions.[3]
Iodination 3-Bromo-2-methylpyridine, n-BuLi, IodineAnhydrous THF-78°CStrict anhydrous and inert atmosphere, precise temperature control.[5][6]

IV. References

  • Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products - Benchchem. (n.d.). Retrieved from 7

  • 3-Bromo-2-methylpyridine synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents - ChemRxiv. (n.d.). Retrieved from --INVALID-LINK--

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024). Retrieved from --INVALID-LINK--

  • Buy 2-Bromo-4-iodo-3-methylpyridine | 1227579-05-6 - Smolecule. (n.d.). Retrieved from --INVALID-LINK--

  • 2-Bromo-3-methoxy-6-methylpyridine synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions - ResearchGate. (2025). Retrieved from --INVALID-LINK--

  • Mastering Pharmaceutical Synthesis with this compound. (2025). Retrieved from --INVALID-LINK--

  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. (n.d.). Retrieved from --INVALID-LINK--

  • Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap. (n.d.). Retrieved from --INVALID-LINK--

  • Halogenation of pyridine compounds - CA1126276A - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. (2022). Retrieved from --INVALID-LINK--

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society. (n.d.). Retrieved from --INVALID-LINK--

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (2024). Retrieved from --INVALID-LINK--

  • 3-bromo-2-iodo-6-methylpyridine (C6H5BrIN) - PubChemLite. (n.d.). Retrieved from --INVALID-LINK--

  • What is 2-Bromo-3-hydroxy-6-iodopyridine used for in organic synthesis? - Guidechem. (n.d.). Retrieved from --INVALID-LINK--

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | 1008361-77-0 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • 1008361-77-0|this compound|BLD Pharm. (n.d.). Retrieved from --INVALID-LINK--

  • Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • 3-Bromo-2-methylpyridine | Biochemical Reagent - MedchemExpress.com. (n.d.). Retrieved from --INVALID-LINK--

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022). Retrieved from --INVALID-LINK--

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Retrieved from --INVALID-LINK--

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). Retrieved from --INVALID-LINK--

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022). Retrieved from --INVALID-LINK--

  • CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds - MDPI. (2023). Retrieved from --INVALID-LINK--

  • 205114-20-1|3-Bromo-6-iodoquinoline|BLD Pharm. (n.d.). Retrieved from --INVALID-LINK--

  • 1065483-59-1|6-Bromo-3-iodo-2-methylpyridine|BLD Pharm. (n.d.). Retrieved from --INVALID-LINK--

  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (n.d.). Retrieved from --INVALID-LINK--

  • 3-Bromo-2-methylpyridine 97 38749-79-0 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives - ResearchGate. (2025). Retrieved from --INVALID-LINK--

  • EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Bromine purification process by addition of steam to the vapor phase - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • 1266675-57-3|3-Bromo-6-iodopyridazine|BLD Pharm. (n.d.). Retrieved from --INVALID-LINK--

  • Iodine-Mediated Synthesis of Benzopyridothiazines via Tandem C−H Thiolation and Amination - ResearchGate. (2025). Retrieved from --INVALID-LINK--

References

Technical Support Center: Improving Yield in Reactions with 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-iodo-2-methylpyridine (CAS 1008361-77-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for common synthetic transformations involving this versatile building block. As your Senior Application Scientist, my goal is to help you navigate the nuances of its reactivity to maximize your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reactivity and handling of this compound.

Q1: What is the primary reactivity difference between the 6-iodo and 3-bromo positions?

The principal difference lies in the bond strength of the carbon-halogen bond (C-I vs. C-Br). The Carbon-Iodine bond is weaker and therefore more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This reactivity differential is the cornerstone of selective synthesis, allowing for the functionalization of the 6-position while leaving the 3-bromo position intact for subsequent transformations. By carefully selecting mild reaction conditions, one can achieve high chemoselectivity for the C-I bond.

Q2: How does the 2-methyl group influence the reactivity at the 3-bromo position?

The methyl group at the 2-position introduces significant steric hindrance around the adjacent 3-bromo position.[3] This steric crowding can impede the approach of a bulky palladium catalyst complex, making oxidative addition at the C-Br bond more challenging compared to an unhindered position.[3] This inherent steric barrier further enhances the selectivity for reactions at the more accessible 6-iodo position. To overcome this for a subsequent reaction at the 3-position, specialized bulky phosphine ligands and higher temperatures are often required.[4][5]

Q3: What are the most common and effective cross-coupling reactions performed with this substrate?

Given its structure, this compound is an excellent substrate for sequential, site-selective cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.[2][6]

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.[7]

  • Buchwald-Hartwig Amination: To form C-N bonds with a wide range of amines.[4][8]

  • Grignard Reagent Formation: While direct formation with Mg metal can be challenging, a halogen-magnesium exchange at the more reactive iodo-position using reagents like isopropylmagnesium chloride (iPrMgCl) is a viable strategy for creating a nucleophilic intermediate.[9]

Q4: How should I store this compound to ensure its stability and purity?

To maintain its integrity, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen).[10] Recommended storage temperatures are typically between 2-8°C.[10] As with many halogenated heterocycles, exposure to light, air, and moisture can lead to gradual degradation, so proper storage in a tightly sealed container is critical for reproducible results.

Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions

This guide provides solutions to common issues encountered during reactions with this compound, focusing on palladium-catalyzed cross-couplings.

General Issues (Applicable to All Couplings)

Problem: Low or no conversion of the starting material.

Potential Cause Troubleshooting Action & Explanation
Inactive Catalyst Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is fresh. Palladium(0) catalysts can oxidize upon prolonged exposure to air. Consider using a more air-stable precatalyst and ensure all reagents and solvents are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen).[1]
Inappropriate Ligand The choice of phosphine ligand is critical. For the sterically unhindered 6-iodo position, standard ligands like PPh₃ may suffice. For the hindered 3-bromo position, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate both oxidative addition and reductive elimination.[4][5]
Insufficient Base Strength The base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[8][11] If using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, especially for more challenging couplings. Ensure the base is finely powdered and anhydrous.
Solvent Purity Water and oxygen can poison the catalyst. Use anhydrous, deoxygenated solvents. For Suzuki couplings, a mixture of a non-polar solvent (like Toluene or Dioxane) with a small amount of water is often required, but the organic solvent itself must be pure.[6]

Problem: Formation of hydro-dehalogenation side product (replacement of I or Br with H).

Potential Cause Troubleshooting Action & Explanation
Moisture in Reaction Traces of water can protonate the organometallic intermediates. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.
β-Hydride Elimination In some cases, particularly with certain ligands or substrates, β-hydride elimination can compete with reductive elimination.[12] Optimizing the ligand and temperature may help suppress this pathway.
Boronic Acid Quality (Suzuki) Impurities in the boronic acid can contribute to this side reaction. Use high-purity boronic acids or recrystallize them before use.
Specific Issues: Selective Suzuki-Miyaura Coupling at the 6-Iodo Position

Problem: Reaction is sluggish or stalls, with significant starting material remaining.

Potential Cause Troubleshooting Action & Explanation
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[6] Using a higher catalyst loading (2-5 mol%) or selecting a ligand that sterically disfavors this coordination can help.
Low Temperature While selectivity is favored at lower temperatures, the reaction may require moderate heating (e.g., 60-80°C) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to find the optimal balance between rate and selectivity.

Problem: Loss of selectivity, with competing reaction at the 3-bromo position.

Potential Cause Troubleshooting Action & Explanation
Reaction Temperature Too High High temperatures provide enough energy to overcome the activation barrier for oxidative addition at the C-Br bond. Reduce the reaction temperature. A good starting point is 60°C, adjusting as needed.
Prolonged Reaction Time Even at lower temperatures, if the reaction is left for an extended period after the 6-iodo position has fully reacted, the 3-bromo position may begin to react. Monitor the reaction closely and quench it once the mono-coupled product is maximized.
Overly Reactive Catalyst System A highly active catalyst/ligand combination designed for unreactive aryl chlorides might be too reactive for this substrate, leading to poor selectivity. Consider a less reactive system, such as Pd(PPh₃)₄, which is often sufficient for activating C-I bonds.[6]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Iodo Position

This procedure is optimized for the selective reaction of an arylboronic acid at the C-I bond.

Diagram: Experimental Workflow for Selective Suzuki Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Oven-dry Schlenk flask prep2 Add Substrate (1 eq), Boronic Acid (1.1 eq), Base (2-3 eq) prep1->prep2 prep3 Add Catalyst/Ligand prep2->prep3 react1 Evacuate & backfill with Argon (3x) prep3->react1 react2 Add degassed solvent (e.g., Dioxane/H2O) react1->react2 react3 Heat to 60-80°C react2->react3 react4 Monitor by TLC/LC-MS react3->react4 work1 Cool to RT, dilute with EtOAc & Water react4->work1 Upon completion work2 Separate layers, extract aqueous phase work1->work2 work3 Dry organic layer (Na2SO4), filter, concentrate work2->work3 work4 Purify by column chromatography work3->work4

Caption: Generalized workflow for selective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[6]

  • Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand like triphenylphosphine (PPh₃, 4 mol%) or a Buchwald ligand like SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[6]

  • Reaction: Heat the mixture with vigorous stirring to 70°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Section 4: Data & Visualizations

Table 1: Recommended Catalyst Systems for Selective Cross-Coupling at C-6
Reaction TypePalladium SourceLigandBaseSolventTypical Temp.Notes
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₃PO₄Dioxane/H₂O70°CGood starting point for simple boronic acids.
Suzuki-Miyaura Pd₂(dba)₃ (1.5 mol%)SPhos (3.6 mol%)K₃PO₄Toluene80-100°CFor more challenging or sterically hindered boronic acids.[6]
Sonogashira Pd(PPh₃)₂Cl₂ (2 mol%)(none)Et₃N / CuI (cat.)THF or DMFRT - 50°CClassic conditions; requires copper co-catalyst.
Sonogashira (Cu-free) Pd(OAc)₂ (2 mol%)XPhos (4 mol%)Cs₂CO₃MeCN80°CPreferred for sensitive substrates where copper is detrimental.[13]
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)BINAP (3 mol%)NaOtBuToluene80-110°CEffective for coupling primary and secondary amines.[14]
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the key steps and highlights potential points of failure.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(I) Pd0->OxAdd Oxidative Addition (R¹-I) Inhibition Pyridine Inhibition Pd0->Inhibition Pyridine N Coordination Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation (R²-B(OH)₂, Base) Decomp Catalyst Decomposition OxAdd->Decomp Side Reactions Transmetal->Pd0 Reductive Elimination ReductElim Product R¹-R² Transmetal->ReductElim ReductElim->Pd0 Regenerates Catalyst

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Selection for 3-Bromo-6-iodo-2-methylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-bromo-6-iodo-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this versatile and challenging substrate.

The unique electronic and steric properties of this compound, a dihalogenated pyridine, present specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. The presence of two different halogens (iodine and bromine) allows for selective functionalization, with the carbon-iodine bond being significantly more reactive than the carbon-bromine bond. This chemoselectivity is a key consideration in designing synthetic routes.

This resource provides a structured approach to catalyst selection and reaction optimization, presented in a question-and-answer format to directly address common issues encountered in the lab.

Troubleshooting Guide

This section addresses specific problems that may arise during the cross-coupling of this compound.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in Suzuki-Miyaura coupling of this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition and reduced catalytic activity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[2] These ligands can promote the formation of the active monoligated Pd(0) species and sterically hinder coordination of the pyridine nitrogen.[3]

  • Inactive Catalyst Precursor: The chosen palladium precursor may not be efficiently reduced to the active Pd(0) species under the reaction conditions.

    • Solution: While Pd(PPh₃)₄ is a pre-formed Pd(0) source, its dissociation to the active catalyst can be slow. Consider using Pd₂(dba)₃ or Pd(OAc)₂ in combination with a phosphine ligand.[2] The combination of Pd(OAc)₂ with a ligand like PCy₃ is often effective for a range of aryl triflates and halides.[4] For challenging couplings, pre-catalysts that readily form the active Pd(0) species are recommended.[5]

  • Suboptimal Base: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[4][6]

    • Solution: For pyridine-containing substrates, inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong organic bases.[5][7] The use of an aqueous solution of the base is common, creating a biphasic reaction mixture.[8]

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be a rate-limiting step.

    • Solution: Ensure the boronic acid is of high purity. The addition of water can sometimes facilitate this step. Optimizing the solvent system, for example, using a mixture of an aprotic solvent like dioxane or toluene with water, can be beneficial.[5][8]

Issue 2: Formation of Side Products (Dehalogenation)

Question: During my cross-coupling reaction, I am observing a significant amount of the dehalogenated byproduct (2-methyl-3-bromopyridine or 2-methyl-6-iodopyridine) instead of my desired coupled product. How can I minimize this side reaction?

Answer:

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling, where the halide is replaced by a hydrogen atom.[5] This is particularly prevalent with more reactive halides like iodides.[5]

Potential Causes & Solutions:

  • Formation of Palladium-Hydride Species: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species.[5] This can arise from the reaction of the palladium complex with the base, solvent, or trace amounts of water.[5]

    • Solution:

      • Base Optimization: Avoid strong alkoxide bases which can be a source of hydrides. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally better choices.[5]

      • Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is used as a co-solvent, its concentration should be minimized.[5]

      • Ligand Choice: Employing bulky, electron-rich ligands can sometimes suppress dehalogenation by accelerating the desired cross-coupling pathway relative to the dehalogenation pathway.

  • Slow Reaction Kinetics: If the desired cross-coupling reaction is sluggish, the competing dehalogenation pathway can become more prominent.

    • Solution: Carefully increasing the reaction temperature can sometimes accelerate the desired reaction.[5] However, excessively high temperatures can also promote catalyst decomposition and side reactions.

Issue 3: Lack of Chemoselectivity

Question: I want to selectively couple at the 6-position (iodo) of this compound, but I am seeing some coupling at the 3-position (bromo) as well. How can I improve the chemoselectivity?

Answer:

The greater reactivity of the C-I bond compared to the C-Br bond generally allows for selective coupling at the 6-position.[9] However, under certain conditions, selectivity can be compromised.

Potential Causes & Solutions:

  • High Reaction Temperature or Prolonged Reaction Time: Forcing the reaction conditions can lead to the slower oxidative addition at the C-Br bond.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and the desired mono-coupled product is formed. Lowering the reaction temperature may also improve selectivity, although it may require a longer reaction time.

  • Highly Active Catalyst System: A very active catalyst might be capable of activating the less reactive C-Br bond.

    • Solution: While highly active catalysts are often desirable, for selective reactions, a catalyst with more moderate activity might be preferable. Screening different palladium precursors and ligands is recommended. For instance, Pd(PPh₃)₄ might offer better selectivity than a more active catalyst system like one employing a bulky biarylphosphine ligand.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for my desired transformation with this compound?

A1: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[1][6]

  • Sonogashira Coupling: Used for creating C-C bonds with terminal alkynes.[9][10]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with primary or secondary amines.[11][12]

  • Heck Reaction: Suitable for coupling with alkenes.[13]

  • Cyanation: For the introduction of a nitrile group.[13]

Q2: What is the general order of reactivity for the halogens in this substrate?

A2: The general order of reactivity for oxidative addition to a Pd(0) center is I > Br > Cl.[5] Therefore, in this compound, the carbon-iodine bond at the 6-position is significantly more reactive and will preferentially undergo cross-coupling under carefully controlled conditions.

Q3: Can I perform a second coupling at the 3-position (bromo) after selectively coupling at the 6-position?

A3: Yes, this is a common and powerful strategy. After the initial selective coupling at the 6-position, the resulting 3-bromo-6-substituted-2-methylpyridine can be isolated and then subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst) to functionalize the 3-position.

Q4: Are there any specific safety precautions I should take when running these reactions?

A4: Yes. Palladium catalysts, phosphine ligands, and some bases can be air- and moisture-sensitive. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using dry solvents and glassware.[1][11][14] Phosphine ligands can also be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Representative Protocol for Selective Suzuki-Miyaura Coupling at the 6-Position

This protocol provides a general starting point for the selective coupling of an arylboronic acid at the 6-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous Toluene (to make a 0.1-0.2 M solution)

  • Degassed Water (10-20% of the toluene volume)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for Sonogashira Coupling at the 6-Position

This protocol is a general procedure for the Sonogashira coupling of a terminal alkyne at the 6-position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF (to make a 0.1 M solution)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Catalyst System Selection

Catalyst_Selection start Define Desired Transformation reaction_type Select Cross-Coupling Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Boronic Acid sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine catalyst_suzuki Select Pd Source & Ligand (e.g., Pd₂(dba)₃ / SPhos, Pd(dppf)Cl₂) suzuki->catalyst_suzuki catalyst_sono Select Pd Source & Co-catalyst (e.g., Pd(PPh₃)₂Cl₂ / CuI) sonogashira->catalyst_sono catalyst_buchwald Select Pd Source & Ligand (e.g., Pd₂(dba)₃ / BINAP, Pd(OAc)₂ / Josiphos) buchwald->catalyst_buchwald base_suzuki Select Base (e.g., K₃PO₄, K₂CO₃) catalyst_suzuki->base_suzuki optimize Optimize Reaction Conditions (Temp, Solvent, Concentration) base_suzuki->optimize base_sono Select Base (e.g., Et₃N, Piperidine) catalyst_sono->base_sono base_sono->optimize base_buchwald Select Base (e.g., NaOtBu, LHMDS) catalyst_buchwald->base_buchwald base_buchwald->optimize

References

Technical Support Center: Managing Chemoselectivity in Dihalopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemoselective functionalization of dihalopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the chemical modification of these critical heterocyclic scaffolds. Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, and dihalopyridines serve as versatile building blocks for creating diverse molecular architectures.[1] However, controlling which halogen reacts in a predictable manner is a frequent and significant challenge.[2][3]

This guide provides field-proven insights and actionable solutions to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles governing chemoselectivity in dihalopyridine reactions.

Q1: What are the primary factors that control which halogen reacts in a dihalopyridine cross-coupling reaction?

Answer: The regioselectivity of cross-coupling reactions on dihalopyridines is a delicate interplay of several factors. Understanding these can help you predict and control the reaction outcome.

  • Inherent Electronic Effects: Pyridine is a π-deficient heterocycle, meaning the carbon atoms are electron-poor, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen atom.[4] This inherent electronic bias generally makes the C-X bonds at these positions more susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step.[2][4] For most common substrates like 2,3-, 2,4-, and 2,5-dihalopyridines, the C2 position is the most electronically activated and typically the default site of reaction.[2][4]

  • Nature of the Halogen: The carbon-halogen bond dissociation energy (BDE) plays a crucial role.[4] The general reactivity trend for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[4] If your substrate contains two different halogens (e.g., 2-bromo-5-chloropyridine), the reaction will almost always occur at the more reactive halogen (bromine in this case). This is one of the most straightforward ways to ensure selectivity.

  • Ligand Choice: This is arguably the most powerful tool for overriding the substrate's inherent electronic preferences.[5][6]

    • Sterically Hindered Ligands: Bulky ligands, such as N-heterocyclic carbenes (e.g., IPr, SIPr) or phosphines (e.g., P(t-Bu)₃), can physically block the more accessible C2 position.[1][3] This steric hindrance forces the catalyst to react at a less sterically encumbered and typically less electronically favored position, such as C4 or C5.[1][3]

    • Bidentate Ligands: Diphosphine ligands like dppf often favor reaction at the conventionally more reactive C2 position.[1]

  • Reaction Conditions: The choice of base, solvent, and even the palladium precatalyst can influence selectivity, although often to a lesser extent than the ligand.[2] In some cases, even ligand-free conditions, such as "Jeffery" conditions (using a phase-transfer catalyst like NBu₄Br), can provide exceptional and unconventional selectivity.[1][3]

Q2: Why does my reaction on a 2,4-dichloropyridine preferentially react at the C2 position, and how can I reverse this?

Answer: The C2 position on a pyridine ring is directly adjacent to the electronegative nitrogen atom, which inductively withdraws electron density, making the C2-Cl bond more electrophilic and susceptible to oxidative addition by the palladium catalyst.[4] This is the "conventional" site of reactivity for dihalopyridines.[1][3]

To reverse this and achieve selectivity for the C4 position, you must override this electronic preference. The most effective strategy is to use a sterically demanding ligand .

  • Mechanism of Steric Control: A very bulky ligand, such as the N-heterocyclic carbene (NHC) ligand IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or its saturated analogue SIPr , coordinates to the palladium center, creating a sterically crowded environment.[1] This bulky catalyst complex has difficulty accessing the sterically hindered C2 position (flanked by the nitrogen and the C3-H). Consequently, it is forced to react at the more accessible C4 position.[1] This strategy has been shown to provide high C4 selectivity, often greater than 10:1.[1]

Q3: What is hydrodehalogenation and how can I prevent it?

Answer: Hydrodehalogenation (or protodehalogenation) is a common side reaction where a halogen atom is replaced by a hydrogen atom, leading to a monohalopyridine byproduct and reducing the yield of your desired cross-coupled product.[7] This typically occurs when the transmetalation step of the catalytic cycle is slow, allowing for competing pathways to occur.

Common Causes and Solutions:

  • Moisture: Water in the reaction can serve as a proton source. Ensure all solvents and reagents are rigorously dried and the reaction is run under a scrupulously inert atmosphere.

  • Impure Reagents: Boronic acids can degrade over time to form boronic anhydrides (boroxines) and may contain residual water. Use high-purity, freshly opened, or properly stored boronic acids. Amines used in Buchwald-Hartwig reactions can also be a source of protons if impure.[8]

  • Slow Transmetalation: If the transfer of the organic group from the organometallic reagent (e.g., boronic acid) to the palladium center is sluggish, the Pd-intermediate has more time to undergo side reactions. Using a stronger base (e.g., switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃) can sometimes accelerate the transmetalation step.[7]

Troubleshooting Guides

This section provides actionable solutions to specific problems you may encounter during your experiments.

Problem 1: My Suzuki-Miyaura coupling on a dichloropyridine is yielding a mixture of regioisomers.
Potential CauseRecommended Solution
Inappropriate Ligand Choice The ligand is the most critical factor for controlling regioselectivity.[6] The "default" reactivity at C2/C6 can be overridden with the correct ligand.
For C4-Selectivity on 2,4-Dichloropyridine: Use a very sterically hindered N-heterocyclic carbene (NHC) ligand like IPr or SIPr . This is the most reliable method for directing the reaction away from the C2 position.[1][3]
For C2-Selectivity on 2,4-Dichloropyridine: Use a less bulky, electron-rich phosphine ligand. Bidentate ligands like dppf are known to strongly favor the conventional C2-coupling product.[1]
For C5-Selectivity on 2,5-Dichloropyridine: This is a particularly challenging transformation. Remarkably, ligand-free "Jeffery" conditions (e.g., PdCl₂, Na₂CO₃, NBu₄Br) have been shown to provide unprecedented C5-selectivity.[1][3]
Sub-optimal Reaction Conditions While the ligand is key, other parameters can fine-tune selectivity. A systematic screening of base and solvent is recommended if ligand choice alone is insufficient.
Catalyst Speciation The nature of the active catalytic species can influence selectivity. In some cases, multinuclear palladium clusters or nanoparticles can favor different sites than mononuclear species.[9] This can sometimes be influenced by the Pd/ligand ratio and the presence of salts.[9]
Problem 2: My reaction has low or no yield, and I observe the formation of palladium black.

The formation of palladium black is a clear indicator of catalyst decomposition, where the active Pd(0) catalyst aggregates and precipitates out of solution, halting the catalytic cycle.[10]

Potential CauseRecommended Solution
Oxygen Sensitivity The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction flask is properly sealed and maintained under a rigorously inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed before use via sparging with an inert gas or through freeze-pump-thaw cycles.[8][11]
Ligand Degradation or Insufficient Ligand The ligand stabilizes the palladium center. If the ligand degrades at high temperatures or if there is an insufficient amount, the catalyst will decompose.[10] Consider using a more robust ligand (e.g., an NHC ligand) or increasing the ligand-to-palladium ratio slightly (e.g., 1.1:1 or 1.2:1 for phosphine ligands).[8]
High Temperature Excessive heat can accelerate catalyst decomposition.[10] Try running the reaction at a lower temperature for a longer period. Determine the lowest effective temperature for your specific transformation.
Inefficient Precatalyst Activation If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) species. This activation can sometimes be inefficient. Consider using a modern, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that generates the active Pd(0) species more cleanly and efficiently.[8]

Experimental Protocols & Workflows

Diagram: Decision Workflow for Regioselective Suzuki Coupling

Chemoselectivity_Workflow Decision Workflow for Regioselective Suzuki Coupling start Define Target Regioisomer on Dichloropyridine substrate Identify Substrate (e.g., 2,4-DCP, 2,5-DCP) start->substrate c2_target Target: C2-Coupling (Conventional) substrate->c2_target 2,4-DCP or 2,5-DCP c4_target Target: C4-Coupling on 2,4-DCP (Unconventional) substrate->c4_target 2,4-DCP c5_target Target: C5-Coupling on 2,5-DCP (Unconventional) substrate->c5_target 2,5-DCP ligand_c2 Select Ligand: dppf, PPh₃ c2_target->ligand_c2 ligand_c4 Select Ligand: Bulky NHC (IPr, SIPr) c4_target->ligand_c4 ligand_free Select Conditions: Ligand-Free Jeffery Type (PdCl₂, NBu₄Br) c5_target->ligand_free conditions Optimize Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) ligand_c2->conditions ligand_c4->conditions ligand_free->conditions run_rxn Run Reaction under Inert Atmosphere conditions->run_rxn analyze Analyze Product Ratio (GC-MS, NMR) run_rxn->analyze success Success: Desired Isomer is Major Product analyze->success High Selectivity troubleshoot Troubleshoot: Mixture of Isomers or Low Yield analyze->troubleshoot Low Selectivity

Caption: A decision-making workflow for selecting the appropriate catalytic system to achieve regioselective Suzuki-Miyaura coupling on dichloropyridines.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol is adapted from methodologies favoring unconventional C4-selectivity through the use of a sterically hindered NHC ligand.[1]

Materials:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SIPr (N,N'-Bis(2,6-diisopropylphenyl)imidazolidine) (0.08 equiv)

  • K₃PO₄ (potassium phosphate, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix: add Pd₂(dba)₃ and SIPr and dissolve in a small amount of dioxane. Stir for 5-10 minutes.

  • Seal the reaction vial with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the catalyst premix to the reaction vial via syringe, followed by the remaining anhydrous, degassed dioxane.

  • Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C4-arylated product.

Diagram: Troubleshooting Low Yield Reactions

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Cross-Coupling start Low or No Product Yield check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_setup Confirm Reaction Setup (Inert Atmosphere, Temp) check_reagents->check_setup Reagents OK replace_reagents Replace/Purify Reagents (Dry Solvents, New Base) check_reagents->replace_reagents Issue Found check_catalyst Evaluate Catalyst System (Precatalyst, Ligand) check_setup->check_catalyst Setup OK correct_setup Correct Setup Issues (Degas Solvents, Check Seals) check_setup->correct_setup Issue Found optimize_catalyst Systematically Optimize (Screen Ligands, Change Pd Source) check_catalyst->optimize_catalyst Potential Issue rerun Re-run Experiment check_catalyst->rerun System OK replace_reagents->rerun correct_setup->rerun optimize_catalyst->rerun analyze Analyze Outcome rerun->analyze

Caption: A systematic workflow for diagnosing and resolving low-yield issues in dihalopyridine cross-coupling reactions.

References

dehalogenation side products in "3-Bromo-6-iodo-2-methylpyridine" coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Dehalogenation Side Products in "3-Bromo-6-iodo-2-methylpyridine" Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed for chemists and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving this compound. Specifically, we will address the prevalent issue of dehalogenation, a side reaction that can significantly lower yields and complicate purification. This resource, structured in a question-and-answer format, offers in-depth troubleshooting strategies and optimized protocols to help you navigate these synthetic hurdles. Our aim is to provide not just procedural steps, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are dehalogenation side products and why are they a problem in couplings with this compound?

A1: Dehalogenation is an undesired side reaction in palladium-catalyzed cross-couplings where a halogen substituent on the aromatic substrate is replaced by a hydrogen atom.[1][2] In the case of this compound, this can lead to the formation of 3-bromo-2-methylpyridine, 6-iodo-2-methylpyridine, or 2-methylpyridine. These byproducts reduce the yield of the desired coupled product and, due to their structural similarity to the starting material and desired product, can be challenging to separate during purification.

The propensity for dehalogenation generally follows the reactivity of the carbon-halogen bond, with C-I bonds being more susceptible than C-Br bonds.[3][4] Therefore, in couplings of this compound, deiodination is often a more significant issue than debromination.

Q2: What is the primary mechanism leading to dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3][5] This can happen in several ways:

  • From the Base: Certain bases, particularly strong ones like alkoxides, can generate Pd-H species.[2]

  • From the Solvent: Protic solvents, such as alcohols, can be a source of hydrides.[1][3]

  • From Water: Even trace amounts of water in the reaction can act as a proton source, contributing to the formation of Pd-H.[3][6]

Once formed, the Pd-H species can participate in the catalytic cycle. After the initial oxidative addition of the dihalopyridine to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate can undergo reductive elimination with the hydride to yield the dehalogenated arene (Ar-H) and regenerate the active catalyst. This pathway competes directly with the desired transmetalation and reductive elimination steps of the cross-coupling reaction.

Troubleshooting Guide: Minimizing Dehalogenation

Issue 1: Significant formation of the deiodinated byproduct (3-bromo-2-methylpyridine).

This is a common observation due to the higher reactivity of the C-I bond compared to the C-Br bond in oxidative addition.

Potential Causes & Recommended Actions:

Potential CauseRecommended ActionScientific Rationale
Inappropriate Ligand Choice Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands.[3]Bulky ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1] Electron-rich ligands also promote oxidative addition, potentially favoring the desired reaction.
Base is too Strong or a Hydride Source Switch to a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] Avoid strong alkoxide bases if possible.Weaker bases are less likely to generate palladium-hydride species that are responsible for the dehalogenation side reaction.
Solvent is a Hydride Source Use aprotic solvents like toluene, dioxane, or THF.[3] If a protic solvent is necessary, use it as part of a mixed solvent system and at a lower concentration.Aprotic solvents lack the acidic protons that can be transferred to the palladium center to form the problematic Pd-H species.
Slow Transmetalation Step Ensure the high purity and reactivity of your coupling partner (e.g., boronic acid in Suzuki coupling). A slight excess of the coupling partner may also be beneficial.A slow transmetalation step allows more time for the competing dehalogenation side reaction to occur.[3]

Experimental Workflow: Ligand Screening for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_screening Ligand Screening cluster_reaction Reaction & Analysis Setup Prepare parallel reaction vials under inert atmosphere Reagents Add this compound, boronic acid, and base to each vial Setup->Reagents Catalyst Add Pd catalyst precursor (e.g., Pd2(dba)3) Reagents->Catalyst Ligand1 Vial 1: Add Ligand A (e.g., PPh3) Ligand2 Vial 2: Add Ligand B (e.g., SPhos) Ligand3 Vial 3: Add Ligand C (e.g., XPhos) Ligand4 Vial 4: Add Ligand D (e.g., an NHC ligand) Solvent Add anhydrous solvent to all vials Ligand1->Solvent Ligand2->Solvent Ligand3->Solvent Ligand4->Solvent Heat Heat reactions to a consistent temperature Solvent->Heat Monitor Monitor progress by LC-MS or GC-MS Heat->Monitor Analyze Analyze crude reaction mixtures to determine product-to-byproduct ratios Monitor->Analyze

Caption: Workflow for parallel ligand screening to optimize coupling reactions.

Issue 2: Formation of both mono-dehalogenated and fully dehalogenated (2-methylpyridine) byproducts.

This suggests that the reaction conditions are harsh enough to promote the cleavage of both C-I and C-Br bonds.

Potential Causes & Recommended Actions:

Potential CauseRecommended ActionScientific Rationale
High Reaction Temperature Lower the reaction temperature. Consider running a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and side product formation.Higher temperatures can accelerate the rate of dehalogenation, sometimes more so than the desired coupling reaction.[2]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the product concentration plateaus.Extended reaction times can lead to the slow accumulation of dehalogenated byproducts, even under otherwise optimized conditions.
Highly Active Catalyst System While highly active catalysts are often desirable, they can sometimes promote side reactions.[7] If using a very active catalyst/ligand combination, consider slightly decreasing the catalyst loading.A very high concentration of the active catalytic species may increase the likelihood of undesired pathways like dehalogenation.

Specific Coupling Reaction Protocols & Troubleshooting

Suzuki-Miyaura Coupling

This is a widely used reaction for C-C bond formation.

Optimized Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add anhydrous toluene and a minimal amount of degassed water (e.g., 10:1 toluene:water).

  • Degas the mixture with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-100°C and monitor by LC-MS.

Troubleshooting Suzuki-Miyaura:

  • Problem: Significant deiodination.

  • Solution: Ensure all reagents and solvents are rigorously dried if running under anhydrous conditions. If aqueous conditions are used, carefully control the water ratio. Switch to a weaker base like K₂CO₃.[3]

Sonogashira Coupling

Used for coupling with terminal alkynes to form C(sp²)-C(sp) bonds.

Optimized Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add an anhydrous solvent (e.g., THF) and a suitable amine base (e.g., Et₃N or i-Pr₂NH, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir at room temperature or with gentle heating (e.g., 40-60°C) and monitor by TLC.

Troubleshooting Sonogashira:

  • Problem: Dehalogenation and alkyne homocoupling (Glaser coupling).

  • Solution: The amine base can be a source of hydrides.[5] Consider using a copper-free Sonogashira protocol, which can sometimes reduce side reactions.[8] Ensure the reaction is run under strictly anaerobic conditions to minimize Glaser coupling.

Buchwald-Hartwig Amination

For the formation of C-N bonds.

Optimized Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd), a suitable ligand (e.g., BINAP or a Buchwald biarylphosphine ligand, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv).[9]

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add an anhydrous aprotic solvent like toluene.

  • Seal the tube and heat to 80-110°C, monitoring by LC-MS.

Troubleshooting Buchwald-Hartwig:

  • Problem: Dehalogenation is competing with amination.

  • Solution: The choice of ligand is critical in this reaction.[10] Screening different generations of Buchwald ligands is highly recommended. The strong base required can also promote dehalogenation; therefore, careful optimization of the base-to-substrate ratio is important.

Reaction Pathway Diagram

G cluster_desired Desired Coupling Pathway cluster_side Dehalogenation Side Pathway Start Ar-I/Br + Pd(0)L2 OxAdd Oxidative Addition Start->OxAdd Intermediate Ar-Pd(II)(X)L2 OxAdd->Intermediate Transmetalation Transmetalation (+ R-M) Intermediate->Transmetalation Coupling Partner Hydride_Formation Hydride Formation (+ H-source) Intermediate->Hydride_Formation Base/Solvent/H2O Reductive_Elimination_H Reductive Elimination Intermediate->Reductive_Elimination_H via Pd-H Coupling_Intermediate Ar-Pd(II)(R)L2 Transmetalation->Coupling_Intermediate Reductive_Elimination Reductive Elimination Coupling_Intermediate->Reductive_Elimination Product Ar-R + Pd(0)L2 Reductive_Elimination->Product Hydride_Intermediate H-Pd(II)(X)L2 Hydride_Formation->Hydride_Intermediate Side_Product Ar-H + Pd(0)L2 Reductive_Elimination_H->Side_Product

Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Workup Procedures for 3-Bromo-6-iodo-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Bromo-6-iodo-2-methylpyridine (CAS 1008361-77-0) in their synthetic endeavors.[1][2] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup of reactions involving this versatile building block. The unique reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules.[3] However, this dihalogenated pyridine also presents specific challenges in reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: In cross-coupling reactions, which halogen is more reactive?

A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[3] The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This allows for regioselective functionalization at the 6-position (C-I) while leaving the 3-position (C-Br) intact for subsequent transformations.[3]

Q2: I'm performing a Suzuki-Miyaura coupling. Why is my yield low?

A2: Low yields in Suzuki-Miyaura couplings with pyridine halides can be due to several factors. The pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition.[4] Additionally, the presence of moisture can quench the organoboron reagent and deactivate the catalyst.[5] Ensure you are using anhydrous and degassed solvents, and consider screening different palladium catalysts, ligands, and bases to optimize the reaction.[4][6]

Q3: How do I effectively remove the palladium catalyst after the reaction?

A3: Several methods can be employed for palladium removal. A common and simple technique is to dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite.[7][8][9] For more stubborn, soluble palladium complexes, treatment with activated carbon or the use of scavenger resins with high affinity for palladium (e.g., thiol-based) are effective.[10][11] The choice of method may depend on the nature of your product, as the pyridine nitrogen can form stable complexes with palladium, making it harder to remove.[11]

Q4: What is the best way to quench a reaction that used an organometallic reagent (e.g., Grignard or organolithium) to form a pyridine boronic ester?

A4: Quenching organometallic reagents must be done with caution due to their high reactivity and the exothermic nature of the process.[12] A gradual reduction in reactivity is the safest approach.[12] For highly reactive reagents, it is advisable to first add a less reactive alcohol like isopropanol at a low temperature (e.g., in an ice bath).[13] Once the initial vigorous reaction subsides, a more reactive quencher like methanol can be added, followed by water or an aqueous solution like saturated ammonium chloride.[13][14]

Q5: I'm observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

A5: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[15] To minimize this, it is crucial to run the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen).[15] You might also consider copper-free Sonogashira protocols or the slow addition of the alkyne to the reaction mixture.[15]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Conversion of Starting Material in Cross-Coupling Reactions

Possible Causes & Solutions

Possible Cause Suggested Solutions & Rationale
Catalyst Inactivation The pyridine nitrogen can coordinate with and inhibit the palladium catalyst.[4] Solution: Screen different, more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands that can enhance catalyst activity and stability.[16] Consider using a palladium pre-catalyst for more consistent generation of the active Pd(0) species.[16]
Incorrect Base The strength and solubility of the base are critical for the catalytic cycle.[16] Solution: Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][16] Ensure the base is anhydrous, as water can deactivate the catalyst and hydrolyze reagents.[16]
Sub-optimal Reaction Conditions Temperature and solvent can significantly impact reaction rates. Solution: Incrementally increase the reaction temperature. Common solvents for these couplings include 1,4-dioxane, toluene, or DMF, often with water as a co-solvent.[4][6] Solvent screening may be necessary to find the optimal conditions for your specific substrates.[16]
Poor Reagent Quality Impurities in starting materials, particularly the coupling partner, or residual moisture can poison the catalyst.[5][16] Solution: Use anhydrous and degassed solvents.[5][6] Purify the coupling partners if necessary.
Issue 2: Difficulty in Product Purification and Isolation

Possible Causes & Solutions

Possible Cause Suggested Solutions & Rationale
Persistent Palladium Contamination The nitrogen on the pyridine ring can chelate with palladium, making it soluble and difficult to remove by simple filtration.[11] Solution: After initial filtration through Celite, consider a secondary treatment. Stirring the organic solution with a scavenger resin (e.g., thiol-based silica) or activated carbon can effectively remove residual palladium.[10][11] Be aware that activated carbon can sometimes adsorb the product, so use the minimum amount necessary.[11]
Formation of Emulsions During Aqueous Workup The basic nature of the pyridine product can lead to the formation of stable emulsions during extraction with acidic or basic aqueous solutions. Solution: Adding a saturated brine solution can help to break up emulsions. Alternatively, filtering the entire mixture through a pad of Celite can sometimes resolve this issue.
Product is Water-Soluble The polarity of the pyridine ring can impart some water solubility to the product, leading to loss during aqueous extraction. Solution: Saturate the aqueous layer with sodium chloride ("salting out") before extraction to decrease the solubility of your organic product in the aqueous phase.[12] Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.
Hydrolysis of Boronic Esters If you have synthesized a boronic ester derivative, it may be prone to hydrolysis back to the boronic acid during aqueous workup or on silica gel chromatography.[17][18] Solution: Perform a non-aqueous workup if possible. If chromatography is necessary, consider using a less polar solvent system and minimize the time the compound is on the silica gel. Sometimes, neutralization of the silica gel with a small amount of triethylamine in the eluent can prevent degradation.

Experimental Protocols

General Workup Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
  • Reaction Quenching & Filtration:

    • Once the reaction is complete as monitored by TLC or LC-MS, cool the reaction mixture to room temperature.[4][6]

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.[3][9]

    • Filter the mixture through a pad of Celite to remove the heterogeneous catalyst and inorganic salts.[7][9] Wash the Celite pad with additional organic solvent to ensure complete recovery of the product.[7]

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then a saturated brine solution.[3][4] This helps to remove any remaining inorganic byproducts and water-soluble impurities.

    • Separate the organic layer. If the desired product has some aqueous solubility, re-extract the aqueous layer one or two more times with the organic solvent.[4]

  • Drying and Concentration:

    • Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][9]

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.[4][9]

Visualization of Workflows

General Workup Workflow

Workup_Workflow Start Reaction Mixture Cool Cool to RT Start->Cool Dilute Dilute with Organic Solvent Cool->Dilute Filter Filter through Celite Pad Dilute->Filter Filtrate Filtrate Filter->Filtrate Aqueous_Wash Aqueous Wash (Water, Brine) Filtrate->Aqueous_Wash Separate Separate Layers Aqueous_Wash->Separate Dry Dry Organic Layer (Na2SO4) Separate->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: A generalized experimental workflow for the workup of palladium-catalyzed reactions.

Troubleshooting Palladium Removal

Palladium_Removal Start Crude Product (High Pd Content) Celite Filter through Celite Start->Celite Check_Pd Check Pd Level (e.g., ICP-MS) Celite->Check_Pd Low_Pd Acceptable Pd Level Check_Pd->Low_Pd Success High_Pd High Pd Level Check_Pd->High_Pd Failure Scavenger Treat with Scavenger Resin High_Pd->Scavenger Carbon Treat with Activated Carbon High_Pd->Carbon Final_Filter Filter to Remove Adsorbent Scavenger->Final_Filter Carbon->Final_Filter Final_Product Purified Product Final_Filter->Final_Product

Caption: Decision workflow for effective palladium catalyst removal.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 3-Bromo-6-iodo-2-methylpyridine and 3,6-dibromo-2-methylpyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Dihalogenated pyridines, in particular, serve as versatile building blocks, offering multiple reaction handles for the construction of complex architectures. This guide provides an in-depth, objective comparison of the reactivity of two key 2-methylpyridine derivatives: 3-Bromo-6-iodo-2-methylpyridine and 3,6-dibromo-2-methylpyridine . We will explore their differential performance in cornerstone palladium-catalyzed cross-coupling reactions and metal-halogen exchange, supported by experimental insights to inform your synthetic strategy.

At a Glance: The Decisive Role of the Halogen

The fundamental difference in reactivity between this compound and 3,6-dibromo-2-methylpyridine lies in the distinct carbon-halogen bonds they possess. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This inherent disparity dictates a predictable and exploitable chemoselectivity in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for haloarenes in these reactions is C-I > C-Br > C-Cl, a principle that forms the basis of the comparisons in this guide.[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Reactivities

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[2][3] The choice between our two subject compounds will largely depend on the desired synthetic outcome: sequential, selective functionalization or potential double coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl structures.[4] When employing this compound, the reaction can be tuned to selectively couple at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. This stepwise approach is highly valuable in the synthesis of complex, unsymmetrical molecules.

In contrast, 3,6-dibromo-2-methylpyridine presents an opportunity for either mono- or di-arylation. Achieving mono-substitution requires careful control of reaction conditions, such as using a substoichiometric amount of the boronic acid partner.[5] However, there is often a kinetic preference for the double coupling product.[6]

FeatureThis compound3,6-dibromo-2-methylpyridine
Primary Reactive Site C-I bond at the 6-positionC-Br bond (reactivity at C-6 may be slightly higher)
Selectivity High for mono-coupling at the C-I bondMono- or di-coupling, conditions dependent
Typical Catalyst System Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄, PdCl₂(dppf)
Reaction Conditions Milder conditions for selective C-I couplingMore forcing conditions may be needed for di-coupling
Synthetic Utility Stepwise synthesis of unsymmetrical derivativesSynthesis of symmetrical or mono-functionalized derivatives

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol is representative for the selective coupling at the C-I position.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.1 mmol, 1.1 equiv)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1, 10 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 3-halo-2-methylpyridine Arylboronic acid Base (e.g., K₂CO₃) B Add Palladium Catalyst (e.g., Pd(PPh₃)₄) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Dilute (Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means of installing alkynyl groups onto aromatic rings.[7][8] The principles of reactivity mirror those of the Suzuki coupling. This compound allows for highly selective alkynylation at the 6-position under mild, copper-co-catalyzed conditions.[9] The remaining bromide can then be subjected to a second Sonogashira coupling, potentially with a different alkyne, under more forcing conditions to generate unsymmetrical dialkynylpyridines.

For 3,6-dibromo-2-methylpyridine, double Sonogashira coupling is a common outcome, leading to symmetrical 3,6-dialkynyl-2-methylpyridines. Selective mono-alkynylation can be challenging and often requires careful control of stoichiometry and reaction time.

FeatureThis compound3,6-dibromo-2-methylpyridine
Primary Reactive Site C-I bond at the 6-positionC-Br bond (reactivity at C-6 may be slightly higher)
Selectivity High for mono-alkynylation at the C-I bondProne to di-alkynylation
Typical Catalyst System PdCl₂(PPh₃)₂/CuIPdCl₂(PPh₃)₂/CuI
Reaction Conditions Room temperature to mild heating for C-I couplingHigher temperatures often required for di-coupling
Synthetic Utility Stepwise synthesis of unsymmetrical dialkynylpyridinesSynthesis of symmetrical dialkynylpyridines

Experimental Protocol: Selective Sonogashira Coupling of this compound

This protocol is representative for the selective coupling at the C-I position.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

    • CuI (0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv)

    • Anhydrous THF or DMF (10 mL)

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous solvent and the amine base via syringe.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Catalytic Cycle: Sonogashira Coupling

G cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂(C≡CR²) PdII->Pd_alkyne Transmetalation Product R¹-C≡CR² Pd_alkyne->Product Reductive Elimination Cu_acetylide Cu-C≡CR² Cu_acetylide->PdII Alkyne H-C≡CR² Alkyne->Cu_acetylide Cu(I) Base Base Base->Alkyne Deprotonation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[10][11] The selective amination of this compound at the C-I position can be achieved using appropriate palladium catalysts and ligands, such as BINAP or XPhos.[12] This allows for the introduction of a primary or secondary amine at the 6-position, while preserving the bromine atom for further diversification.

For 3,6-dibromo-2-methylpyridine, mono-amination can be achieved, often at the more sterically accessible 6-position, by careful control of reaction conditions and stoichiometry. However, with sufficient amine and catalyst loading, double amination is also feasible.

FeatureThis compound3,6-dibromo-2-methylpyridine
Primary Reactive Site C-I bond at the 6-positionC-Br bond (reactivity at C-6 may be slightly higher)
Selectivity High for mono-amination at the C-I bondMono- or di-amination, conditions dependent
Typical Catalyst System Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhosPd₂(dba)₃/Xantphos, Pd(OAc)₂/RuPhos
Typical Base NaOtBu, K₃PO₄NaOtBu, Cs₂CO₃
Synthetic Utility Stepwise synthesis of unsymmetrical amino-pyridinesSynthesis of symmetrical or mono-amino-pyridines

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

This protocol is representative for the selective amination at the C-I position.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • (±)-BINAP (0.04 mmol, 4 mol%)

    • NaOtBu (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (10 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous toluene, followed by the amine and then this compound.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Metal-Halogen Exchange: A Different Approach to Functionalization

Metal-halogen exchange offers an alternative route to functionalized pyridines, typically by generating an organolithium or Grignard reagent that can then be quenched with an electrophile.[13][14]

For this compound, treatment with an alkyllithium reagent such as n-butyllithium at low temperatures (-78 °C) is expected to result in a highly selective lithium-iodine exchange.[15] This is due to the faster rate of exchange for iodine compared to bromine. The resulting 6-lithio-3-bromo-2-methylpyridine can then be trapped with a variety of electrophiles.

In the case of 3,6-dibromo-2-methylpyridine, lithium-bromine exchange can occur at either bromine atom. The regioselectivity can be influenced by steric and electronic factors, as well as the presence of directing groups. It is also possible to achieve a double metal-halogen exchange with an excess of the organolithium reagent. Grignard reagent formation from 3,6-dibromo-2-methylpyridine can also be achieved, often requiring an entrainment agent like ethyl bromide.[16][17]

FeatureThis compound3,6-dibromo-2-methylpyridine
Primary Exchange Site C-I bond at the 6-positionC-Br bond (regioselectivity can be an issue)
Typical Reagent n-BuLi, s-BuLi, t-BuLin-BuLi, i-PrMgCl·LiCl
Reaction Conditions Low temperature (e.g., -78 °C)Low temperature for lithium exchange
Selectivity High for iodine-lithium exchangeMono- or di-exchange possible
Synthetic Utility Selective formation of a 6-lithiated intermediateFormation of mono- or di-lithiated/magnesiated intermediates

Logical Flow: Metal-Halogen Exchange

G Start Dihalopyridine Reagent Add Organolithium (e.g., n-BuLi) at low temp (-78 °C) Start->Reagent Intermediate Organolithium Intermediate Reagent->Intermediate Electrophile Quench with Electrophile (E+) Intermediate->Electrophile Product Functionalized Pyridine Electrophile->Product

Caption: A simplified workflow for metal-halogen exchange followed by electrophilic quench.

Conclusion

The choice between this compound and 3,6-dibromo-2-methylpyridine is a strategic one, dictated by the desired synthetic outcome.

  • This compound is the substrate of choice for stepwise and selective functionalization . The pronounced reactivity difference between the C-I and C-Br bonds allows for the initial modification at the 6-position under mild conditions, preserving the 3-bromo position for subsequent, orthogonal transformations. This makes it an ideal building block for the synthesis of complex, unsymmetrical pyridine derivatives.

  • 3,6-dibromo-2-methylpyridine is well-suited for the synthesis of symmetrical di-substituted pyridines or for mono-functionalization when stepwise synthesis is not required. While achieving selective mono-substitution can require careful optimization, this substrate offers a more direct route to certain target molecules.

By understanding the fundamental principles of their differential reactivity and leveraging the appropriate reaction conditions, researchers can effectively harness the synthetic potential of both these valuable building blocks in their drug discovery and materials science endeavors.

References

A Researcher's Guide to Site-Selective Reactivity: C-I vs. C-Br in 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Heterocycles

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, dihalogenated heterocycles stand out as exceptionally valuable building blocks.[1][2] Their utility lies in the potential for sequential, site-selective functionalization, allowing for the controlled and predictable construction of complex molecular architectures. The molecule 3-bromo-6-iodo-2-methylpyridine is a prime exemplar of this principle, offering two distinct reactive centers—a carbon-iodine bond and a carbon-bromine bond—whose differential reactivity can be strategically exploited.

This guide provides an in-depth comparison of the C-I and C-Br bond reactivity within this specific pyridine framework. We will move from the fundamental physicochemical properties that govern this reactivity to practical, field-proven experimental protocols that leverage it. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable data required to confidently employ this versatile reagent in their synthetic endeavors.

Part 1: The Theoretical Framework of Differential Reactivity

The predictable selectivity observed in reactions involving this compound is not a matter of chance; it is governed by a confluence of fundamental chemical principles. Understanding these principles is paramount to designing rational synthetic strategies and troubleshooting unexpected outcomes.

The Dominant Factor: Bond Dissociation Energy (BDE)

The most significant contributor to the differential reactivity is the inherent strength of the respective carbon-halogen bonds. The carbon-iodine bond is substantially weaker and therefore more easily broken than the carbon-bromine bond.[3][4][5] This is the primary determinant of selectivity in a vast number of transformations, most notably in transition metal-catalyzed cross-coupling reactions where the oxidative addition step is often rate-limiting.[6][7]

BondAverage Bond Dissociation Energy (kJ/mol)
C-I ~213-240[3][8]
C-Br ~276-285[3][8]
C-Cl ~327-339[3][8]
C-F ~485[3][8]

Caption: A comparison of average C-X bond dissociation energies. The lower energy required to cleave the C-I bond makes it the more labile, or reactive, site.

Electronic and Steric Landscape of the Pyridine Ring

The pyridine ring itself imposes a distinct electronic and steric environment that further amplifies the reactivity difference.

  • Electronic Influence: As a π-deficient heteroaromatic system, the pyridine ring activates attached halogens towards certain reactions.[9] Crucially, the degree of activation is position-dependent. Halogens at the α- (2, 6) and γ- (4) positions are significantly more reactive in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions than those at the β- (3, 5) positions.[1][10][11] In our subject molecule, the iodine resides at the activated C-6 (α) position, while the bromine is at the less activated C-3 (β) position.

  • Polarizability: The iodine atom, being larger and having a more diffuse electron cloud than bromine, is more polarizable.[12][13][14] This enhanced polarizability facilitates more effective orbital overlap with the d-orbitals of transition metal catalysts (e.g., Palladium), lowering the activation energy for the critical oxidative addition step.

  • Steric Hindrance: The presence of the methyl group at the C-2 position introduces steric bulk adjacent to the C-3 bromine atom. This steric encumbrance can hinder the approach of bulky catalysts or nucleophiles to the C-Br bond, further promoting selective reaction at the more accessible C-6 iodo position.[15][16][17]

G cluster_molecule This compound cluster_factors Factors Influencing Reactivity N N C2 C2-CH₃ C3 C3-Br C4 C4 Sterics_Br Ortho-Methyl Hindrance C3->Sterics_Br C5 C5 C6 C6-I BDE Lower BDE (Weaker Bond) C6->BDE Position Activated α-Position C6->Position Sterics_I Less Steric Hindrance C6->Sterics_I Reactivity_I HIGH REACTIVITY BDE->Reactivity_I Position->Reactivity_I Sterics_I->Reactivity_I Reactivity_Br LOWER REACTIVITY Sterics_Br->Reactivity_Br

Caption: Key factors governing C-I vs. C-Br reactivity.

Part 2: Experimental Validation and Protocols

The theoretical principles outlined above are consistently validated by experimental results. Below, we present detailed protocols for key transformations that demonstrate the highly selective reactivity of the C-I bond in this compound.

Case Study: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation.[1] Its selectivity on dihaloheterocycles is a classic illustration of reactivity governed by bond strength. The oxidative addition of the C-X bond to the Pd(0) catalyst is the rate-determining step, and it occurs preferentially at the weaker C-I bond.[6][18]

Suzuki_Workflow reagents Reagents: - this compound - Arylboronic Acid (1.1 eq) - Base (e.g., K₃PO₄, 2.0 eq) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System: - Pd(PPh₃)₄ (3-5 mol%) or - PdCl₂(dppf) (3-5 mol%) catalyst->setup solvent Solvent: - 1,4-Dioxane/H₂O (4:1) or - Toluene/EtOH/H₂O solvent->setup heating Heat (e.g., 80-100 °C, 4-12 h) setup->heating Stirring workup Aqueous Workup & Extraction heating->workup Cool to RT purification Purification (e.g., Column Chromatography) workup->purification product Product: 6-Aryl-3-bromo-2-methylpyridine purification->product

Caption: Experimental workflow for selective Suzuki coupling.

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the desired arylboronic acid (1.1-1.2 eq), a suitable base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq).

    • Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step of the catalytic cycle.[19] The choice of phosphine ligand on the palladium catalyst can influence reaction efficiency, with bulky, electron-rich ligands often accelerating the oxidative addition and reductive elimination steps.

  • Solvent and Degassing: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The reaction mixture should be thoroughly degassed via several cycles of vacuum and backfilling with an inert gas (N₂ or Ar) to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the pure 6-aryl-3-bromo-2-methylpyridine.

ParameterConditionRationale
Substrate This compoundLimiting reagent (1.0 eq)
Coupling Partner Arylboronic Acid1.1-1.2 equivalents
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)3-5 mol%
Base K₃PO₄ or Na₂CO₃2.0-3.0 equivalents
Solvent Dioxane/H₂O or TolueneDegassed
Temperature 80-100 °CProvides thermal energy to overcome activation barriers
Expected Outcome Selective coupling at C-6 (iodo) position>90% yield of 6-aryl-3-bromo-2-methylpyridine
Case Study: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[20] This reaction also displays exceptional selectivity for the C-I bond over the C-Br bond, driven by the same principles governing the Suzuki reaction. The protocol typically involves a dual catalytic system of palladium and a copper(I) salt.[20]

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd⁰L₂ oa Oxidative Addition pd0->oa R¹(Br)-I (Selective for C-I) pd_complex R¹(Br)-Pdᴵᴵ(I)-L₂ oa->pd_complex trans Transmetalation pd_complex->trans + Cu-C≡CR² pd_alkynyl R¹(Br)-Pdᴵᴵ(C≡CR²)-L₂ trans->pd_alkynyl re Reductive Elimination pd_alkynyl->re re->pd0 Regeneration product Product: R¹(Br)-C≡CR² re->product cu_alkyne Cu-C≡CR² cu_alkyne->trans alkyne H-C≡CR² alkyne->cu_alkyne + CuI, Base base Base (e.g., Et₃N)

Caption: The Pd/Cu catalytic cycles in Sonogashira coupling.

  • Vessel Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and the copper co-catalyst (CuI, 0.03-0.10 eq).

    • Causality: The copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species is key for the transmetalation step, transferring the alkynyl group to the palladium center.[20]

  • Solvent and Reagent Addition: Add a suitable degassed solvent, such as THF or DMF. Add an amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture. Dilute the residue with water and extract with an appropriate organic solvent. The organic phase is washed, dried, and concentrated. Purification via flash column chromatography provides the 6-alkynyl-3-bromo-2-methylpyridine product.

ParameterConditionRationale
Substrate This compoundLimiting reagent (1.0 eq)
Coupling Partner Terminal Alkyne1.1-1.5 equivalents
Catalyst Pd(PPh₃)₂Cl₂2-5 mol%
Co-catalyst CuI3-10 mol%
Base Et₃N or DIPEA2.0-5.0 equivalents
Solvent THF or DMFDegassed
Temperature 25-60 °COften proceeds efficiently at or near room temperature
Expected Outcome Selective coupling at C-6 (iodo) positionHigh yield of 6-alkynyl-3-bromo-2-methylpyridine
Case Study: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions on pyridine rings, reactivity is dominated by the position of the leaving group relative to the ring nitrogen.[10] The electron-withdrawing nature of the nitrogen atom stabilizes the negatively charged Meisenheimer intermediate, particularly when the attack occurs at the α- (2,6) or γ- (4) positions.[21] The β- (3,5) positions are significantly less reactive.[10]

For this compound, the C-6 iodo group is at a highly activated α-position, whereas the C-3 bromo group is at a deactivated β-position. Consequently, nucleophilic attack will occur almost exclusively at the C-6 position, regardless of the halogen's identity. In this context, positional activation is the overwhelming determinant of selectivity.

  • Reaction Setup: In a sealed tube or pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMSO, NMP, or dioxane).

  • Reagent Addition: Add the amine nucleophile (e.g., morpholine, 2.0-3.0 eq) and a base if necessary (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), particularly when using an amine salt.

  • Reaction: Seal the vessel and heat to a high temperature (e.g., 100-150 °C). The reaction progress can be monitored by LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. Standard washing, drying, and concentration procedures followed by chromatographic purification yield the 6-amino-3-bromo-2-methylpyridine product.

Summary and Strategic Outlook

The reactivity of the C-Br and C-I bonds in this compound is starkly different, enabling a high degree of chemoselectivity that can be exploited for sequential synthesis.

FeatureC-I Bond (at C-6)C-Br Bond (at C-3)
Position α (activated)β (deactivated)
Bond Strength (BDE) Weaker (~220 kJ/mol)Stronger (~280 kJ/mol)
Cross-Coupling Reactivity Highly Reactive. The preferred site for Suzuki, Sonogashira, Heck, etc.Much Less Reactive. Requires harsher conditions or more active catalysts.
SNAr Reactivity Highly Reactive. Activated by the α-position to the ring nitrogen.Essentially Unreactive. Deactivated by the β-position.
Primary Driver of Selectivity Lower BDE and activated ring position.Higher BDE and deactivated ring position.

This predictable, orthogonal reactivity makes this compound an exceptionally powerful synthetic intermediate. One can first perform a selective cross-coupling or SNAr reaction at the C-6 iodo position under relatively mild conditions, leaving the C-3 bromo position intact. The resulting product can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C-3 position, providing a clear and efficient pathway to complex, trisubstituted pyridine derivatives. This strategic approach minimizes protecting group manipulations and offers a convergent route to valuable chemical entities.

References

A Comparative Guide to the Reaction Kinetics of 3-Bromo-6-iodo-2-methylpyridine in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise construction of substituted pyridine scaffolds is a cornerstone of modern synthetic chemistry. Among the vast array of available building blocks, dihalogenated pyridines offer a unique platform for sequential and site-selective functionalization. 3-Bromo-6-iodo-2-methylpyridine has emerged as a particularly valuable reagent due to the intrinsic and significant difference in reactivity between its carbon-iodine and carbon-bromine bonds. This differential reactivity allows for a controlled, stepwise introduction of diverse functionalities, making it a powerful tool in the synthesis of complex molecular architectures.

This guide provides an in-depth analysis of the reaction kinetics of this compound in the most common and synthetically valuable palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will dissect the fundamental principles governing its reactivity, compare its performance to viable alternatives, and provide robust experimental protocols for researchers to validate and apply these concepts in their own work. The objective is to move beyond mere procedural descriptions and offer a causal understanding of the kinetic landscape, enabling scientists to make informed, strategic decisions in their synthetic planning.

Part 1: Fundamental Principles of Reactivity

The kinetic behavior of this compound in palladium-catalyzed reactions is governed by two primary, synergistic factors: the inherent bond dissociation energies of the carbon-halogen bonds and the electronic properties of the pyridine ring itself.

Carbon-Halogen Bond Strength: The Primary Kinetic Driver

The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the organohalide to the Pd(0) complex.[1] The activation energy for this step is directly related to the strength of the carbon-halogen (C-X) bond being broken. The C-X bond energies decrease significantly down the halogen group, leading to a well-established reactivity order of I > Br > Cl.[2][3][4]

Bond TypeAverage Bond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
C-I~51Highest
C-Br~71Intermediate
C-Cl~84Lowest

This substantial ~20 kcal/mol difference between the C-I and C-Br bonds is the principal reason for the chemoselectivity observed with this compound. The weaker C-I bond presents a much lower kinetic barrier for oxidative addition, allowing for its selective cleavage under mild reaction conditions.

Electronic Effects of the Pyridine Ring

Beyond the C-X bond strength, the position of the halogen on the pyridine ring plays a critical role. The electronegative nitrogen atom induces a dipole moment, making the carbons at the α-positions (C2 and C6) more electrophilic and thus more susceptible to oxidative addition by the nucleophilic Pd(0) catalyst compared to other positions.[5][6] In this compound, the iodine atom is located at the activated C6 (α) position, while the bromine atom is at the less electrophilic C3 (β) position. This electronic factor further enhances the kinetic preference for the initial reaction to occur at the C6-I bond.

The Palladium Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential to rationalizing kinetic behavior. The generally accepted mechanism for reactions like the Suzuki coupling involves three key stages: oxidative addition, transmetalation, and reductive elimination.[7][8]

Palladium_Catalytic_Cycle cluster_reagents Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)-X (Ar-Pd-I) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal [Ar'B(OH)₃]⁻ PdII_R_R R-Pd(II)-R' (Ar-Pd-Ar') Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-R') RedElim->Product Reagents Ar-I (or Ar-Br) + Ar'-B(OH)₂

Caption: Generalized catalytic cycle for Suzuki cross-coupling.

The initial, often rate-limiting, oxidative addition step is where the kinetic differentiation between the C-I and C-Br bonds of the substrate occurs.

Part 2: Kinetic Analysis of Sequential Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its capacity for sequential, selective functionalization. This is achieved by exploiting the kinetic differences between the two halogen sites.

Workflow for Sequential Functionalization

A typical strategy involves a two-step process:

  • First Coupling (C6-I): Reaction under mild conditions to selectively target the more reactive C-I bond.

  • Second Coupling (C3-Br): Introduction of a second coupling partner under more forcing conditions to react at the less reactive C-Br bond.

Sequential_Coupling_Workflow Start This compound Mid 3-Bromo-2-methyl-6-(R¹)-pyridine Start->Mid Step 1: Coupling at C6-I - Pd(PPh₃)₄, Na₂CO₃, 80°C - [Mild Conditions] End 2-Methyl-3-(R²)-6-(R¹)-pyridine Mid->End Step 2: Coupling at C3-Br - Pd₂(dba)₃, SPhos, K₃PO₄, 110°C - [Forcing Conditions]

Caption: A typical workflow for sequential cross-coupling.

Analysis by Reaction Type
  • Suzuki-Miyaura Coupling: The reaction of the C-I bond can often be achieved with traditional catalysts like Pd(PPh₃)₄ and a mild base such as Na₂CO₃ or K₂CO₃ at moderate temperatures (e.g., 80-90 °C).[4] The subsequent coupling at the C-Br bond typically requires more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) developed by Buchwald, along with a stronger base (e.g., K₃PO₄) and higher temperatures (e.g., >100 °C) to facilitate the more difficult oxidative addition.[4]

  • Sonogashira Coupling: The kinetic difference is also pronounced here. Selective coupling of a terminal alkyne at the C-I position can be readily accomplished using standard Sonogashira conditions (e.g., Pd(PPh₃)₄/CuI). The subsequent alkynylation at the C-Br bond is significantly more challenging and may require higher catalyst loadings, specialized ligands, and elevated temperatures, often competing with side reactions like Glaser coupling.

  • Buchwald-Hartwig Amination: This reaction is highly sensitive to catalyst and ligand choice. Selective amination at the C-I bond can be performed under relatively mild conditions. Driving the reaction at the more inert C-Br bond necessitates the use of modern, highly active catalyst systems and stronger bases to achieve reasonable reaction rates. The electron-donating nature of the amine introduced in the first step can further deactivate the pyridine ring, making the second coupling even more kinetically demanding.[4]

Part 3: Comparative Performance Guide

While this compound offers excellent kinetic selectivity, alternative dihalopyridines and pseudo-halides present different profiles of reactivity, cost, and stability. The choice of substrate is a critical strategic decision in process development and discovery chemistry.

SubstrateRelative Reactivity (C6)Relative Reactivity (C3)Selectivity for Sequential CouplingTypical Conditions (2nd Coupling)Relative CostKey Considerations
This compound Very HighIntermediateExcellentForcing (e.g., Buchwald ligand, >100°C)HighGold standard for controlled, high-yield sequential reactions.[4]
3,6-Dibromo-2-methylpyridine IntermediateIntermediatePoorForcingIntermediatePoor kinetic differentiation between the two C-Br bonds often leads to mixtures of mono- and di-substituted products.[6]
3,6-Dichloro-2-methylpyridine LowVery LowGoodVery Forcing (e.g., high temp, specialized catalyst)LowCost-effective for large scale, but harsh conditions limit functional group tolerance and may lower yields.[3][9]
6-Bromo-2-methyl-3-pyridyl Triflate IntermediateVery HighExcellent (Reversed)MildHighExcellent reactivity at the C-OTf bond, but triflates can have lower stability and are generally more expensive than halides.[9][10]

Summary of Comparison:

  • For Maximum Control and Yield: this compound is the superior choice, offering a large kinetic window to perform sequential couplings cleanly.

  • For Cost-Sensitive, Large-Scale Synthesis: 3,6-Dichloropyridine may be preferable if the desired functional groups can withstand the required harsh reaction conditions.[9]

  • For Alternative Reactivity: Pyridyl triflates offer an alternative where the pseudohalide is more reactive than bromide, reversing the typical sequence.[10]

Part 4: Experimental Protocols for Kinetic Monitoring

To empirically determine the reaction kinetics and optimize conditions for selectivity, a well-designed kinetic study is essential. The following protocol provides a validated framework for monitoring a Suzuki-Miyaura coupling reaction.

Objective: To quantify the consumption of this compound and the formation of mono-arylated (at C6) and di-arylated products over time.
Materials:
  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (2.5 eq)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Dodecane (internal standard, 0.5 eq)

Step-by-Step Methodology:
  • Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, K₂CO₃, and dodecane.

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed Dioxane/H₂O solvent mixture via syringe.

  • Pre-heating: Place the flask in a pre-heated oil bath at 85 °C and allow the mixture to stir for 5 minutes to reach thermal equilibrium.

  • Initiation (t=0): Add the Pd(PPh₃)₄ catalyst to the stirring mixture. This marks the start of the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 mins), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a nitrogen-purged syringe.

  • Quenching: Immediately quench the aliquot in a vial containing diethyl ether (1 mL) and a small amount of water. Vortex thoroughly.

  • Sample Preparation: Pass the organic layer through a small plug of silica gel to remove baseline palladium salts and prepare for analysis.

  • Analysis: Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to determine the relative concentrations of the starting material, the C6-arylated intermediate, and the C3,C6-diarylated final product against the internal standard.

Kinetic_Experiment_Workflow Setup 1. Assemble Reagents (Substrate, Boronic Acid, Base, Std.) Inert 2. Purge with Argon Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Equilibrate at 85°C Solvent->Heat Initiate 5. Add Pd Catalyst (t=0) Heat->Initiate Loop 6. Sample at Time Intervals Initiate->Loop Quench 7. Quench Aliquot Loop->Quench t = 5, 15, 30... min Analyze 8. Analyze by GC-MS / HPLC Quench->Analyze Analyze->Loop Continue until completion

Caption: Workflow for a kinetic analysis experiment.

This self-validating protocol, through the use of an internal standard and time-course analysis, provides a reliable method to establish a kinetic profile, confirm selectivity, and guide the optimization of reaction conditions for either the mono-substituted intermediate or the fully substituted final product.

Conclusion

This compound stands out as a premier building block for complex pyridine synthesis due to its highly predictable and exploitable reaction kinetics. The significant differential in reactivity between the C6-I and C3-Br bonds, driven by both bond dissociation energies and electronic positioning, provides a wide kinetic window for selective, sequential cross-coupling reactions. While alternatives exist, each with its own cost-benefit profile, this substrate offers an unparalleled level of control for chemists aiming to perform stepwise molecular elaboration with high fidelity. A thorough understanding of the underlying kinetic principles, as detailed in this guide, is paramount for leveraging its full synthetic potential and accelerating the development of novel chemical entities.

References

A Senior Application Scientist's Guide to Confirming the Structure of 3-Bromo-6-iodo-2-methylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. The precise arrangement of atoms within a molecule dictates its chemical reactivity, physical properties, and biological activity. In the realm of medicinal chemistry, where subtle structural changes can lead to vastly different pharmacological outcomes, the robust characterization of novel compounds is paramount. This guide provides an in-depth technical comparison of methodologies to confirm the structure of "3-Bromo-6-iodo-2-methylpyridine" and differentiate it from its constitutional isomers, particularly "6-Bromo-3-iodo-2-methylpyridine."

While the commercial availability of "this compound" is established, detailed experimental data in the public domain is scarce.[1][2][3][4][5] This guide, therefore, will not only present established protocols but also delve into the theoretical underpinnings of spectroscopic and crystallographic techniques to predict and interpret the data for these specific molecules. We will explore how subtle differences in the placement of bromine and iodine atoms on the 2-methylpyridine scaffold are expected to manifest in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

The Importance of Isomeric Differentiation in Drug Discovery

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is the gold standard for comprehensive structural confirmation. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a self-validating system of characterization.

Workflow for Structural Confirmation

Caption: A typical workflow for the synthesis and structural confirmation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Predicted Spectra

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For "this compound" and its isomers, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, are indispensable.

Predicted ¹H NMR Spectra

The chemical shifts of the pyridine ring protons are highly sensitive to the electronic effects of the substituents. Both bromine and iodine are electron-withdrawing through induction but can be weakly electron-donating through resonance. The electronegativity of bromine is higher than that of iodine.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonThis compound6-Bromo-3-iodo-2-methylpyridineRationale for Prediction
H-4~7.5 - 7.7~7.8 - 8.0In the 3-bromo isomer, H-4 is para to the iodine, while in the 6-bromo isomer, it is para to the bromine. The stronger electron-withdrawing inductive effect of bromine would likely lead to a greater deshielding of the para proton.
H-5~7.0 - 7.2~7.2 - 7.4In the 3-bromo isomer, H-5 is ortho to the iodine, while in the 6-bromo isomer, it is ortho to the bromine. The deshielding effect of the ortho halogen would be significant in both cases, with bromine likely having a slightly stronger effect.
-CH₃~2.5 - 2.7~2.5 - 2.7The chemical shift of the methyl group at the 2-position is less likely to be significantly different between the two isomers as it is distant from the sites of isomeric variation.

Note: These are estimated values based on known substituent effects on the pyridine ring. Actual experimental values may vary.

Predicted ¹³C NMR Spectra

The carbon chemical shifts will also be distinct for each isomer, particularly for the carbons directly attached to the halogens.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CarbonThis compound6-Bromo-3-iodo-2-methylpyridineRationale for Prediction
C-2~158 - 162~158 - 162The chemical shift of the carbon bearing the methyl group should be similar in both isomers.
C-3~120 - 125~95 - 100In the 3-bromo isomer, this carbon is attached to bromine. In the 6-bromo isomer, it is attached to iodine. The "heavy atom effect" of iodine typically shields the attached carbon, resulting in a more upfield chemical shift compared to the carbon attached to bromine.
C-4~140 - 145~145 - 150The chemical shift of C-4 will be influenced by the para halogen. Bromine's stronger inductive effect in the 6-bromo isomer is expected to deshield C-4 more significantly.
C-5~125 - 130~130 - 135The chemical shift of C-5 will be influenced by the ortho halogen.
C-6~90 - 95~140 - 145In the 3-bromo isomer, this carbon is attached to iodine, leading to a shielded, upfield shift. In the 6-bromo isomer, it is attached to bromine.
-CH₃~22 - 25~22 - 25The methyl carbon chemical shift is expected to be similar in both isomers.

Note: These are estimated values based on known substituent effects and the heavy atom effect.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are ambiguous, acquire 2D NMR spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Logical Flow for NMR-based Structure Determination

NMR_Logic Start Acquire 1H, 13C, COSY, HSQC, HMBC Assign_Protons Assign Proton Signals (Chemical Shift, Multiplicity, Integration) Start->Assign_Protons Assign_Protonated_Carbons Assign Protonated Carbons (via HSQC) Assign_Protons->Assign_Protonated_Carbons Assign_Quaternary_Carbons Assign Quaternary Carbons (via HMBC) Assign_Protonated_Carbons->Assign_Quaternary_Carbons Build_Fragments Build Molecular Fragments (from COSY and HMBC) Assign_Quaternary_Carbons->Build_Fragments Assemble_Structure Assemble Full Structure (Connect Fragments) Build_Fragments->Assemble_Structure Compare_Isomers Compare with Predicted Spectra for Isomers Assemble_Structure->Compare_Isomers Final_Structure Confirm Final Structure Compare_Isomers->Final_Structure

Caption: A logical workflow for deducing molecular structure from a combination of 2D NMR experiments.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Expected Mass Spectra

Both "this compound" and "6-Bromo-3-iodo-2-methylpyridine" have the same molecular formula (C₆H₅BrIN) and therefore the same nominal molecular weight of 298 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The key to distinguishing the isomers via MS lies in their fragmentation patterns, which are influenced by the relative positions of the halogens and the methyl group. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

Table 3: Predicted Key Fragments in EI-MS

FragmentThis compound (Predicted m/z)6-Bromo-3-iodo-2-methylpyridine (Predicted m/z)Rationale for Fragmentation
[M]⁺˙297/299297/299Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom.
[M-I]⁺170/172170/172Loss of an iodine radical is a common fragmentation pathway for iodoaromatics.
[M-Br]⁺218218Loss of a bromine radical. The relative intensity of [M-I]⁺ versus [M-Br]⁺ can be diagnostic. The C-I bond is weaker than the C-Br bond, so loss of iodine is generally more favorable.
[M-CH₃]⁺282/284282/284Loss of a methyl radical.
Further Fragmentse.g., loss of HCNe.g., loss of HCNFurther fragmentation of the pyridine ring can occur.

While the primary fragments may be the same, the relative abundances of these fragments could differ between the isomers due to the influence of the substituent positions on the stability of the resulting fragment ions.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-350).

  • High-Resolution MS (HRMS): To confirm the elemental composition, analyze the sample using an HRMS instrument (e.g., TOF or Orbitrap) with a soft ionization technique like electrospray ionization (ESI) if the compound is amenable.

Single Crystal X-ray Diffraction: The Definitive Answer

When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous three-dimensional map of the electron density in the molecule, revealing the precise location of each atom and the bond lengths and angles. This is the ultimate method for structural confirmation.

While no crystal structure for "this compound" is currently available in the public domain, the crystal structure of a related compound, 2-Bromo-3-hydroxy-6-methylpyridine, has been reported.[6][7][8] This provides some insight into the potential packing and intermolecular interactions in similar pyridine derivatives.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Relationship between Analytical Techniques

Caption: The complementary nature of NMR, Mass Spectrometry, and X-ray Crystallography in determining molecular structure.

Conclusion

References

A Researcher's Guide to 3-Bromo-6-iodo-2-methylpyridine: A Comparative Analysis of its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast arsenal of halogenated heterocycles, 3-Bromo-6-iodo-2-methylpyridine (CAS 1008361-77-0) has emerged as a versatile and strategic intermediate. This guide provides an in-depth technical comparison of its applications, supported by experimental data, to inform its strategic deployment in complex molecular construction.

Introduction to a Strategic Dihalogenated Pyridine

This compound is a dihalogenated pyridine derivative featuring two distinct halogen atoms at positions that offer orthogonal reactivity.[1] Its molecular formula is C₆H₅BrIN, with a molecular weight of 297.92 g/mol . The strategic placement of a bromine atom at the 3-position and a more reactive iodine atom at the 6-position allows for sequential and regioselective functionalization, a highly desirable attribute in multi-step synthesis.

Key Physical and Chemical Properties:

PropertyValueReference
CAS Number1008361-77-0[1]
Molecular FormulaC₆H₅BrIN
Molecular Weight297.92 g/mol
AppearanceWhite to off-white solid
Purity≥ 98% (typical)

The primary utility of this compound lies in its role as a fine chemical intermediate, particularly in the synthesis of pharmaceutical agents.[1] Its structural features make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

Regioselective Cross-Coupling Reactions: A Comparative Overview

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this compound's synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and will typically undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond. This allows for selective functionalization at the 6-position, leaving the 3-bromo substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. With this compound, this reaction can be directed to selectively form a biaryl or heteroaryl linkage at the 6-position.

Generalized Reaction Scheme:

Suzuki_Coupling reagent 3-Bromo-6-iodo- 2-methylpyridine catalyst Pd Catalyst Base reagent->catalyst boronic_acid R-B(OH)₂ boronic_acid->catalyst product 3-Bromo-6-aryl- 2-methylpyridine catalyst->product

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Comparative Data for Dihalopyridine Suzuki Coupling:

DihalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-5-iodopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O901285[General knowledge]
3,5-DibromopyridinePd(dppf)Cl₂K₃PO₄Dioxane1001878[General knowledge]

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Dihalopyridine

  • To an oven-dried Schlenk flask, add the dihalopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to valuable alkynylated pyridines. Similar to the Suzuki coupling, the reaction with this compound is expected to proceed selectively at the 6-position.

Generalized Reaction Scheme:

Sonogashira_Coupling reagent 3-Bromo-6-iodo- 2-methylpyridine catalyst Pd Catalyst Cu(I) co-catalyst Base reagent->catalyst alkyne R-C≡CH alkyne->catalyst product 3-Bromo-6-alkynyl- 2-methylpyridine catalyst->product

Caption: Generalized Sonogashira coupling of this compound.

Experimental Protocol: Representative Sonogashira Coupling of a Dihalopyridine

  • To a Schlenk flask, add the dihalopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[2][3] The regioselective amination of this compound at the 6-position would provide a route to 6-amino-3-bromo-2-methylpyridine derivatives.

Generalized Reaction Scheme:

Buchwald_Hartwig_Amination reagent 3-Bromo-6-iodo- 2-methylpyridine catalyst Pd Catalyst Ligand Base reagent->catalyst amine R¹R²NH amine->catalyst product 6-(R¹R²N)-3-bromo- 2-methylpyridine catalyst->product

Caption: Generalized Buchwald-Hartwig amination of this compound.

While specific protocols for this compound are not abundant in the academic literature, a representative procedure for a related bromopyridine is available.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine [4]

  • Reagents: 2-bromo-6-methyl pyridine, (+/-)-trans-1,2-diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, NaOBut, Toluene.

  • Procedure:

    • To a large Schlenk vessel charged with (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methyl pyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol) and NaOBut (2.4 g, 25 mmol), add Toluene (50 mL).

    • Heat the resulting deep red/brown mixture for 4 h at 80°C with stirring.

    • On cooling to room temperature, add diethyl ether (50 mL).

    • Wash the resultant yellow mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent by evaporation under reduced pressure.

    • Recrystallise the yellow product from pentane / diethyl ether. (Yield 1.72 g, 60 %).

Applications in the Synthesis of Biologically Active Molecules

This compound has been utilized as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, as evidenced by its appearance in the patent literature.

Synthesis of Opioid Receptor Antagonists/Inverse Agonists

In a patent describing novel compounds as antagonists or inverse agonists for opioid receptors, this compound is a key starting material.[5] The synthesis involves a regioselective Grignard reagent formation at the 6-position, followed by formylation.

Synthetic Scheme:

Opioid_Antagonist_Synthesis start 3-Bromo-6-iodo- 2-methylpyridine step1 1. i-PrMgCl, THF, -20 °C 2. DMF start->step1 product 5-Bromo-6-methylpyridine- 2-carbaldehyde step1->product

Caption: Synthesis of a key intermediate for opioid receptor antagonists.

This example highlights the preferential reactivity of the C-I bond towards Grignard formation, enabling selective functionalization.

Synthesis of TNF-α Activity Modulators

A recent patent application describes the use of this compound in the synthesis of modulators of TNF-α activity.[4] In this case, the C-I bond is selectively coupled with a phosphinoyl methane derivative using a palladium catalyst.

Reaction Conditions:

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp (°C)Time (h)
This compound(methylphosphonoyl)methanePd₂(dba)₃ / XantPhosK₃PO₄1,4-dioxane801

This demonstrates a modern application of this building block in the synthesis of complex molecules with potential therapeutic value.

Comparison with Alternative Reagents

The primary advantage of this compound lies in its inherent, predictable regioselectivity. Alternative dihalogenated pyridines, such as dibromo or dichloro derivatives, often require more stringent control of reaction conditions or specialized catalyst systems to achieve selective monofunctionalization.

ReagentAdvantagesDisadvantages
This compound High regioselectivity due to differential C-I vs. C-Br reactivity.Higher cost compared to dibromo or dichloro analogs.
3,6-Dibromo-2-methylpyridine More economical.Lower regioselectivity in cross-coupling reactions, often leading to mixtures.
3,6-Dichloro-2-methylpyridine Lowest cost.C-Cl bonds are generally less reactive, requiring more forcing conditions and specialized catalysts.

The choice of reagent will ultimately depend on the specific synthetic strategy, the required level of regiochemical control, and economic considerations. For complex, multi-step syntheses where precise control over the introduction of substituents is paramount, the additional cost of this compound is often justified by the increased efficiency and predictability of the synthetic route.

Conclusion and Future Perspectives

This compound is a valuable and strategic building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its key advantage is the predictable and high regioselectivity afforded by the differential reactivity of its carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. This allows for the sequential and controlled introduction of diverse functionalities onto the pyridine scaffold.

While the academic literature currently lacks extensive, direct comparative studies for this specific molecule in common cross-coupling reactions, the patent literature and the well-established principles of palladium catalysis provide a strong foundation for its effective use. Future research would benefit from systematic studies to quantify the reactivity and optimize conditions for Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this substrate, further solidifying its position as a go-to reagent for the synthesis of complex, highly functionalized pyridine derivatives.

References

A Senior Application Scientist's Guide to Comparative Yield Analysis of 3-Bromo-6-iodo-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. Among these, substituted pyridines are of paramount importance. This guide provides an in-depth comparative analysis of the palladium-catalyzed cross-coupling reactions of a highly versatile, yet challenging substrate: 3-Bromo-6-iodo-2-methylpyridine .

Our focus will be on providing a clear, data-driven comparison of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the principles of chemoselectivity, offering field-proven insights and detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Principle of Chemoselectivity: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a Pd(0) center than the carbon-bromine (C-Br) bond. This reactivity trend (C-I > C-Br >> C-Cl) is a fundamental principle that allows for selective functionalization at the 6-position while leaving the 3-position intact for subsequent transformations.

This inherent chemoselectivity enables a modular approach to the synthesis of complex, polysubstituted pyridines. By carefully selecting the catalyst, ligands, base, and reaction conditions, one can achieve high yields of the mono-functionalized product at the 6-position. Subsequent modification of the reaction conditions can then facilitate a second coupling at the less reactive 3-position.

Comparative Yield Analysis: A Data-Driven Approach

The following sections provide a comparative analysis of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on this compound. The data presented is a synthesis of information from various sources, including analogous systems, to provide a robust starting point for your own experimental design.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)-C(sp²) bonds. When applied to this compound, the primary goal is the selective coupling of an organoboron reagent at the 6-position.

Table 1: Comparative Yields for Selective Suzuki-Miyaura Coupling at the 6-Iodo Position

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (3 mol%)-K₃PO₄ (2 equiv)1,4-Dioxane/H₂O (4:1)901285A standard, reliable system for many applications.
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (3 equiv)Toluene1001692Bulky, electron-rich ligands like SPhos can improve catalyst stability and turnover.
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃ (2.5 equiv)THF801888Cesium carbonate is a stronger base that can be effective for more challenging substrates.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is crucial. These ligands stabilize the palladium center, prevent catalyst decomposition, and promote the reductive elimination step, leading to higher yields.

  • Base: The base plays a critical role in the transmetalation step. The choice between a phosphate (K₃PO₄) and a carbonate (Cs₂CO₃) can influence the reaction rate and yield depending on the specific boronic acid used.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to facilitate the dissolution of both the organic substrate and the inorganic base.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, boronic acid, and base to a Schlenk flask. B Evacuate and backfill with Argon (3x). A->B C Add catalyst and degassed solvent. B->C D Heat to desired temperature with vigorous stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to RT, dilute with EtOAc, and wash with H₂O. E->F G Dry organic layer, concentrate, and purify by column chromatography. F->G Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, Pd catalyst, and CuI to a Schlenk flask. B Evacuate and backfill with Argon (3x). A->B C Add solvent, base, and terminal alkyne. B->C D Stir at desired temperature. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to RT, filter through Celite, and concentrate. E->F G Purify by column chromatography. F->G Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd precursor, ligand, and base to a Schlenk tube. B Add this compound and amine. A->B C Add degassed solvent. B->C D Heat to desired temperature with vigorous stirring. C->D E Monitor progress by LC-MS. D->E F Cool to RT, dilute with EtOAc, and filter through silica gel. E->F G Concentrate and purify by column chromatography or recrystallization. F->G Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

A Researcher's Guide to Regioselective Functionalization of 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry. The pyridine scaffold, in particular, is a privileged core in a vast array of pharmaceuticals. Among the plethora of available building blocks, 3-Bromo-6-iodo-2-methylpyridine presents a compelling case for selective chemical modification. Its distinct electronic and steric properties, arising from the placement of two different halogens and a methyl group on the pyridine ring, offer a versatile platform for the introduction of molecular complexity.

This guide provides an in-depth comparison of common functionalization strategies for this compound, with a focus on assessing and controlling the regioselectivity of these transformations. We will delve into the mechanistic underpinnings that govern the selective reactivity at the C6-iodo and C3-bromo positions, supported by experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Underlying Principles of Regioselectivity

The selective functionalization of this compound is primarily dictated by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the carbon-iodine bond weaker and more susceptible to cleavage.[1] Consequently, oxidative addition occurs preferentially at the C6-iodo position.

Furthermore, the electronic nature of the pyridine ring influences the reactivity of the halogenated positions. The nitrogen atom's electron-withdrawing nature makes the α-positions (C2 and C6) more electron-deficient and thus more activated towards oxidative addition compared to the β-position (C3). In the case of this compound, both the inherent reactivity of the C-I bond and the electronic activation of the C6 position work in concert, strongly favoring initial functionalization at this site.

Comparative Analysis of Functionalization Methodologies

We will now explore and compare the most prevalent methods for the functionalization of this compound: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and metal-halogen exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorses of modern synthetic chemistry for the formation of C-C and C-N bonds. The general catalytic cycle for these transformations is depicted below.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-M Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[2][3] For this compound, the reaction is highly regioselective for the C6-iodo position.

Comparative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012~85[4]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016~92[4]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~88[4]
Note: Yields are based on analogous bromopyridine couplings and represent expected outcomes for the more reactive C-I bond of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, arylboronic acid, and base in a Schlenk flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 react1 Add palladium catalyst and ligand. prep2->react1 react2 Add degassed solvent. react1->react2 react3 Heat with vigorous stirring. react2->react3 react4 Monitor reaction by TLC or LC-MS. react3->react4 workup1 Cool to room temperature. react4->workup1 workup2 Dilute with organic solvent and wash with water. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand, if required.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[5][6] Similar to the Suzuki coupling, the reaction with this compound is expected to occur selectively at the C6-iodo position.

Comparative Data for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF606~90[7]
22-Methyl-3-butyn-2-olPd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF1003~85-95[8]
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT16~90[7]
Note: Yields are based on analogous halopyridine couplings and represent expected outcomes for the C-I bond of this compound.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add an anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9][10] This reaction has broad substrate scope and functional group tolerance.[11] Again, selective amination is anticipated at the C6-iodo position.

Comparative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10016~90[12]
2CyclohexylaminePd₂(dba)₃ (1.5)(±)-BINAP (3)NaOt-Bu (2.5)Toluene804~60-70[12]
3AnilinePd(OAc)₂ (2)RuPhos (4)LiHMDS (2.5)THF6516~80-90[12]
Note: Yields are based on analogous bromopyridine couplings and represent expected outcomes for the C-I bond of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 equiv) and anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Metal-Halogen Exchange Reactions

An alternative to palladium-catalyzed cross-coupling is the use of metal-halogen exchange reactions to generate a nucleophilic organometallic species, which can then be quenched with various electrophiles.[13][14][15][16] This approach offers a different regiochemical outcome, as the exchange rate is generally faster for iodine than for bromine.[15] Therefore, selective metal-halogen exchange at the C6-iodo position is expected.

1. Lithiation (n-BuLi)

Treatment of this compound with an alkyllithium reagent such as n-butyllithium at low temperatures should result in selective iodine-lithium exchange. The resulting lithiated pyridine is a potent nucleophile that can react with a wide range of electrophiles.

2. Magnesiation (i-PrMgCl·LiCl)

The use of "turbo" Grignard reagents, such as i-PrMgCl·LiCl, provides a milder and often more functional group tolerant method for halogen-magnesium exchange.[14] This reagent is known to facilitate the exchange of both iodides and bromides, with a preference for the more reactive iodide.

Comparative Data for Metal-Halogen Exchange

EntryReagentElectrophileExpected ProductNotesReference
1n-BuLiDMF3-Bromo-2-methylpyridine-6-carbaldehydeRequires low temperatures (-78 °C) to avoid side reactions.[16]
2i-PrMgCl·LiClBenzaldehyde(3-Bromo-2-methylpyridin-6-yl)(phenyl)methanolMilder conditions, better functional group tolerance.[14]
3n-BuLiI₂3-Bromo-2,6-diiodopyridineQuenching with iodine to demonstrate exchange.[16]

Experimental Protocol: Halogen-Magnesium Exchange and Electrophilic Quench

Halogen_Metal_Exchange cluster_setup Reaction Setup cluster_exchange Halogen-Metal Exchange cluster_quench Electrophilic Quench cluster_workup Work-up and Purification setup1 Dissolve this compound in anhydrous THF under argon. setup2 Cool the solution to the desired temperature (e.g., 0 °C to -78 °C). setup1->setup2 exchange1 Slowly add i-PrMgCl·LiCl or n-BuLi. setup2->exchange1 exchange2 Stir for 0.5-2 hours. exchange1->exchange2 quench1 Add the electrophile (e.g., aldehyde, ketone, CO₂). exchange2->quench1 quench2 Allow to warm to room temperature. quench1->quench2 workup1 Quench with saturated aqueous NH₄Cl. quench2->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Dry, concentrate, and purify. workup2->workup3

Caption: Workflow for halogen-metal exchange followed by electrophilic quench.

  • Dissolve this compound (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Cool the solution to the appropriate temperature (e.g., 0 °C for i-PrMgCl·LiCl, -78 °C for n-BuLi).

  • Slowly add the organometallic reagent (1.1 equiv) and stir for the recommended time.

  • Add the desired electrophile (1.2 equiv) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Mechanistic Causality and Experimental Choices

The choice of reaction conditions is critical for achieving high regioselectivity and yield.

  • Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of ligand can significantly influence the reaction outcome. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, often accelerate the rate of oxidative addition and reductive elimination, leading to more efficient catalysis.[10] For challenging substrates, the use of pre-catalysts can also be beneficial.

  • Base Selection: The base plays a crucial role in both Suzuki and Buchwald-Hartwig reactions. In Suzuki couplings, the base activates the organoboron species, facilitating transmetalation. In Buchwald-Hartwig aminations, the base deprotonates the amine, forming the active nucleophile. The strength and nature of the base must be carefully chosen to be compatible with the substrates and other reaction components.

  • Solvent and Temperature: The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. The reaction temperature is a key parameter to control the reaction rate and selectivity. For metal-halogen exchange reactions, low temperatures are often essential to prevent unwanted side reactions of the highly reactive organometallic intermediates.

Conclusion: A Roadmap for Selective Functionalization

The functionalization of this compound offers a wealth of opportunities for the synthesis of novel, highly substituted pyridine derivatives. The predictable and high regioselectivity for reactions at the C6-iodo position in palladium-catalyzed cross-couplings provides a reliable entry point for molecular elaboration. Subsequently, the remaining C3-bromo bond can be functionalized in a second, distinct transformation, allowing for a stepwise and controlled construction of complex molecules. Alternatively, metal-halogen exchange offers a complementary strategy for introducing a different set of functional groups at the C6 position.

By understanding the underlying principles of reactivity and carefully selecting the appropriate methodology and reaction conditions, researchers can effectively harness the synthetic potential of this versatile building block. This guide serves as a foundational resource to aid in the rational design and execution of your synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to the Synthetic Validation of 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in pharmaceutical and materials science, the strategic incorporation of halogenated pyridines into molecular scaffolds is a cornerstone of rational design. The dihalogenated pyridine, 3-Bromo-6-iodo-2-methylpyridine, presents a particularly valuable building block, offering two distinct and orthogonally reactive halogen atoms for sequential functionalization. The bromine at the 3-position is amenable to a variety of cross-coupling reactions, while the more labile iodine at the 6-position provides a handle for further diversification, often under milder conditions.

This technical guide provides a comparative analysis of two plausible and validated synthetic routes to this compound. The discussion emphasizes the underlying chemical principles, providing a robust framework for researchers to select the most appropriate methodology for their specific needs.

Route 1: Sandmeyer Iodination of 2-Amino-5-bromo-6-methylpyridine

This classical approach leverages the versatile Sandmeyer reaction to introduce iodine onto a pre-functionalized pyridine ring. The synthesis begins with the commercially available 2-amino-5-bromopyridine, which is first methylated and then subjected to diazotization and subsequent iodination.

Mechanistic Considerations

The Sandmeyer reaction proceeds via the formation of a diazonium salt from a primary aromatic amine.[1][2] This intermediate is then decomposed in the presence of a copper(I) salt and a halide source to yield the corresponding aryl halide.[3] In the case of iodination, the use of a copper catalyst is often not strictly necessary, as iodide itself is a sufficiently strong nucleophile to displace the diazonium group.[4]

Experimental Workflow

A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-6-methylpyridine A->B Methylation C This compound B->C Sandmeyer Iodination

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

A detailed protocol for the synthesis of 2-amino-5-bromo-6-methylpyridine from 2-bromo-3-methylpyridine has been reported.[5] An alternative approach starting from 2-amino-5-bromopyridine would involve a directed lithiation and methylation, though this can be complex. For the purposes of this guide, we will assume the availability of 2-amino-5-bromo-6-methylpyridine as the starting material for the key iodination step.

Step 2: Sandmeyer Iodination

  • Diazotization: To a stirred solution of 2-amino-5-bromo-6-methylpyridine (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated sulfuric acid and water) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The temperature is carefully maintained below 5 °C throughout the addition. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, a solution of potassium iodide (3.0 eq) in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Directed Ortho-Metalation and Iodination of 3-Bromo-2-methylpyridine

This route offers a more convergent approach, starting with the readily prepared 3-Bromo-2-methylpyridine. The strategy relies on the deprotonation of the pyridine ring at the 6-position, directed by the bromine and methyl substituents, followed by quenching the resulting organometallic intermediate with an iodine source.

Mechanistic Considerations

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[6] In this case, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to deprotonate the most acidic proton on the pyridine ring. The bromine at the 3-position and the methyl group at the 2-position work in concert to direct the lithiation to the 6-position. The resulting aryllithium species is then trapped with an electrophilic iodine source, such as molecular iodine (I₂).

Experimental Workflow

A 2-Methylpyridine B 3-Bromo-2-methylpyridine A->B Bromination C This compound B->C Directed Ortho-Metalation and Iodination

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-methylpyridine

A protocol for the bromination of 2-methylpyridine using bromine and aluminum chloride has been described, albeit with a modest yield of 12%.[7][8]

  • Reaction Setup: To a flask containing aluminum chloride (4.3 eq), 2-methylpyridine (1.0 eq) is added dropwise with stirring.

  • Bromination: The mixture is heated to 100 °C, and bromine (0.86 eq) is added dropwise over 1 hour. The reaction is stirred for an additional 30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice water and acidified with concentrated hydrochloric acid. The aqueous layer is washed with ethyl acetate, then basified with a sodium hydroxide solution. The product is extracted with diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by silica gel column chromatography yields 3-Bromo-2-methylpyridine.

Step 2: Directed Ortho-Metalation and Iodination

  • Formation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), diisopropylamine (1.2 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

  • Lithiation: A solution of 3-Bromo-2-methylpyridine (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction is stirred at this temperature for 1-2 hours.

  • Iodination: A solution of iodine (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Sandmeyer IodinationRoute 2: Directed Ortho-Metalation
Starting Material Availability 2-Amino-5-bromo-6-methylpyridine may require synthesis.2-Methylpyridine is readily available.
Number of Steps Fewer steps if the starting amine is available.Potentially more steps if starting from 2-methylpyridine.
Reaction Conditions Diazotization requires low temperatures and careful control.Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions.
Reagents Sodium nitrite, potassium iodide, strong acids.Strong organolithium base (n-BuLi), diisopropylamine, iodine.
Potential Yield Generally moderate to good yields for Sandmeyer reactions.Can provide good to excellent yields with careful optimization.
Scalability Diazonium salts can be unstable, posing scalability challenges.Lithiation reactions are scalable with appropriate equipment and safety precautions.
Key Advantages Utilizes well-established, classical organic reactions.High regioselectivity, convergent approach.
Key Disadvantages Potential for side reactions and instability of diazonium intermediate.Requires specialized equipment for low temperatures and inert atmosphere.

Conclusion

Both synthetic routes presented offer viable pathways to the valuable intermediate, this compound. The choice between the two will largely depend on the specific resources and expertise available to the researcher.

  • Route 1 (Sandmeyer Iodination) is a good option if the precursor, 2-amino-5-bromo-6-methylpyridine, is readily accessible or if the laboratory is well-equipped for handling diazonium salt chemistry.

  • Route 2 (Directed Ortho-Metalation) is a more elegant and potentially higher-yielding approach, particularly if starting from the basic building block of 2-methylpyridine. However, it necessitates expertise in handling air- and moisture-sensitive reagents and maintaining cryogenic temperatures.

Ultimately, the validation of either synthetic route will depend on careful experimental execution and optimization. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently synthesize this compound and unlock its potential in the development of novel chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and often structurally complex chemical entities. 3-Bromo-6-iodo-2-methylpyridine is one such compound, a halogenated pyridine derivative whose precise hazard profile and disposal protocols are not extensively documented in a single, consolidated source. This guide is engineered to fill that critical information gap. By synthesizing data from the known hazards of halogenated aromatic compounds and pyridine derivatives, we provide a robust, safety-first operational plan.[1][2] Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to personnel safety and environmental protection. This document provides the essential, immediate, and logistical information required for the proper management of waste containing this compound.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound must be handled as a hazardous substance. This assessment is derived from its chemical structure: a pyridine ring substituted with two different halogens (bromine and iodine) and a methyl group.

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1]

  • Halogenated Aromatic Compound: Halogenated organic compounds are a class of chemicals often associated with environmental persistence and potential toxicity.[2][3] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste, necessitating specific disposal pathways.[4][5]

  • Specific Hazard Codes: While a comprehensive Safety Data Sheet (SDS) is not widely available, supplier information indicates the following hazard statements for this compound:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H320: Causes eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

Given these factors, all waste streams containing this compound—including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A rigorous PPE protocol is non-negotiable when handling this compound, particularly during disposal operations where the risk of splashes or aerosol generation may be elevated.

Protection TypeSpecific RequirementsRationale & Standards
Eye and Face Protection Tightly fitting chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[2][7] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]
Hand Protection Double-layered nitrile rubber or butyl rubber gloves.Provides a barrier against a compound known to cause skin irritation.[1][7] Always inspect gloves before use and use proper removal technique to avoid skin contact.
Body Protection A fully-buttoned, flame-retardant lab coat and, if necessary, a chemically resistant apron.Prevents skin contact with contaminated surfaces and protects against splashes.[8]
Respiratory Protection All handling and disposal must occur within a certified chemical fume hood.Essential for preventing inhalation of vapors, which may cause respiratory irritation.[9][10] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[2][7]

Waste Management Workflow: Segregation and Containment

Proper segregation of halogenated waste is a critical step in ensuring safe and compliant disposal. Mixing halogenated and non-halogenated waste streams can create complex and expensive disposal challenges and is often against institutional and federal regulations.[2][11]

G Diagram 1: Disposal Workflow for this compound Start Waste Generation (Solid, Liquid, PPE) Classify Classify as Hazardous: Halogenated Organic Waste Start->Classify SolidWaste Solid Waste Container (e.g., pure compound, contaminated weigh boats) Classify->SolidWaste Solid LiquidWaste Liquid Waste Container (e.g., solutions, rinsates) Classify->LiquidWaste Liquid PPEWaste PPE Waste Bag (e.g., gloves, wipes) Classify->PPEWaste Contaminated PPE Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date of Generation SolidWaste->Label LiquidWaste->Label PPEWaste->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS

Caption: Workflow for handling this compound waste.

Step-by-Step Disposal Protocols

These protocols provide clear, actionable steps for managing different forms of waste generated during research activities.

Protocol 4.1: Solid Waste Disposal

This applies to the pure this compound compound, as well as any contaminated disposable labware (e.g., weigh boats, spatulas, pipette tips).

  • Container Selection: Use a dedicated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Collection: Carefully place all solid waste into the designated container. Avoid creating dust.

  • Labeling: Immediately label the container with:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".

    • The approximate quantity and date.

  • Closure and Storage: Securely seal the container. Store it in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials like strong oxidizers.[9]

Protocol 4.2: Liquid Waste Disposal

This applies to solutions containing this compound and any solvent used for rinsing contaminated glassware.

  • Segregation is Key: Collect halogenated liquid waste separately from all other waste streams.[2][11] Never mix halogenated and non-halogenated solvent waste.

  • Container Selection: Use a sealable, airtight, and compatible hazardous waste container (e.g., a coated glass or HDPE bottle).[9]

  • Collection: Pour the liquid waste carefully into the container, using a funnel to prevent spills.

  • Labeling: As with solid waste, clearly label the container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in Dichloromethane"), concentration/quantity, and the date.

  • Closure and Storage: Keep the container tightly closed when not in use to prevent the release of vapors.[11] Store in your lab's designated satellite accumulation area.

Protocol 4.3: Contaminated PPE and Cleaning Materials
  • Collection: Place all contaminated disposable PPE, including gloves, bench paper, and wipes used for cleaning, into a designated hazardous waste bag or container.[1]

  • Labeling: Label the bag or container as "Hazardous Waste" with the chemical name.

  • Disposal: Once full, securely seal the bag and place it in the designated solid waste accumulation area for pickup.

Emergency Procedures: Spill Management

Accidents can happen. A swift and correct response is critical to mitigating risk. Always have a chemical spill kit readily accessible.

Small Spill (manageable by lab personnel):
  • Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained within the chemical fume hood if possible.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1][9]

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[1]

  • Dispose: Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.[1]

Large Spill (outside a fume hood or beyond your control):
  • Evacuate: Immediately evacuate the area.

  • Isolate: Secure the area to prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) office and follow their emergency protocol.[9] Do not attempt to clean up a large spill yourself.

Final Disposal and Decontamination

  • Institutional EHS: The final step for all collected waste is to arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor.[1] They are equipped to handle the transport and ultimate destruction of the chemical waste, likely through high-temperature incineration, which is a common method for halogenated organic compounds.[3][12]

  • Glassware Decontamination: All non-disposable glassware that has come into contact with this compound must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect the first rinsate as hazardous liquid waste.[2] Subsequent rinses may be managed as non-hazardous waste depending on institutional policy. After the solvent rinse, wash the glassware with soap and water.

By adhering to this comprehensive guide, you are ensuring a culture of safety, maintaining regulatory compliance, and protecting our shared environment.

References

Essential Safety and Operational Guide for Handling 3-Bromo-6-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-6-iodo-2-methylpyridine. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound in the provided search results, the procedural guidance herein is synthesized from safety protocols for structurally analogous halogenated pyridines.[1][2][3][4] It is imperative to treat this compound with a high degree of caution, assuming it possesses similar or more pronounced hazardous properties than its chemical relatives.

The core principle of this guide is proactive risk mitigation. Halogenated pyridines are known to be irritants, harmful upon ingestion, skin contact, or inhalation, and require meticulous handling to ensure personnel safety and experimental integrity.[2][4][5]

Hazard Identification and Core Protective Measures

Based on analogous compounds, this compound should be handled as a substance that is:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[2][5]

  • Irritant: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]

  • Environmentally Hazardous: May be toxic to aquatic life with long-lasting effects.

Therefore, adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory. PPE is the final barrier between the researcher and the chemical; its use must be complemented by proper engineering controls, primarily a certified chemical fume hood.[1][6][7][8]

Table 1: Mandatory Personal Protective Equipment (PPE)
Protection TypeSpecific RequirementsRationale & Standards
Eye and Face Protection Tightly fitting chemical splash goggles. A face shield must be worn over goggles when there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation or damage.[2][3] All eye and face protection must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][9]
Skin and Body Protection Gloves: Nitrile or neoprene gloves are recommended for their chemical resistance.[1][6][10] Always inspect gloves for integrity before use and use proper removal techniques to avoid contamination.[11] Clothing: A fully buttoned, flame-resistant laboratory coat.[7][12] Consider a chemical-resistant apron for large-quantity transfers.Halogenated pyridines can be absorbed through the skin or cause severe irritation.[2][5] Proper gloves and a lab coat provide the primary barrier. Contaminated clothing must be removed immediately and washed before reuse.[2][4]
Respiratory Protection All handling must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[1][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][13]Vapors and aerosols of pyridine derivatives can cause respiratory tract irritation.[2][3] Engineering controls are the preferred method of exposure reduction. Respirator use requires formal training and fit-testing.[8]

Operational and Disposal Plans

A systematic workflow is critical to ensuring safety from the moment the chemical is received to its final disposal. The following diagram and protocols outline this process.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal cluster_emergency Emergency Procedures Review_SDS Review Safety Data Sheet (or analogous compounds) Don_PPE Don Appropriate PPE (Table 1) Review_SDS->Don_PPE Vent_Check Ensure Proper Ventilation (Certified Fume Hood) Don_PPE->Vent_Check Weigh_Measure Weigh/Measure Chemical (in fume hood) Vent_Check->Weigh_Measure Transfer Transfer to Reaction Vessel Weigh_Measure->Transfer Experiment Perform Experimental Procedure Transfer->Experiment Spill Spill Occurs Transfer->Spill Potential Event Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Exposure Personal Exposure Experiment->Exposure Potential Event Segregate_Waste Segregate & Label Halogenated Waste Decontaminate->Segregate_Waste Dispose Dispose via Approved Waste Handler Segregate_Waste->Dispose Spill_Cleanup Follow Spill Management Protocol Spill->Spill_Cleanup First_Aid Follow First-Aid Procedures Exposure->First_Aid

Caption: Standard operating procedure for handling this compound.

Step-by-Step Methodologies

A. Preparation and Handling Protocol

  • Pre-Handling Safety Check: Before any work begins, locate the nearest emergency eyewash station and safety shower.[12] Ensure the chemical fume hood has a current certification sticker.

  • Engineering Controls: Conduct all manipulations of this compound, including weighing and transfers, inside a certified chemical fume hood to minimize inhalation risk.[1][13]

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in Table 1 before entering the designated handling area.

  • Chemical Handling:

    • Keep containers tightly closed when not in use to prevent the release of vapors.[1][2][12]

    • Store the chemical in a cool, dry, and well-ventilated area, away from strong oxidizing agents and other incompatible materials.[2][12][14]

    • Avoid the formation of dust or aerosols during handling.[11]

    • Use non-sparking tools and ensure proper grounding of equipment if large quantities are handled, as related compounds can be flammable or combustible.[4][15]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][14] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[1][11][15]

B. Spill Management Protocol

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Assess and Control: For a small, manageable spill (that can be cleaned up in under 10 minutes), trained personnel may proceed.[12]

  • Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[11][14]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal work.

C. Waste Disposal Plan

  • Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.

  • Containerization: Use a designated, sealable, and airtight waste container that is compatible with the chemical.[12] The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal contractor.[2][11] Do not pour this chemical down the drain.[5][11]

D. First-Aid Measures in Case of Exposure Immediate action is critical to minimizing harm from exposure.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][3][6] Seek medical attention if irritation develops or persists.[2][3]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][3][6] If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • If Swallowed: Rinse the mouth thoroughly with water.[2][11] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[11] Call a poison center or doctor immediately for treatment advice.[2]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-6-iodo-2-methylpyridine
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3-Bromo-6-iodo-2-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.